Product packaging for 7-Fluoro-3-iodoquinoline(Cat. No.:CAS No. 1416440-27-1)

7-Fluoro-3-iodoquinoline

Cat. No.: B1445685
CAS No.: 1416440-27-1
M. Wt: 273.05 g/mol
InChI Key: RYCMGYDTAFDSEB-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodoquinoline is a high-purity, halogenated quinoline derivative designed for advanced research and development applications. This compound serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, where the iodine moiety acts as an excellent leaving group. The strategic incorporation of both fluorine and iodine on the quinoline scaffold makes it a valuable precursor for constructing complex molecules in medicinal chemistry and materials science . Quinoline is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the discovery of new bioactive compounds . The specific substitution pattern of this compound is ideal for further functionalization, enabling researchers to explore structure-activity relationships in drug discovery programs. Similar fluoroquinoline structures are known to be investigated for their biological activity, highlighting the utility of this chemical class . Application Notes • Primary Use : Used as a key building block in organic synthesis, especially in C-C and C-N bond-forming reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • Research Value : Enables the rapid generation of diverse compound libraries for pharmaceutical and agrochemical screening. • Handling : Please consult the Safety Data Sheet (SDS) before use. Disclaimer : This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FIN B1445685 7-Fluoro-3-iodoquinoline CAS No. 1416440-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMGYDTAFDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Fluoro-3-iodoquinoline: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1416440-27-1[1] Molecular Formula: C₉H₅FIN[1] Molecular Weight: 273.05 g/mol [1]

Introduction: The Strategic Importance of 7-Fluoro-3-iodoquinoline in Modern Medicinal Chemistry

This compound is a strategically designed heterocyclic building block that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents.[2] The unique disubstitution pattern—a fluorine atom at the 7-position and an iodine atom at the 3-position—confers a combination of desirable physicochemical properties and versatile chemical reactivity.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] Concurrently, the iodine atom at the C3 position serves as a highly effective synthetic handle for introducing molecular complexity through various cross-coupling reactions. This dual functionality makes this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[4] This guide provides an in-depth overview of its synthesis, chemical properties, strategic applications in drug discovery, and essential safety protocols for laboratory handling.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its application in synthesis and for its characterization.

PropertyValueSource
CAS Number 1416440-27-1[1]
Molecular Formula C₉H₅FIN[1]
Molecular Weight 273.05[1]
Appearance Expected to be a solid-
Storage 4°C, protect from light[1]
SMILES C1=CC(=CC2=NC=C(C=C12)I)F[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available, the expected shifts can be predicted based on the known effects of its substituents on the quinoline ring.

  • ¹H NMR: The protons on the quinoline core will exhibit characteristic shifts. The presence of the electronegative fluorine at C7 will influence the electronic environment of the protons on the benzene ring portion. The iodine at C3 will deshield the adjacent protons at C2 and C4.

  • ¹³C NMR: The carbon atom attached to the iodine (C3) will show a significant upfield shift due to the heavy atom effect. The carbon attached to the fluorine (C7) will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment around the fluorine atom.

Interpreting the NMR spectra of substituted quinolines requires careful consideration of the electronic effects of each substituent and their positions on the ring.[5]

Synthesis and Methodology: A Plausible Route via Direct C-H Iodination

While specific patented syntheses for this compound are not widely published, a highly plausible and efficient method involves the direct C-H iodination of 7-fluoroquinoline. This approach is based on modern synthetic methodologies that favor direct functionalization, avoiding the need for pre-functionalized substrates. A radical-based C3-selective iodination protocol for quinolines has been reported and serves as an excellent template for this synthesis.[6][7]

Conceptual Workflow for Synthesis

start 7-Fluoroquinoline (Starting Material) reaction Radical C-H Iodination start->reaction reagents NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O (catalyst) reagents->reaction conditions Solvent: DCE Temperature: 130 °C conditions->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the C3-selective iodination of quinolines.[6]

  • Reaction Setup: To a sealed reaction vessel, add 7-fluoroquinoline (1.0 mmol), sodium iodide (NaI, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).

  • Catalyst and Solvent Addition: Add cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O, 0.1 mmol) as a catalyst. Add 1,2-dichloroethane (DCE, 5 mL) as the solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining iodine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Rationale for Experimental Choices:

  • Catalyst: Cerium salts have been shown to be effective in promoting radical-based iodination reactions.[6]

  • Iodine Source and Oxidant: Sodium iodide serves as the iodine source, while potassium persulfate acts as the oxidant to generate the iodine radical.

  • Solvent and Temperature: Dichloroethane is a suitable high-boiling solvent for this transformation, allowing the reaction to proceed at an effective rate.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[4] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]

Strategic Role in Kinase Inhibitor Synthesis

G cluster_0 Core Scaffold cluster_1 Key Features cluster_2 Synthetic Transformation cluster_3 Final Product A This compound B 7-Fluoro Group (Modulates pKa, Metabolic Stability, Binding Affinity) A->B Provides Pharmacokinetic Advantages C 3-Iodo Group (Reactive Handle for Cross-Coupling) A->C Enables Synthetic Versatility D Suzuki, Sonogashira, or Buchwald-Hartwig Coupling C->D Reacts with Boronic Acids, Alkynes, Amines, etc. E Complex Kinase Inhibitor D->E Forms C-C or C-N bonds

Caption: Role of this compound in inhibitor synthesis.

The 3-iodo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at this position, which are often crucial for binding to the ATP pocket of kinases. The 7-fluoro group, in turn, can enhance the drug-like properties of the final compound. Quinoline-based molecules have been successfully developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), demonstrating the clinical relevance of this scaffold.[2][9]

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard StatementPrecautionary StatementSource
H302: Harmful if swallowed P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
H315: Causes skin irritation P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
H319: Causes serious eye irritation P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its structure is a testament to rational drug design principles, combining a privileged heterocyclic core with strategically placed functional groups. The fluorine atom enhances pharmacokinetic properties, while the iodine atom provides a versatile point for synthetic elaboration. This guide has provided a comprehensive overview of its properties, a plausible and robust synthesis protocol, its critical role in the development of kinase inhibitors, and essential safety guidelines. For researchers and scientists in drug discovery, this compound represents a key tool for accessing novel chemical space and developing next-generation therapeutics.

References

7-Fluoro-3-iodoquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Fluoro-3-iodoquinoline

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, this compound has emerged as a particularly valuable scaffold. This molecule synergistically combines the advantageous properties of the quinoline core—a privileged structure in numerous biologically active compounds—with the unique modulatory effects of a fluorine substituent and the exceptional synthetic versatility of an iodine atom.[1] The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the carbon-iodine bond provides a reactive handle for a host of powerful cross-coupling reactions.[2][3]

This technical guide offers an in-depth exploration of the chemical properties, spectroscopic profile, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also field-proven insights into its application as a strategic intermediate in complex molecular synthesis.

Physicochemical and Structural Properties

This compound is a solid at room temperature, requiring careful storage to maintain its integrity. Its core structure consists of a bicyclic quinoline system, with a fluorine atom at position 7 and an iodine atom at position 3. The high reactivity of the C-I bond makes this position the primary site for synthetic elaboration.

Caption: Structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 1416440-27-1[4][5][6]
Molecular Formula C₉H₅FIN[4]
Molecular Weight 273.05 g/mol [4][5]
SMILES C1=CC(=CC2=NC=C(C=C12)I)F[4]
Topological Polar Surface Area (TPSA) 12.89 Ų[4]
logP 2.9785[4]
Storage Conditions 2-8°C, protect from light, keep sealed and dry[4][5]

Spectroscopic Characterization Profile

A comprehensive analysis using various spectroscopic techniques is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will display signals exclusively in the aromatic region. The protons on the quinoline core will exhibit complex splitting patterns (doublets, doublet of doublets) due to both H-H and H-F coupling. The proton at position 2, adjacent to the nitrogen, is expected to be the most downfield-shifted singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms. The carbon atom bonded to iodine (C3) will be significantly shielded (shifted upfield), while the carbon bonded to fluorine (C7) will show a large one-bond C-F coupling constant (¹JCF).

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z corresponding to the molecular weight (273.05). Key fragmentation patterns would include the loss of an iodine atom (M-127) and subsequent fragmentation of the fluoroquinoline cation.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N bond stretching in the aromatic system (typically 1400-1600 cm⁻¹), and a C-F stretching band.[7]

  • ¹⁹F NMR Spectroscopy: As a fluorinated molecule, ¹⁹F NMR is a uniquely powerful tool for characterization and reaction monitoring.[9] this compound will exhibit a single resonance. The chemical shift of this signal is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent method for tracking the progress of cross-coupling reactions at the C-I position, as any modification at C3 will induce a small but measurable change in the fluorine chemical shift.[10][11]

Synthesis and Purification

While multiple routes to substituted quinolines exist, a plausible and effective strategy for synthesizing this compound involves the direct iodination of a 7-fluoroquinoline precursor. This approach leverages the electron-rich nature of the quinoline ring system.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Iodination of 7-Fluoroquinoline

Causality: This protocol uses N-Iodosuccinimide (NIS) as an electrophilic iodine source. The reaction is typically catalyzed by an acid, which protonates the quinoline nitrogen, further activating the ring towards electrophilic attack at the electron-rich C3 position.

  • Preparation: To a solution of 7-fluoroquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid, cool the mixture to 0°C in an ice bath.

  • Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of substituents at the 3-position.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.[12][13]

cluster_reactants Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)-R(L2) PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product ArI 7-F-Quinoline-I ArI->PdII Boronic R-B(OH)2 + Base Boronic->PdII_B

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Causality: The choice of a palladium(0) source, a phosphine ligand, and a base is critical. Pd(PPh₃)₄ can be used directly, or a Pd(II) source like Pd(OAc)₂ can be reduced in situ. The base (e.g., Na₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[12]

  • Setup: In an oven-dried flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water) followed by an aqueous solution of a base like 2M Na₂CO₃ (3.0 eq).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes. This reaction is invaluable for creating rigid linkers in drug scaffolds or extending conjugation in organic materials.[14][15]

cluster_reactants Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L2) PdII->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product ArI 7-F-Quinoline-I ArI->PdII Alkyne H-C≡CR + Cu(I) Alkyne->PdII_Alkyne

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Causality: This reaction uniquely requires a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base (e.g., Et₃N, DIPEA) is used as both the base and often as the solvent.[15][16]

  • Setup: To a flask containing this compound (1.0 eq), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and a copper co-catalyst (CuI, 0.05 eq).

  • Solvents and Reagents: Add an amine solvent such as triethylamine (Et₃N) and an optional co-solvent like THF. Add the terminal alkyne, phenylacetylene (1.1 eq).

  • Degassing and Reaction: Degas the mixture with an inert gas and stir at room temperature or with gentle heating (40-60°C) until the reaction is complete.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove amine salts and copper residues.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[17][18] This reaction is fundamental in pharmaceutical synthesis, as the aryl amine motif is present in a vast number of drugs.

cluster_reactants Pd0 Pd(0)L PdII Ar-Pd(II)-I(L) Pd0->PdII Oxidative Addition PdII_Amide Ar-Pd(II)-NR'R''(L) PdII->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amide->Product ArI 7-F-Quinoline-I ArI->PdII Amine HNR'R'' + Base Amine->PdII_Amide

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) to deprotonate the amine in the catalytic cycle. The choice of phosphine ligand is crucial and often depends on the steric and electronic properties of the amine; bulky, electron-rich ligands like XPhos or RuPhos are often effective.[19][20]

  • Setup: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Addition of Reagents: Add this compound (1.0 eq) and an anhydrous, deoxygenated solvent such as toluene or dioxane. Finally, add the amine (morpholine, 1.2 eq).

  • Heating: Seal the vessel and heat the mixture to 80-110°C, stirring until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the residue by column chromatography to isolate the aminated product.

Conclusion

This compound stands as a testament to strategic molecular design. It provides a robust and synthetically accessible platform for the development of novel chemical entities. The fluorine atom at the 7-position offers a means to fine-tune biological and physical properties, while the iodine atom at the 3-position acts as a versatile linchpin for diversification through modern cross-coupling chemistry. The reliable and well-documented reactivity of its C-I bond in Suzuki, Sonogashira, and Buchwald-Hartwig reactions makes it a go-to building block for generating libraries of complex molecules, accelerating the discovery of new therapeutics and advanced materials.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Fluoro-3-iodoquinoline for Advanced Research

This guide provides an in-depth examination of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore its synthesis, characterization, and strategic application, grounded in the principles of modern chemical science. The unique placement of both a fluorine and an iodine atom on the quinoline scaffold makes this molecule a versatile and powerful building block for creating novel chemical entities with tailored pharmacological profiles.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature, and its core properties are essential for its effective use in a laboratory setting. The molecular structure combines the electron-withdrawing effect of fluorine, which can enhance metabolic stability and binding interactions, with the reactivity of iodine, which serves as a versatile synthetic handle for carbon-carbon bond formation.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
CAS Number 1416440-27-1[1][2][3]
Molecular Formula C₉H₅FIN[1][2]
Molecular Weight 273.05 g/mol [1][2]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
LogP (Computed) 2.9785[1]
Storage Conditions 2-8°C, protect from light, store in a dry, sealed environment[1][2]

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field, often relying on classical cyclization reactions. A plausible and efficient route to this compound can be adapted from established methodologies for similar halogenated quinolines. The following protocol is a representative example, grounded in principles such as the Gould-Jacobs reaction followed by targeted halogenation.

Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Halogenation cluster_2 Step 3: Reduction cluster_3 Step 4: Directed Iodination A 3-Fluoroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 7-Fluoro-4-hydroxyquinoline C->D Thermal Cyclization (e.g., Dowtherm A, 250°C) E 7-Fluoro-4-chloroquinoline D->E POCl₃ F 7-Fluoroquinoline E->F Reductive Dechlorination (e.g., H₂, Pd/C) G This compound F->G Electrophilic Iodination (e.g., NIS, TFA)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol & Rationale

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline and diethyl (ethoxymethylene)malonate in a 1:1 molar ratio.

  • Condensation: Heat the mixture at 100-120°C for 1-2 hours. The initial condensation reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the malonate derivative, displacing ethanol.

  • Cyclization: Add the resulting intermediate adduct to a high-boiling solvent such as Dowtherm A and heat to approximately 250°C.

    • Causality: The high temperature is critical to drive the intramolecular cyclization (a pericyclic reaction) followed by aromatization to form the stable quinoline ring system. This is a classic Gould-Jacobs reaction pathway.

Step 2: Conversion to 7-Fluoro-4-chloroquinoline

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the 7-fluoro-4-hydroxyquinoline from the previous step. Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

  • Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize with a base (e.g., sodium carbonate solution) until the pH is ~8. The product will precipitate and can be collected by filtration.

    • Expertise: The hydroxyl group at the 4-position of the quinoline is tautomerically equivalent to a quinolone. It is readily converted to the more reactive chloro group using POCl₃, transforming it into a good leaving group for subsequent reactions.

Step 3: Reductive Dechlorination to 7-Fluoroquinoline

  • Reduction: Dissolve the 7-fluoro-4-chloroquinoline in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C) and a base such as triethylamine.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Rationale: Catalytic hydrogenation is a standard and clean method for the reductive removal of a chloro group from an aromatic ring, especially when activated by the heterocyclic nitrogen. The base is added to neutralize the HCl generated during the reaction.

Step 4: Directed Iodination to this compound

  • Iodination: Dissolve the 7-fluoroquinoline in trifluoroacetic acid (TFA). Add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture for several hours, monitoring the reaction progress by LC-MS.

  • Isolation: Upon completion, dilute the mixture with water and neutralize with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

    • Mechanistic Insight: The quinoline nitrogen is protonated in the strongly acidic TFA, which deactivates the ring towards electrophilic substitution. However, the C-3 position remains the most electron-rich and sterically accessible site for electrophilic attack by the iodonium ion generated from NIS, leading to regioselective iodination.

Structural Elucidation and Quality Control Workflow

Ensuring the identity and purity of the final compound is paramount. A multi-step analytical workflow provides a self-validating system for quality control.

cluster_validation Structural & Purity Validation synthesis Crude Synthesized Product tlc TLC Analysis (Initial Purity Check) synthesis->tlc purification Column Chromatography tlc->purification fractions Pure Fractions purification->fractions ms Mass Spectrometry (MS) Confirms MW = 273.05 fractions->ms hplc HPLC/UPLC Confirms Purity >97% fractions->hplc final Validated This compound ms->final nmr ¹H & ¹⁹F NMR Confirms Structure & Regiochemistry nmr->final hplc->final fraactions fraactions fraactions->nmr

Caption: Quality control workflow for validating this compound.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (273.05 g/mol ) and fragmentation patterns consistent with the expected structure.[1][2]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show a distinct set of aromatic proton signals, and ¹⁹F NMR will show a singlet or doublet confirming the presence and environment of the fluorine atom. The coupling patterns in the proton NMR are critical for confirming the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >97% for use in sensitive biological assays.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. Fluorine has become a cornerstone of modern drug discovery, used to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]

  • Modulation of Physicochemical Properties: The C-7 fluorine atom is strategically placed to influence the electronic properties of the quinoline ring. Its strong electron-withdrawing nature can lower the pKa of the quinoline nitrogen, which can prevent unwanted protonation at physiological pH and improve cell membrane permeability. Furthermore, the C-F bond can block metabolic oxidation at that position, enhancing the compound's half-life.[4]

  • Synthetic Handle for Diversification: The C-3 iodo group is a key functional handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This synthetic versatility allows researchers to rapidly generate libraries of novel quinoline derivatives for structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds in drug discovery programs.[6]

Safety and Handling

As a halogenated, nitrogen-containing heterocyclic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1][2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a strategically designed building block for advanced chemical synthesis. Its unique combination of a metabolically robust fluorine atom and a synthetically versatile iodine atom makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics. Understanding its synthesis, properties, and potential applications empowers researchers to leverage its full potential in their discovery programs.

References

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 7-fluoro-3-iodoquinoline, a key building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for the preparation of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often enhancing metabolic stability and binding affinity. The iodo group at the 3-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity. Consequently, this compound is a highly valuable intermediate for the synthesis of novel drug candidates.

This guide will explore two primary synthetic strategies for the preparation of this compound:

  • Direct C-H Iodination of 7-Fluoroquinoline: A direct approach involving the regioselective introduction of an iodine atom at the C-3 position of the pre-formed 7-fluoroquinoline ring.

  • Sandmeyer Reaction of 3-Amino-7-fluoroquinoline: A classical and reliable method for the conversion of an amino group to an iodo group via a diazonium salt intermediate.

Each pathway will be discussed in detail, including the synthesis of necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles.

Part 1: Synthesis of the Key Precursor: 7-Fluoroquinoline

The successful synthesis of this compound via either of the proposed routes is contingent upon the availability of the key starting material, 7-fluoroquinoline. A common and effective method for the preparation of quinolines is the Skraup-Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[1][2][3]

Conceptual Workflow for 7-Fluoroquinoline Synthesis

A 3-Fluoroaniline E Skraup-Doebner-von Miller Reaction A->E B Glycerol B->E C Acid Catalyst (e.g., H₂SO₄) C->E Catalyst D Oxidizing Agent (e.g., Nitrobenzene) D->E Oxidant F 7-Fluoroquinoline E->F

Caption: Synthesis of 7-Fluoroquinoline via Skraup-Doebner-von Miller Reaction.

Experimental Protocol: Synthesis of 7-Fluoroquinoline from 3-Fluoroaniline

Materials:

  • 3-Fluoroaniline[4]

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath.

  • Addition of Reactants: To the cooled sulfuric acid, slowly add 3-fluoroaniline, followed by glycerol. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added. Finally, add nitrobenzene, which acts as both a solvent and an oxidizing agent.[5]

  • Reaction: Heat the mixture cautiously to reflux. The reaction is exothermic and should be monitored carefully.[6] Maintain reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.

  • Extraction: Extract the aqueous layer with dichloromethane multiple times.

  • Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 7-fluoroquinoline.

Part 2: Synthesis of this compound

Two viable synthetic pathways are presented for the synthesis of the target molecule.

Pathway A: Direct C-3 Iodination of 7-Fluoroquinoline

Direct C-H functionalization is an atom-economical and increasingly popular strategy in organic synthesis. The regioselective iodination of the quinoline ring at the C-3 position has been reported to proceed via radical or electrophilic mechanisms.[7][8][9] The electron-withdrawing nature of the fluorine atom at the 7-position is expected to deactivate the benzene ring towards electrophilic attack, favoring substitution on the pyridine ring. The C-3 position of the quinoline nucleus is susceptible to radical attack.

Conceptual Workflow for Direct C-3 Iodination

A 7-Fluoroquinoline D Direct C-H Iodination A->D B Iodinating Agent (e.g., I₂, NIS) B->D C Radical Initiator / Catalyst C->D Initiator/Catalyst E This compound D->E

Caption: Direct C-3 Iodination of 7-Fluoroquinoline.

Experimental Protocol: Regioselective C-3 Iodination of 7-Fluoroquinoline

This protocol is based on general methods for the C-3 iodination of quinolines and may require optimization for the specific substrate.[7][10]

Materials:

  • 7-Fluoroquinoline

  • Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Radical initiator (e.g., AIBN) or a suitable catalyst system as reported in the literature[11]

  • Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Reaction Setup: To a solution of 7-fluoroquinoline in a suitable solvent, add the iodinating agent (e.g., molecular iodine).

  • Initiation: Add the radical initiator or catalyst system.

  • Reaction: Heat the reaction mixture to reflux or as required by the specific protocol, and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway B: Sandmeyer Reaction of 3-Amino-7-fluoroquinoline

The Sandmeyer reaction is a robust and widely used method for the transformation of an aromatic amino group into a variety of functional groups, including halides.[12][13] This pathway involves the synthesis of 3-amino-7-fluoroquinoline, followed by its diazotization and subsequent reaction with an iodide salt.

Conceptual Workflow for the Sandmeyer Route

cluster_0 Step 1: Synthesis of 3-Amino-7-fluoroquinoline cluster_1 Step 2: Sandmeyer Reaction A 7-Fluoroquinoline C Nitration A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D 7-Fluoro-3-nitroquinoline C->D F Reduction D->F E Reducing Agent (e.g., SnCl₂/HCl) E->F G 3-Amino-7-fluoroquinoline F->G H 3-Amino-7-fluoroquinoline J Diazotization H->J I NaNO₂ / Acid I->J K 7-Fluoroquinoline-3-diazonium salt J->K M Iodination K->M L Potassium Iodide (KI) L->M N This compound M->N

Caption: Synthesis of this compound via the Sandmeyer Reaction.

Experimental Protocol: Synthesis of 3-Amino-7-fluoroquinoline

Step 1: Nitration of 7-Fluoroquinoline

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

  • Addition of Substrate: Slowly add 7-fluoroquinoline to the cooled nitrating mixture with vigorous stirring.

  • Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain 7-fluoro-3-nitroquinoline.

Step 2: Reduction of 7-Fluoro-3-nitroquinoline

  • Reaction Setup: Suspend 7-fluoro-3-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours until the reduction is complete.

  • Workup: Cool the reaction mixture and neutralize with a base to precipitate the crude product.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude 3-amino-7-fluoroquinoline by recrystallization or column chromatography.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-7-fluoroquinoline

Materials:

  • 3-Amino-7-fluoroquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Sodium bisulfite (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Diazotization: Dissolve 3-amino-7-fluoroquinoline in a cooled aqueous solution of hydrochloric or sulfuric acid. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.[13]

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion: Gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture and add a solution of sodium bisulfite to reduce any excess iodine.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1416440-27-1
Molecular Formula C₉H₅FIN
Molecular Weight 273.05 g/mol
Appearance Solid (expected)-
Purity ≥97% (typical for commercial samples)

Table 2: Expected Spectroscopic Data for this compound

Data TypeExpected Features
¹H NMR Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring and a 2,3,4-trisubstituted pyridine ring. The fluorine atom will cause additional splitting of adjacent protons.
¹³C NMR Signals corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts influenced by the fluorine and iodine substituents. A C-I bond will typically shift the carbon signal to a higher field.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₉H₅FIN.[14]
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.[15]

Conclusion and Future Perspectives

This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice between the direct C-3 iodination and the Sandmeyer reaction will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The direct iodination route offers a more atom-economical approach, while the Sandmeyer reaction is a well-established and often high-yielding transformation.

The availability of this compound as a versatile building block opens up numerous possibilities for the development of novel therapeutic agents. Its strategic functionalization will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.

References

An In-depth Technical Guide to the Starting Materials and Synthesis of 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 7-Fluoro-3-iodoquinoline, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into the strategic selection of precursors, detailed experimental protocols, and the underlying chemical principles governing the synthesis. Emphasis is placed on providing a robust and reproducible methodology, supported by established chemical literature and safety considerations.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The introduction of a fluorine atom at the 7-position and an iodine atom at the 3-position of the quinoline ring system imparts unique physicochemical properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. Consequently, this compound is a highly valuable intermediate for the synthesis of novel drug candidates. This guide will elucidate a practical and efficient synthetic route to this important molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-stage synthetic strategy. The primary disconnection is at the C-I bond, leading to the intermediate 7-fluoroquinoline. A subsequent disconnection of the quinoline core points towards the well-established Gould-Jacobs reaction, which utilizes a substituted aniline and a malonate derivative.

G This compound This compound 7-Fluoroquinoline 7-Fluoroquinoline This compound->7-Fluoroquinoline C-I Bond Formation (Regioselective Iodination) 3-Fluoroaniline 3-Fluoroaniline 7-Fluoroquinoline->3-Fluoroaniline Quinoline Core Synthesis (Gould-Jacobs Reaction) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate 7-Fluoroquinoline->Diethyl ethoxymethylenemalonate Gould-Jacobs Reaction

Caption: Retrosynthetic analysis of this compound.

This approach offers a convergent and efficient pathway, starting from readily available commercial starting materials.

Starting Materials: Properties and Safety Considerations

A thorough understanding of the starting materials is paramount for a successful and safe synthesis.

Starting MaterialStructureCAS No.Key PropertiesSafety Precautions
3-Fluoroaniline 372-19-0Colorless to yellow liquid, sensitive to light and air.Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[1][2][3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3]
Diethyl ethoxymethylenemalonate 87-13-8Colorless liquid.Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6][7] Use in a well-ventilated area and wear appropriate PPE.[4][5][6][7]
N-Iodosuccinimide (NIS) 516-12-1Off-white to yellow crystalline powder. Light-sensitive.Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11][12] Handle with care, avoiding dust inhalation, in a fume hood. Store in a cool, dark, and dry place.[8][9][10][11][12]

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 7-Fluoroquinoline via the Gould-Jacobs Reaction.

  • Step 2: Regioselective C3-Iodination of 7-Fluoroquinoline.

G cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: C3-Iodination 3-Fluoroaniline 3-Fluoroaniline Intermediate_A Diethyl (3-fluoroanilino)methylenemalonate 3-Fluoroaniline->Intermediate_A Condensation (Heat) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_B Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization (High Temperature) Intermediate_C 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Intermediate_B->Intermediate_C Hydrolysis (e.g., NaOH) 7-Fluoroquinoline 7-Fluoroquinoline Intermediate_C->7-Fluoroquinoline Decarboxylation (Heat) 7-Fluoroquinoline_input 7-Fluoroquinoline This compound This compound 7-Fluoroquinoline_input->this compound NIS N-Iodosuccinimide NIS->this compound Radical Iodination Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->this compound

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 7-Fluoroquinoline

The Gould-Jacobs reaction is a robust method for the synthesis of the quinoline core.[13]

4.1.1. Part A: Condensation of 3-Fluoroaniline and Diethyl ethoxymethylenemalonate

  • Protocol:

    • In a round-bottom flask equipped with a stirrer and a reflux condenser, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

    • Heat the reaction mixture to 100-110 °C with stirring for 1-2 hours. The reaction is typically performed neat (without solvent).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl (3-fluoroanilino)methylenemalonate, can often be used in the next step without further purification.

4.1.2. Part B: Thermal Cyclization

  • Protocol:

    • The crude diethyl (3-fluoroanilino)methylenemalonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

    • The mixture is heated to approximately 250 °C for 30-60 minutes.

    • The reaction is monitored by TLC for the disappearance of the starting material and the formation of the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

    • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

    • The solid is collected by filtration, washed with hexane, and dried.

4.1.3. Part C: Hydrolysis and Decarboxylation

  • Protocol:

    • The crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).[14][15]

    • The mixture is heated to reflux for 2-4 hours to facilitate hydrolysis of the ester to the corresponding carboxylic acid.[14][15]

    • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

    • The solid is collected by filtration, washed with water, and dried.

    • For decarboxylation, the carboxylic acid is heated at a high temperature (typically above its melting point, around 250-270 °C) until the evolution of carbon dioxide ceases.[16] This step can be performed neat or in a high-boiling point solvent.

    • The resulting crude 7-fluoro-4-hydroxyquinoline is then purified, and the hydroxyl group at the 4-position needs to be removed. This can be achieved by conversion to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation (e.g., catalytic hydrogenation). A more direct approach for the synthesis of 7-fluoroquinoline might be desirable to avoid these additional steps.

An alternative approach to obtain 7-fluoroquinoline directly would be to perform a Skraup or Doebner-von Miller reaction with 3-fluoroaniline, though these often require harsh conditions and can lead to mixtures of products.

Step 2: Regioselective C3-Iodination of 7-Fluoroquinoline

A direct C-H iodination at the C3 position of the quinoline ring can be achieved using a radical-based methodology.[17][18][19][20]

  • Protocol:

    • In a suitable reaction vessel, dissolve 7-fluoroquinoline in a solvent such as 1,2-dichloroethane (DCE) or acetonitrile.

    • Add N-iodosuccinimide (NIS) as the iodine source (typically 1.1-1.5 equivalents).

    • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount, e.g., 10-20 mol%).

    • Heat the reaction mixture to reflux (around 80-90 °C) for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Characterization Data

Accurate characterization of the intermediate and final product is crucial for confirming the success of the synthesis.

5.1. 7-Fluoroquinoline (Intermediate)

  • ¹H NMR (CDCl₃): The proton NMR spectrum of 7-fluoroquinoline would be expected to show characteristic signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the adjacent proton signals (H-6 and H-8).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.

5.2. This compound (Final Product)

  • ¹H NMR (CDCl₃): The introduction of the iodine atom at the C3 position will lead to the disappearance of the H-3 proton signal and will influence the chemical shifts of the neighboring protons (H-2 and H-4).

  • ¹³C NMR (CDCl₃): A significant downfield shift is expected for the C-3 carbon due to the attachment of the iodine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₅FIN, MW: 273.05 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process commencing with the Gould-Jacobs reaction of 3-fluoroaniline and diethyl ethoxymethylenemalonate to construct the 7-fluoroquinoline core, followed by a regioselective radical C-H iodination at the C3 position. This guide provides a detailed framework for this synthetic route, emphasizing the importance of understanding the properties of the starting materials and adhering to safe laboratory practices. The methodologies described herein are based on established and reliable chemical transformations, offering a practical pathway for the preparation of this valuable synthetic intermediate for applications in drug discovery and development.

References

electrophilic substitution on fluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Substitution on the Fluoroquinolone Core

Foreword

The fluoroquinolone scaffold remains a cornerstone in the development of antibacterial agents, with its efficacy intrinsically linked to the substituents adorning its bicyclic core.[1][2] While modifications at the C-7 and N-1 positions have been extensively explored to modulate antibacterial spectrum and pharmacokinetic properties, direct functionalization of the carbocyclic ring via electrophilic substitution offers a powerful, albeit challenging, avenue for creating novel analogs.[3][4] This guide provides a comprehensive exploration of electrophilic substitution reactions on the fluoroquinolone nucleus, moving beyond simple procedural descriptions to dissect the underlying electronic principles, regiochemical outcomes, and practical laboratory methodologies. It is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage this chemistry for the rational design of next-generation antibacterial agents.

The Fluoroquinolone Core: An Electronic Perspective

The reactivity of the fluoroquinolone ring system in electrophilic aromatic substitution (EAS) is not uniform. It is governed by the cumulative electronic effects of its inherent substituents. Understanding these influences is paramount to predicting and controlling the regioselectivity of these reactions.[5]

The core structure contains two fused rings: a benzene ring (A-ring) and a pyridone ring (B-ring). The pyridone ring is inherently electron-deficient due to the strong electron-withdrawing effects of the C-4 keto group and the C-3 carboxylic acid. This deactivation is so profound that electrophilic attack on the C-2 position is electronically disfavored.

Consequently, electrophilic substitution is almost exclusively directed to the A-ring (positions C-5, C-6, C-7, and C-8). The regiochemical outcome on this ring is a nuanced interplay of the following groups:

  • C-6 Fluorine: As a halogen, fluorine exerts a dual effect. Its strong inductive effect (-I) deactivates the ring, while its lone pairs can participate in resonance (+M), which is an activating, ortho-, para-directing effect.[6] Overall, halogens are classified as deactivating, ortho-, para-directors.[7] Thus, the C-6 fluorine directs incoming electrophiles to the C-5 and C-7 positions.

  • C-7 Substituent (e.g., Piperazine): The nitrogen-containing heterocycle at C-7 is typically a potent electron-donating group (+M effect) through its lone pair of electrons. This makes it a strong activating group and an ortho-, para-director.[8] It strongly directs incoming electrophiles to the C-6 and C-8 positions.

  • N-1 Substituent (e.g., Cyclopropyl): The alkyl group at N-1 has a mild activating effect on the pyridone ring but its influence on the A-ring's reactivity is generally considered minimal compared to the other substituents.[1][9]

The Resultant Regioselectivity: The final position of substitution is determined by the dominant directing effect. The strongly activating C-7 amino substituent typically overrides the other effects, making the ortho-position, C-8 , the most nucleophilic and kinetically favored site for electrophilic attack.[2][10][11] The C-5 position is the second most likely site, influenced by the C-6 fluorine, but is generally less favored than C-8.

Diagram 1: Dominant Directing Effects on the Fluoroquinolone A-Ring cluster_0 cluster_1 cluster_2 Core Core C7 C-7 Amine: Strongly Activating Ortho, Para-Director C8 C-8: Major Product (Ortho to C-7 Amine) C7->C8 Strongest Influence C6 C-6 Fluorine: Weakly Deactivating Ortho, Para-Director C5 C-5: Minor Product (Para to C-7 Amine, Ortho to C-6 Fluorine) C6->C5 B_Ring Pyridone Ring (B): Strongly Deactivating

Caption: Dominant directing effects on the fluoroquinolone A-ring.

Nitration of Fluoroquinolones

Nitration is one of the most feasible and well-documented electrophilic substitutions on the fluoroquinolone scaffold. The introduction of a nitro group, particularly at the C-8 position, serves as a valuable synthetic handle for further modifications and has been shown to modulate biological activity.[10][12][13]

Mechanism and Rationale

The reaction proceeds via the classical electrophilic aromatic substitution mechanism. A nitrating mixture, typically fuming nitric acid or a combination of nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich A-ring of the fluoroquinolone, with a strong preference for the C-8 position, to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base (like water or bisulfate) restores aromaticity, yielding the 8-nitrofluoroquinolone product.

It is critical to maintain controlled temperatures during the reaction. Uncontrolled heating can lead to undesired side reactions, most notably decarboxylation at the C-3 position, followed by nitration at that site.[10]

Diagram 2: Mechanism of C-8 Nitration start Fluoroquinolone Core attack Nucleophilic attack from C-8 reagents HNO₃ / H₂SO₄ electrophile Nitronium Ion (NO₂⁺) reagents->electrophile Generation sigma Sigma Complex (Resonance Stabilized) attack->sigma Forms deprotonation Deprotonation by HSO₄⁻ sigma->deprotonation Loses H⁺ product 8-Nitrofluoroquinolone deprotonation->product Restores Aromaticity

Caption: Mechanism of C-8 nitration on the fluoroquinolone core.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is adapted from established procedures for the nitration of a fluoroquinolone precursor.[10][14]

Materials:

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a drying tube

Procedure:

  • Preparation: In a clean, dry round-bottom flask, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Substrate Addition: Slowly and portion-wise, add the starting fluoroquinolone to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until complete dissolution.

  • Nitrating Agent Addition: While maintaining the temperature at 0-5 °C, add fuming nitric acid dropwise to the solution over 30 minutes. A slight color change may be observed.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7).

  • Drying: Dry the collected solid under vacuum to yield the crude 8-nitro derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The success of the synthesis is confirmed by full characterization using NMR, IR, and mass spectrometry. 1H-NMR is particularly diagnostic, showing a characteristic downfield shift for the H-5 proton due to the anisotropic effect of the adjacent nitro group.[13]

Summary of Nitration Reactions
Starting FluoroquinoloneNitrating AgentPositionYield (%)Reference
Ciprofloxacin precursorFuming HNO₃C-8>80%[10][12]
Norfloxacin precursorHNO₃ / H₂SO₄C-8Good[15]
1,7-disubstituted quinoloneN/AC-6N/A[16]

Halogenation of Fluoroquinolones

Direct halogenation of the fluoroquinolone core provides another route to novel analogs. The introduction of chlorine, bromine, or iodine can significantly alter the lipophilicity and electronic properties of the molecule, potentially enhancing antibacterial activity or overcoming resistance mechanisms.[9][11]

Mechanistic Considerations and Reagents

Similar to nitration, halogenation is an electrophilic aromatic substitution. The reaction typically requires the elemental halogen (Cl₂, Br₂, I₂) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a more potent electrophile. Alternatively, reagents like N-halosuccinimides (NCS, NBS, NIS) can be used under acidic conditions.

The regioselectivity follows the same principles outlined previously, with the C-8 position being the most favorable site for substitution due to the powerful directing effect of the C-7 amino group. The addition of a halogen at C-8 has been shown to enhance activity against certain resistant bacterial strains.[11]

Representative Protocol: C-8 Bromination (General)

While specific, detailed protocols for the direct EAS halogenation on a fully formed fluoroquinolone are less common in the literature than nitration, a general procedure can be outlined based on standard halogenation chemistry.

Materials:

  • Fluoroquinolone substrate

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA) or Sulfuric Acid

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the fluoroquinolone substrate in the chosen anhydrous solvent in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or using TFA as a solvent/catalyst).

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

Sulfonation and Friedel-Crafts Reactions: The Challenge

Direct sulfonation and Friedel-Crafts reactions on the fluoroquinolone nucleus are rarely reported and present significant synthetic challenges.

  • Sulfonation: The typical conditions for sulfonation (fuming H₂SO₄ at high temperatures) are harsh and likely to cause degradation of the complex fluoroquinolone molecule, including potential decarboxylation. While sulfanilyl fluoroquinolones have been synthesized, these typically involve coupling a pre-formed sulfanilyl moiety at the C-7 position via nucleophilic substitution, not direct electrophilic sulfonation of the core.[17]

  • Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally incompatible with the fluoroquinolone scaffold for two primary reasons.[18][19] First, the A-ring is deactivated by the C-6 fluorine and the distant pyridone ring substituents. Second, and more critically, the basic nitrogen atoms (especially in the C-7 piperazine ring) will readily complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and adding a strong positive charge to the molecule, which further deactivates the ring towards electrophilic attack.[20][21]

Conclusion and Future Outlook

Electrophilic substitution on the fluoroquinolone core, particularly nitration and halogenation, is a viable strategy for accessing novel C-8 substituted analogs. The regiochemistry of these reactions is predictably controlled by the powerful activating and ortho-directing nature of the C-7 amino substituent. While nitration is a robust and high-yielding transformation, other EAS reactions like sulfonation and Friedel-Crafts are mechanistically challenging and generally not feasible. A thorough understanding of the electronic landscape of the fluoroquinolone nucleus is essential for any researcher aiming to exploit this chemistry in the pursuit of new antibacterial agents with improved potency and resistance profiles. Future work may focus on developing milder catalytic systems to overcome the inherent limitations of these reactions and expand the synthetic toolkit for modifying this vital class of antibiotics.

References

The Strategic Introduction of Fluorine in Quinology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of hydrogen with fluorine in the quinoline scaffold has been a transformative strategy in medicinal chemistry, most notably leading to the development of the potent fluoroquinolone class of antibiotics. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in quinoline chemistry. We will delve into the profound influence of this small yet highly electronegative atom on the physicochemical properties, biological activity, metabolic stability, and synthetic accessibility of quinoline-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design and synthesize novel quinoline-based therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

The Fluorine Advantage: Modulating Physicochemical Properties of the Quinoline Core

The introduction of fluorine into the quinoline ring system imparts significant and often predictable changes to its fundamental physicochemical characteristics. These modifications are critical for optimizing drug-like properties, including solubility, lipophilicity, and metabolic stability.

Electronic Effects and pKa Modulation

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect on the quinoline ring. This electronic perturbation can significantly influence the basicity (pKa) of the quinoline nitrogen. The precise impact is position-dependent, offering a tool for fine-tuning the ionization state of the molecule at physiological pH. This is crucial for optimizing target engagement and membrane permeability.

Lipophilicity and Membrane Permeation

The effect of fluorine on lipophilicity (logP) is complex and context-dependent. While a single fluorine atom can increase lipophilicity, aiding in membrane permeation, the introduction of multiple fluorine atoms or a trifluoromethyl group can have the opposite effect.[1] This nuanced relationship allows for the precise modulation of a compound's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.[2][3]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][4][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] By strategically placing fluorine atoms at metabolically labile positions ("soft spots") on the quinoline scaffold, the rate of metabolic degradation can be significantly reduced, leading to a longer drug half-life and improved pharmacokinetic profiles.[6][7][8]

PropertyEffect of FluorinationImplication in Drug Design
pKa Generally decreases basicityModulates ionization at physiological pH, affecting solubility and target binding.
Lipophilicity (logP) Can increase or decrease depending on the degree and nature of fluorinationInfluences membrane permeability, absorption, and distribution.[2][3]
Metabolic Stability Significantly increases resistance to enzymatic degradationProlongs drug half-life, reduces dosing frequency, and improves bioavailability.[1][4][5]

The Impact of Fluorine on Biological Activity: The Fluoroquinolone Case Study

The profound impact of fluorine on biological activity is best exemplified by the fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-6 position of the quinolone core was a pivotal discovery that transformed a class of compounds with limited utility into broad-spectrum antibacterial agents.[][10][11]

Mechanism of Action: Targeting Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][12][13][14][15] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones trap the enzymes in a state that leads to double-strand DNA breaks and ultimately cell death.[12][13]

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Quinoline_Fluorination_Workflow Start Quinoline Scaffold Electrophilic Electrophilic Fluorination (e.g., Selectfluor) Start->Electrophilic Nucleophilic Nucleophilic Fluorination Start->Nucleophilic Electrochemical Electrochemical Fluorination Start->Electrochemical Product Fluorinated Quinoline Electrophilic->Product Nucleophilic->Product Electrochemical->Product

References

The Expanding Therapeutic Frontier of Halo-Fluoro-Quinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle, has long been a cornerstone in medicinal chemistry, most notably giving rise to the potent class of fluoroquinolone antibiotics. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has been instrumental in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide delves into the burgeoning research applications of halo-fluoro-quinolines, extending beyond their established antibacterial prowess. We will explore their promising potential in oncology, virology, and neurodegenerative diseases, underpinned by a detailed examination of their mechanisms of action, structure-activity relationships, and key experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to accelerate innovation in this exciting field.

The Enduring Legacy and Evolving Potential of Halo-Fluoro-Quinolines

The journey of quinoline-based drugs began with the discovery of nalidixic acid, a first-generation quinolone antibiotic.[1] The subsequent introduction of a fluorine atom at the C-6 position marked a significant leap, enhancing the DNA gyrase inhibitory activity and cellular penetration of these compounds, leading to the development of the highly successful fluoroquinolone class of antibiotics.[2][3] These synthetic agents exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] By stabilizing the enzyme-DNA complex, they block DNA replication and generate double-strand breaks, ultimately leading to bacterial cell death.[4][7]

While their impact on infectious diseases is undisputed, the story of halo-fluoro-quinolines is far from over. Researchers are now repurposing and re-engineering this versatile scaffold to tackle other formidable diseases. The very mechanism that makes them effective against bacteria—the ability to interfere with DNA replication and cell division—has opened doors to their investigation as anticancer agents.[8][9] Furthermore, their ability to modulate host cellular pathways and interact with other key enzymes has sparked interest in their potential as antiviral and neuroprotective agents.[10][11] This guide will navigate these exciting new avenues of research.

Expanding the Battlefield: Halo-Fluoro-Quinolines in Oncology

The repurposing of fluoroquinolones as anticancer agents is a rapidly growing field of research.[8][12] The rationale lies in the structural and functional similarities between bacterial DNA gyrase and human topoisomerase II, a key enzyme in mammalian cell replication.[8]

Mechanism of Action in Cancer

The anticancer activity of halo-fluoro-quinolines is multifactorial, primarily revolving around the inhibition of human topoisomerase II, leading to DNA damage and the induction of apoptosis.[8][13][14] This triggers a cascade of cellular events, including cell cycle arrest and the activation of apoptotic pathways.

  • Topoisomerase II Inhibition: Similar to their antibacterial mechanism, certain halo-fluoro-quinoline derivatives can stabilize the covalent complex between human topoisomerase II and DNA, leading to double-strand breaks that are particularly toxic to rapidly dividing cancer cells.[8][14]

  • Cell Cycle Arrest: Many of these compounds have been shown to induce cell cycle arrest, predominantly at the G2/M or S phase, preventing cancer cells from progressing through mitosis.[4][8][15]

  • Induction of Apoptosis: The DNA damage and cellular stress caused by topoisomerase inhibition trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization and the activation of caspases.[2][15][16]

  • PI3K/Akt Signaling Pathway Inhibition: Some fluoroquinolone derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[17] The PI3K/Akt signaling cascade is a crucial regulator of cell survival, proliferation, and growth, and its overactivation is a hallmark of many cancers.[9][18][19]

Anticancer Mechanism of Halo-Fluoro-Quinolines Anticancer Mechanism of Halo-Fluoro-Quinolines HFQ Halo-Fluoro-Quinoline Derivative TopoII Human Topoisomerase II HFQ->TopoII Inhibition PI3K PI3K HFQ->PI3K Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Induction Akt Akt PI3K->Akt CellSurvival Inhibition of Cell Survival & Proliferation PI3K->CellSurvival Blocks Pro-Survival Signal CellCycleArrest Cell Cycle Arrest (G2/M, S phase) DNA_damage->CellCycleArrest Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest->CellSurvival Apoptosis->CellSurvival mTOR mTOR Akt->mTOR

Caption: Anticancer mechanisms of halo-fluoro-quinolines.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of halo-fluoro-quinolines can be significantly modulated by substitutions at various positions of the quinoline ring.[6][13][20]

  • N-1 Position: A cyclopropyl group at the N-1 position, common in many antibacterial fluoroquinolones, also appears to be favorable for anticancer activity.[21]

  • C-7 Position: The substituent at the C-7 position is a key determinant of biological activity. Modifications of the piperazine ring at this position have yielded derivatives with enhanced cytotoxicity against various cancer cell lines.[4][22]

  • C-3 Position: The carboxylic acid at the C-3 position is crucial for antibacterial activity, but modifications at this position, such as the formation of amides or esters, have led to compounds with potent anticancer effects.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative halo-fluoro-quinoline derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit cell growth by 50%).

Compound TypeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin DerivativeBreast (MCF-7)3.71[4]
Ciprofloxacin DerivativeColon (HCT-116)0.87[4]
Ciprofloxacin DerivativeLeukemia (HL-60)1.21[4]
Norfloxacin DerivativeProstate (PC3)2.33[5]
Norfloxacin DerivativeBreast (MDA-MB-231)1.52[5]
Levofloxacin DerivativeBreast (MCF-7)1.69[7]
Levofloxacin DerivativeLung (A549)2.62[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic potential of new compounds.[4][23]

MTT Assay Workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate overnight. B 2. Treat cells with varying concentrations of halo-fluoro- quinoline derivatives. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT reagent to each well and incubate for 4 hours. C->D E 5. Solubilize formazan crystals with DMSO. D->E F 6. Measure absorbance at 570 nm using a plate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[15]

  • Compound Treatment: Prepare serial dilutions of the halo-fluoro-quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[15]

  • Incubation: Incubate the plate for a predetermined period, typically 24 to 72 hours.[24]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[15]

Broadening the Spectrum: Antiviral and Antiparasitic Applications

The anti-infective properties of halo-fluoro-quinolines are not limited to bacteria. There is growing evidence for their activity against a range of other pathogens, including viruses and parasites.[10]

Antiviral Activity

Several fluoroquinolones have demonstrated in vitro activity against various viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and, more recently, Zika virus.[1][10][25] The proposed mechanisms of action are varied and may involve the inhibition of viral enzymes like helicases or interference with viral replication at the transcriptional level.[10][25] For instance, novel quinoline derivatives have been shown to inhibit Zika virus replication in ocular cells by inhibiting autophagy, a cellular process that the virus exploits for its own replication.[1][26]

Antiparasitic Activity

The structural similarity of some quinolones to the antimalarial drug chloroquine has prompted investigations into their antiparasitic potential.[10] Norfloxacin, for example, has shown activity against Plasmodium falciparum, the parasite responsible for malaria.[13]

A New Frontier: Halo-Fluoro-Quinolines in Neurodegenerative Diseases

The application of halo-fluoro-quinolines in the treatment of neurodegenerative diseases like Alzheimer's is an emerging and exciting area of research. The rationale for their use in this context is multifaceted and includes their ability to chelate metal ions and modulate signaling pathways involved in neuroinflammation and neuronal survival.[11]

Mechanism of Action in Neurodegenerative Disease

The accumulation of metal ions such as copper, zinc, and iron is implicated in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[11] Fluorinated 8-hydroxyquinolines have been designed as metal ionophores that can prevent the interaction between metals and amyloid-beta, thereby promoting the dissolution of these toxic aggregates.[11] Furthermore, the ability of some of these compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug development.

Synthesis and Experimental Protocols

The synthesis of the halo-fluoro-quinoline scaffold is well-established, with the Gould-Jacobs reaction being a cornerstone method.[5][7][27] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][7]

Experimental Protocol: Synthesis of a Representative Halo-Fluoro-Quinoline

The following is a generalized protocol for the synthesis of a 7-chloro-6-fluoro-quinoline-3-carboxylic acid derivative, a common intermediate in the synthesis of many fluoroquinolone antibiotics.

Gould-Jacobs Synthesis Workflow Gould-Jacobs Synthesis Workflow A 1. Condensation of a substituted aniline with diethyl ethoxymethylenemalonate. B 2. Thermal cyclization in a high-boiling solvent (e.g., diphenyl ether). A->B C 3. Saponification of the ester with a strong base (e.g., NaOH). B->C D 4. Acidification to precipitate the carboxylic acid. C->D E 5. Purification of the final halo-fluoro-quinoline product. D->E

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Step-by-Step Methodology:

  • Condensation: A substituted aniline (e.g., 3-chloro-4-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate at elevated temperatures (100-130°C) to form the corresponding anilidomethylenemalonate intermediate.[5]

  • Cyclization: The intermediate is then heated in a high-boiling solvent such as diphenyl ether to approximately 250°C to induce intramolecular cyclization, forming the quinoline ring system.[5]

  • Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a strong base like sodium hydroxide.[3][28]

  • Acidification and Precipitation: The reaction mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the final 7-chloro-6-fluoro-quinoline-3-carboxylic acid product.[3][28]

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.[3][28]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The halo-fluoro-quinoline compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions and Conclusion

The halo-fluoro-quinoline scaffold has proven to be a remarkably versatile platform for drug discovery. While its role in combating bacterial infections is well-established, the exploration of its potential in oncology, virology, and neurodegenerative diseases is still in its nascent stages. Future research will likely focus on:

  • Optimizing Selectivity: Fine-tuning the structure of halo-fluoro-quinolines to enhance their selectivity for cancer cells over healthy cells and for specific viral or host cell targets.

  • Elucidating Mechanisms: Further unraveling the detailed molecular mechanisms underlying their non-antimicrobial activities.

  • Combination Therapies: Investigating the synergistic effects of halo-fluoro-quinolines with existing anticancer, antiviral, and neuroprotective drugs.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 7-Fluoro-3-iodoquinoline for the Synthesis of Novel 3-Aryl-7-fluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and versatile protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-fluoro-3-iodoquinoline. Quinolines bearing a fluorine substituent are privileged scaffolds in medicinal chemistry, offering unique physicochemical and metabolic properties. The C-C bond formation at the 3-position via Suzuki coupling provides a powerful and modular strategy for accessing diverse libraries of 3-aryl-7-fluoroquinolines, which are key intermediates in drug discovery and materials science. This document provides a detailed experimental procedure, mechanistic insights, optimization strategies, and a troubleshooting guide tailored for researchers, chemists, and drug development professionals.

Scientific Principles & Mechanistic Insights

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or pseudohalide.[1] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of reagents.[2][3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (this compound). This is typically the rate-determining step. The reactivity of the halide follows the order I > Br > OTf >> Cl, making the C-I bond at the 3-position of our substrate the exclusive site of reaction.[4] The electron-withdrawing nature of the fluorine atom at the 7-position can increase the electrophilicity of the quinoline ring system, potentially facilitating this step.

  • Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (R-B(OH)₃⁻).[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Causality of Reagent Selection
  • Palladium Precatalyst: While various Pd(0) sources like Pd(PPh₃)₄ can be used, modern, air-stable Pd(II) precatalysts (e.g., Pd(dppf)Cl₂, Buchwald precatalysts) are often preferred.[7] These are reduced in situ to the active Pd(0) species and often provide higher activity and broader substrate scope.

  • Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate both the oxidative addition and the final reductive elimination step, leading to more efficient catalysis.[7][8] For N-heterocyclic substrates like quinolines, which can sometimes coordinate to and inhibit the catalyst, these advanced ligands are often essential.[8]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice can influence reaction rate and side reactions. For instance, stronger bases may accelerate the desired reaction but can also promote side reactions like protodeboronation of the boronic acid.[9] Fluoride bases (e.g., CsF, KF) can also be highly effective due to the high affinity of boron for fluoride, which aids in the formation of the reactive borate complex.[10][11]

  • Solvent: The solvent system must solubilize the reagents and facilitate the interaction between aqueous (base) and organic phases. Aprotic solvents like 1,4-dioxane, THF, or toluene, often with added water, are standard.[8] Proper degassing of the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Mechanistic Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ (Quinoline Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ (Di-organic Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Ar'-7-F-Quinoline RedElim->Product Aryl_I 7-F-3-I-Quinoline Aryl_I->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Reagent and solvent quantities should be adjusted proportionally for different scales.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, finely powdered, 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous solvents (for workup, e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

    • Add the palladium precatalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. This is critical to prevent catalyst degradation.[9]

  • Solvent Addition:

    • Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (this compound).

    • Note on Degassing: Solvents should be thoroughly degassed before use by bubbling argon through them for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing, especially in a biphasic system.

    • Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove the base and inorganic salts.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final 3-aryl-7-fluoroquinoline product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Workflow start Start: Assemble Glassware reagents 1. Add Solids to Flask (Quinoline, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon x3) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat and Stir (90-100 °C, 4-16 h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Extract (EtOAc / Water / Brine) monitor->workup Complete dry 7. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) workup->dry purify 8. Purify (Flash Column Chromatography) dry->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Optimization & Scope

The conditions provided above are a general starting point. Optimization is often necessary to achieve the best results for a specific arylboronic acid coupling partner. The following table summarizes key parameters and common variations.

ParameterStandard ConditionAlternative 1Alternative 2Rationale & Comments
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (1-2 mol%)Pd(dppf)Cl₂ is robust and reliable.[12] Buchwald precatalysts (e.g., XPhos G3) are highly active and may allow for lower temperatures or coupling of challenging substrates.[7]
Base K₂CO₃ (3 eq)K₃PO₄ (3 eq)CsF (3 eq)K₃PO₄ is a stronger base that can be effective for less reactive partners. CsF is excellent for activating boronic acids but is more expensive.[11]
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂OTHF/H₂O (10:1)Solvent choice affects solubility and reaction rate. Toluene can be used for higher temperatures. Anhydrous conditions may be required to prevent protodeboronation.[8][13]
Temperature 90-100 °C80 °CRoom Temp to 50 °CHighly reactive partners (e.g., electron-rich boronic acids) and highly active catalysts may allow for significantly milder conditions.[4]
Boron Source Arylboronic AcidArylboronic Ester (pinacol)Potassium AryltrifluoroborateEsters and trifluoroborates are often more stable to storage and purification than free boronic acids and can reduce side reactions like homocoupling.[14][15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality reagents.3. Insufficiently strong base.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.[9] Consider an air-stable precatalyst.2. Verify the purity of starting materials. Boronic acids can degrade over time.[9]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Dehalogenation 1. Formation of a palladium-hydride (Pd-H) species.2. Source of hydride can be water, solvent (alcohols), or the base.1. Switch to a milder base (e.g., K₂CO₃ or KF instead of alkoxides).[8]2. Use anhydrous solvents (e.g., dry THF or dioxane) if the problem persists.[9] Ensure reagents are dry.
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.[9]
Protodeboronation 1. Boronic acid is unstable under the reaction conditions (especially electron-rich or heteroaryl boronic acids).2. Strong base and/or protic solvent.1. Use the corresponding boronic ester or potassium trifluoroborate salt, which are more stable.[14][16]2. Switch to a milder base (e.g., KF) and consider anhydrous conditions.[9]
Sluggish Reaction 1. Oxidative addition is slow.2. Transmetalation is the rate-limiting step.1. Increase the temperature. Use a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to accelerate oxidative addition and reductive elimination.[8]2. Ensure the base is strong enough and sufficiently soluble to activate the boronic acid.

References

Application Notes & Protocols: Sonogashira Coupling of 7-Fluoro-3-iodoquinoline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Fluoroquinolines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is conducted under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of complex molecules.[1][3] Its applications are particularly profound in medicinal chemistry and drug discovery, where the introduction of an alkynyl moiety can significantly modulate a molecule's biological activity, metabolic stability, and binding affinity.[4][5]

The 7-fluoroquinoline scaffold is a "privileged" structure in pharmaceutical development, appearing in numerous antibacterial and anticancer agents. The fluorine atom at the 7-position often enhances metabolic stability and receptor binding affinity. The C-3 position is a critical vector for introducing diversity to modulate pharmacological properties. Therefore, the Sonogashira coupling of 7-Fluoro-3-iodoquinoline (C₉H₅FIN)[6] provides a direct and efficient route to novel 3-alkynyl-7-fluoroquinoline derivatives, creating a library of compounds with high potential for drug development programs.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer expert insights into parameter optimization and troubleshooting.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] While copper-free versions exist to prevent the primary side reaction—homocoupling of the alkyne (Glaser coupling)—the classical copper co-catalyzed protocol remains highly efficient and is detailed here.[9]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex to form a Pd(II) intermediate.[3]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[1][10] This step activates the alkyne.

  • Transmetalation: The activated copper acetylide undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[3][11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (3-alkynyl-7-fluoroquinoline) and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.[8]

The entire process requires a base, typically an amine, to neutralize the hydrogen iodide (HI) byproduct generated during the formation of the copper acetylide.[12]

sonogashira_mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)L₂(C≡CR') transmetalation->alkynyl_pd_complex cu_catalyst Cu(I) transmetalation->cu_catalyst Catalyst Regeneration reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR' (Product) reductive_elimination->product cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition alkyne H-C≡CR' alkyne->cu_acetylide + Cu(I) / Base base Base (e.g., Et₃N) base_h Base-H⁺I⁻

Caption: Figure 1: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of various terminal alkynes with this compound. The reactivity of aryl iodides is the highest among halides (I > OTf > Br > Cl), often allowing for mild reaction conditions.[3][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., ChemScene[6]Store at 4°C, protected from light.
Terminal Alkyne≥98%VariousPurify by distillation or filtration if necessary.
PdCl₂(PPh₃)₂Catalyst GradeVariousOther Pd sources like Pd(PPh₃)₄ can be used.[13]
Copper(I) Iodide (CuI)≥98%VariousUse a fresh bottle; color should be off-white/tan.
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousCan also serve as a solvent.[1]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousOther solvents like DMF or MeCN can be used.[13]
Ethyl Acetate (EtOAc)ACS GradeVariousFor workup and chromatography.
HexanesACS GradeVariousFor chromatography.
Saturated NH₄Cl (aq)N/ALab PreparedFor workup.
BrineN/ALab PreparedFor workup.
Anhydrous Na₂SO₄ or MgSO₄ACS GradeVariousFor drying.
Celite® 545N/AVariousFor filtration.
Argon or Nitrogen GasHigh PurityVariousFor inert atmosphere.
Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bars

  • Inert gas manifold (Ar or N₂)

  • Syringes and needles for liquid transfer

  • Septa

  • Rotary evaporator

  • Glassware for workup and column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

The following procedure is based on a 1.0 mmol scale of this compound.

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times. It is critical to maintain anhydrous and anaerobic conditions to prevent catalyst degradation and alkyne homocoupling.[9]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and anhydrous triethylamine (Et₃N, 420 µL, 3.0 mmol, 3.0 eq) via syringe. Stir the mixture for 5-10 minutes at room temperature until the solids are dissolved. The solution should appear as a yellow-orange suspension.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours until the starting material (this compound) is consumed. If the reaction is sluggish, it can be gently heated to 40-50°C.[14]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and copper salts.[15] Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (20 mL), water (20 mL), and brine (20 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-alkynyl-7-fluoroquinoline product.

workflow Figure 2: Experimental Workflow setup 1. Setup Add solids (Ar-I, Pd/Cu catalysts) to a dry Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill flask with Ar or N₂ (3x). setup->inert reagents 3. Add Solvents/Base Inject anhydrous THF and Et₃N. Stir to dissolve. inert->reagents alkyne 4. Add Alkyne Slowly add terminal alkyne via syringe. reagents->alkyne react 5. Reaction Stir at room temperature. Monitor by TLC. alkyne->react workup 6. Workup & Filtration Dilute with EtOAc. Filter through Celite®. react->workup extract 7. Extraction Wash with aq. NH₄Cl, water, and brine. workup->extract dry 8. Dry & Concentrate Dry organic layer (Na₂SO₄). Remove solvent in vacuo. extract->dry purify 9. Purification Purify by flash column chromatography. dry->purify product Pure Product (3-alkynyl-7-fluoroquinoline) purify->product

Caption: Figure 2: Step-by-step workflow for the Sonogashira coupling of this compound.

Optimization of Key Parameters

While the provided protocol is robust, reaction efficiency can be substrate-dependent. The following parameters can be adjusted for optimization.[17]

ParameterStandard ConditionVariation & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (2-5 mol%): A common Pd(0) source that may not require an in-situ reduction step.[13] Lower Loading (0.5-2 mol%): For highly reactive substrates to reduce cost and metal contamination.[18]
Copper Co-catalyst CuI (5 mol%)Copper-Free: To prevent alkyne homocoupling (Glaser by-product). May require specific ligands (e.g., N-heterocyclic carbenes) or different conditions.[9][19]
Base Triethylamine (Et₃N)Diisopropylamine (DIPEA) or Diethylamine (Et₂NH): Often used and can also serve as the solvent.[12] Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, especially in copper-free systems or with sensitive functional groups.[1][20]
Solvent THFDMF, Dioxane, Acetonitrile (MeCN): Choice of solvent can affect solubility and reaction rate. DMF is often used for less reactive substrates.[14] Neat Amine: Using the amine base (e.g., Et₃N) as the solvent is also a common practice.[1]
Temperature Room TemperatureElevated Temperature (40-80°C): Necessary for less reactive alkynes or if aryl bromides are used instead of iodides.[14] Use a sealed tube for temperatures above the solvent's boiling point.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd or Cu). 2. Insufficiently inert atmosphere. 3. Reaction temperature too low.[14]1. Use fresh, high-purity catalysts. Ensure CuI is not oxidized (should be off-white, not green/brown). 2. Thoroughly degas the solvent and ensure the reaction is run under a positive pressure of inert gas.[9] 3. Increase the temperature incrementally to 40°C, then 60°C, while monitoring by TLC.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, impurities, or inappropriate solvent.[9][21]1. Improve inert atmosphere technique. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Consider switching solvents (e.g., from THF to DMF or Toluene).
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously exclude oxygen by degassing.[9] 2. Reduce the amount of CuI or switch to a copper-free protocol.[17]
Difficult Purification Co-elution of product with phosphine ligands or by-products.1. After workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove residual amine base. 2. Consider using a different palladium source with more easily removable ligands.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Note: A Detailed Protocol for the Palladium-Catalyzed Heck Reaction of 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Synthesizing Fluorinated Quinolines

The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] Its robustness, functional group tolerance, and reliability have made it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry for the construction of novel drug candidates.[3]

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial and anti-inflammatory properties.[4][5] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and lipophilicity.[6][7]

This application note provides a comprehensive, field-proven guide for performing the Heck reaction with 7-Fluoro-3-iodoquinoline, a valuable building block for accessing novel fluorinated quinoline derivatives.[6] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide a framework for optimization and troubleshooting to ensure reproducible and high-yielding results.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises several key steps:

  • Catalyst Activation (Pre-catalyst Reduction): Many protocols utilize a stable Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[8][9] This can be facilitated by a phosphine ligand or other reagents in the mixture.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. Aryl iodides are highly reactive substrates for this step, which is often rate-limiting.[1][10]

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][8]

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, forming the substituted alkene product and a palladium-hydride species.[8] This step governs the stereochemical outcome, typically yielding the more stable E-isomer.[8]

  • Catalyst Regeneration: A base (e.g., triethylamine, potassium carbonate) is essential to neutralize the generated hydrido-halide (H-X) and regenerate the Pd(0) catalyst, allowing the cycle to continue.[2][11]

Heck_Reaction_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex Aryl-Pd(II)-I Complex oxidative_addition->pd_complex olefin_coordination Olefin Coordination & Migratory Insertion pd_complex->olefin_coordination Alkene alkyl_pd Alkyl-Pd(II) Intermediate olefin_coordination->alkyl_pd beta_elimination β-Hydride Elimination alkyl_pd->beta_elimination Product Release hydrido_pd H-Pd(II)-I Complex beta_elimination->hydrido_pd regeneration Base-mediated Regeneration hydrido_pd->regeneration Base regeneration->pd0 Forms Base-H⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol: Synthesis of (E)-Ethyl 3-(7-fluoroquinolin-3-yl)acrylate

This protocol details a representative Heck coupling between this compound and ethyl acrylate.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Ethyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 equiv., 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv.)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate with oil bath

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification setup 1. Assemble dry glassware under inert gas (N₂/Ar). add_solids 2. Add this compound, Pd(OAc)₂, PPh₃. setup->add_solids add_liquids 3. Add degassed DMF, Et₃N, and ethyl acrylate via syringe. add_solids->add_liquids heat 4. Heat reaction mixture (e.g., 100 °C) with stirring. add_liquids->heat monitor 5. Monitor progress by TLC/LC-MS. heat->monitor cool 6. Cool to room temp, dilute with EtOAc. monitor->cool wash 7. Wash with H₂O and brine. cool->wash dry 8. Dry organic layer (Na₂SO₄), filter, and concentrate. wash->dry purify 9. Purify crude product via column chromatography. dry->purify

Caption: Step-by-step experimental workflow for the Heck reaction.

Procedure:

  • Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 275 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and the condenser. Evacuate the system and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the exclusion of oxygen.[10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture for 5 minutes. Subsequently, add triethylamine (0.28 mL, 2.0 mmol) and ethyl acrylate (0.16 mL, 1.5 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots, diluting them with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-12 hours.[9][10]

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Optimization of Reaction Conditions

The success of a Heck reaction, especially with novel substrates, often requires systematic optimization. The following table provides a logical framework for refining the reaction parameters.

ParameterRecommended Starting PointOptimization Range & RationaleKey References
Palladium Precursor Pd(OAc)₂ (1-2 mol%)PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ (0.5-5 mol%). Pd(OAc)₂ is cost-effective and robust. Pd(PPh₃)₄ can be used directly as a Pd(0) source, potentially avoiding a variable in situ reduction step. For difficult couplings, higher catalyst loading may be necessary.[1][2][9]
Ligand PPh₃ (2 x mol% of Pd)P(o-tol)₃, P(t-Bu)₃, Buchwald/Fu phosphines, NHCs. The ligand stabilizes the catalyst and modulates its reactivity. Electron-rich, bulky phosphines like P(t-Bu)₃ can accelerate oxidative addition but may slow other steps. A 2:1 ligand-to-palladium ratio is a common starting point for monodentate phosphines.[3][11][12]
Base Et₃N (organic) or K₂CO₃ (inorganic)DIPEA, NaOAc, Cs₂CO₃ (1.5-3.0 equiv.). The choice of base is critical. Organic amines like Et₃N often act as both base and solvent at high concentrations. Inorganic bases like K₂CO₃ are effective and can be preferable if the amine base could cause side reactions. The base's strength and solubility can impact the rate of catalyst regeneration.[1][11][13][14]
Solvent DMF or AcetonitrileDMAc, NMP, Toluene, Dioxane. Polar aprotic solvents (DMF, DMAc) are generally effective as they help stabilize charged intermediates in the catalytic cycle. The choice of solvent must ensure all reagents remain dissolved at the reaction temperature.[11][13][14]
Temperature 80-100 °C60-140 °C. Higher temperatures increase the reaction rate but also accelerate catalyst decomposition (formation of palladium black).[9][10] An optimal temperature balances reaction speed with catalyst stability. Incremental increases of 10-20 °C are recommended during optimization.[9][14]

Product Characterization

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule, including the characteristic vinyl protons and the successful coupling at the C3 position of the quinoline ring.

  • ¹⁹F NMR Spectroscopy: To confirm the presence and chemical environment of the fluorine atom on the quinoline core.

  • Mass Spectrometry (MS): To verify the molecular weight of the product, typically via High-Resolution Mass Spectrometry (HRMS) for an exact mass.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Common Issues

A self-validating protocol anticipates potential failures. Below are common issues and their solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(II) precatalyst was not efficiently reduced to Pd(0), or the catalyst was deactivated by oxygen.[9][10][15]2. Insufficient Temperature: The activation energy for the rate-limiting step (often oxidative addition) is not being overcome.1. Catalyst: Ensure a strictly inert atmosphere. Use fresh, high-purity catalyst and ligands. Consider using a direct Pd(0) source like Pd(PPh₃)₄.2. Temperature: Incrementally increase the reaction temperature by 10-20 °C.[9]
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) species has agglomerated into inactive palladium metal. This is often caused by excessively high temperatures or an insufficient concentration of stabilizing ligand.[10][15]1. Ligand/Temperature: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Lower the reaction temperature. Consider using a more robust, sterically hindered ligand that binds more tightly to the palladium center.
Formation of Side Products 1. Hydrodehalogenation: The starting this compound is reduced to 7-Fluoroquinoline. This can occur if the palladium-hydride intermediate transfers its hydride to another aryl halide molecule instead of being neutralized by the base.[10]2. Alkene Isomerization: The product alkene isomerizes to a different regio- or stereoisomer.[8]1. Optimize Base/Solvent: This side reaction is highly dependent on the reaction conditions. Screen different bases and solvents to find a combination that favors the productive Heck pathway.2. Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

References

The Strategic Application of 7-Fluoro-3-iodoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Fluoro-3-iodoquinoline has emerged as a high-value scaffold in medicinal chemistry, particularly in the targeted synthesis of kinase inhibitors. Its unique bifunctional nature—a strategically placed fluorine atom to modulate physicochemical properties and a reactive iodine atom at the C3 position for versatile carbon-carbon bond formation—makes it an exemplary building block for modern drug discovery. This guide provides an in-depth analysis of its synthetic utility, detailed experimental protocols for key coupling reactions, and insights into its application in developing potent therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline nucleus is a privileged scaffold in pharmacology, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] Its ability to form key interactions with biological targets, such as the hinge region of ATP-binding sites in kinases, has made it a focal point of inhibitor design.[3]

This compound capitalizes on this established scaffold by introducing two critical functionalities:

  • The 7-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its introduction can significantly enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the quinoline nitrogen, thereby improving cellular permeability and overall pharmacokinetic profiles.[4][5]

  • The 3-Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular installation of diverse chemical moieties at the C3 position, enabling rapid exploration of the structure-activity relationship (SAR).[6]

This combination renders this compound a powerful starting material for constructing complex molecules targeting critical enzymes like c-Met and EGFR, which are often dysregulated in various human cancers.[7][8][9]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
CAS Number 1416440-27-1[10][11][12]
Molecular Formula C₉H₅FIN[10]
Molecular Weight 273.05 g/mol [10]
Appearance Off-white to yellow solidSupplier Data
Storage 4°C, protect from light[10]

Core Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring system, combined with the high reactivity of the C-I bond, facilitates efficient bond formation under relatively mild conditions. The three most common and powerful transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

G cluster_start cluster_reactions cluster_products A This compound B Suzuki-Miyaura Coupling (+ R-B(OH)₂) A->B C Sonogashira Coupling (+ R-C≡CH) A->C D Buchwald-Hartwig Amination (+ R₂NH) A->D E 3-Aryl/Heteroaryl- 7-fluoroquinolines (e.g., Kinase Inhibitors) B->E F 3-Alkynyl- 7-fluoroquinolines (e.g., PROTAC Linkers, Scaffolds) C->F G 3-Amino- 7-fluoroquinolines (e.g., H-bond Donors) D->G

Caption: Synthetic utility of this compound.

Application Note 1: Synthesis of a 3-Aryl-7-fluoroquinoline via Suzuki-Miyaura Coupling

Objective: To provide a robust, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone for synthesizing biaryl compounds, a common motif in kinase inhibitors targeting the ATP binding site.

Causality of Component Selection:

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , is selected.[12][13] The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine that stabilizes the Pd(0) active species and promotes the key steps of oxidative addition and reductive elimination, making it highly effective for coupling aryl iodides.[1]

  • Base: An aqueous solution of Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) is used. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate with the palladium center.[6][12]

  • Solvent System: A biphasic system of 1,2-Dimethoxyethane (DME) and water or Toluene/water is employed. DME is an effective solvent for the organic substrates and catalyst, while water is necessary to dissolve the inorganic base.[12][13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_prep cluster_reaction cluster_workup A 1. Combine Reagents - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.5 eq) B 2. Add Solvents - DME - Water A->B C 3. Degas Mixture (Argon sparging for 15 min) B->C D 4. Add Catalyst - Pd(dppf)Cl₂ (3 mol%) C->D E 5. Heat Reaction (80-90 °C, 2-12 h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute (Ethyl Acetate) F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry & Concentrate (Na₂SO₄, Rotovap) H->I J 10. Purify (Silica Gel Chromatography) I->J K 11. Characterize (NMR, HRMS) J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 1 mmol scale reaction).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

  • Heating: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-7-fluoroquinoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Synthesis of a 3-Alkynyl-7-fluoroquinoline via Sonogashira Coupling

Objective: To provide a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. This reaction creates a C(sp²)-C(sp) bond, introducing a rigid alkynyl linker.[14] This moiety is valuable not only as a final pharmacophore but also as a versatile handle for further transformations, such as in "click chemistry" or as a component of PROTACs.[15][16]

Causality of Component Selection:

  • Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium(0) species , typically generated in situ from Pd(PPh₃)₂Cl₂, catalyzes the main cross-coupling cycle.[14] A copper(I) iodide (CuI) co-catalyst is essential for activating the alkyne by forming a copper-acetylide intermediate, which then participates in the transmetalation step with palladium.[13][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves a dual purpose: scavenging the HI generated during the reaction and acting as the solvent.[13]

  • Atmosphere: The reaction must be performed under strictly anaerobic (inert) conditions . Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes the starting material and complicates purification.[13]

Detailed Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) to the flask via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.

  • Heating: Stir the reaction at an appropriate temperature (can range from room temperature to 60 °C depending on alkyne reactivity) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired 3-alkynyl-7-fluoroquinoline.

  • Characterization: Confirm the structure and purity via NMR and HRMS analysis.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide reliable and versatile methods for elaborating this scaffold into libraries of potential drug candidates. Its demonstrated utility in the synthesis of potent kinase inhibitors, particularly for challenging targets like c-Met, underscores its importance. As drug discovery moves towards more complex molecular architectures and targeted therapies, the demand for well-designed, reactive, and versatile building blocks like this compound will undoubtedly continue to grow.

References

Synthesis and Screening of 7-Fluoro-3-iodoquinoline Analogs: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the development of compounds that can interact with a diverse range of biological targets. The introduction of a fluorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability and binding affinity. The further incorporation of an iodine atom at the 3-position provides a crucial handle for synthetic diversification through modern cross-coupling methodologies. This application note provides a comprehensive guide to the synthesis of 7-Fluoro-3-iodoquinoline and its subsequent derivatization, followed by detailed protocols for biological screening to identify novel therapeutic leads.

Part 1: Synthesis of this compound Analogs

The synthetic strategy is bifurcated into two main stages: the initial iodination of the 7-fluoroquinoline core, followed by the diversification of the resulting 3-iodo intermediate via palladium-catalyzed cross-coupling reactions.

Synthesis of the Key Intermediate: this compound

The introduction of an iodine atom at the C3 position of the quinoline ring is a critical step. This can be achieved through direct C-H iodination, a process that avoids the need for pre-functionalization of the substrate. A radical-based approach is particularly effective for achieving C3 selectivity on the quinoline nucleus.[2][3]

Protocol 1: Radical C-H Iodination of 7-Fluoroquinoline

This protocol is adapted from established methods for the C3-iodination of quinolines.[2][4]

Rationale: The use of potassium persulfate (K₂S₂O₈) as an oxidant generates iodine radicals from sodium iodide. These radicals preferentially attack the electron-rich C3 position of the quinoline ring. The reaction is carried out in a biphasic system of dichloroethane and water to facilitate the dissolution of both organic and inorganic reagents.

Materials:

  • 7-Fluoroquinoline

  • Sodium iodide (NaI)

  • Potassium persulfate (K₂S₂O₈)

  • 1,2-Dichloroethane (DCE)

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask, add 7-fluoroquinoline (1.0 eq), sodium iodide (2.0 eq), and potassium persulfate (2.0 eq).

  • Add a 1:1 mixture of 1,2-dichloroethane and water (to achieve a substrate concentration of approximately 0.1 M).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Expected Outcome: This protocol should provide the desired this compound in moderate to good yield. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Diversification of this compound via Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo group at the C3 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5][6][7]

Workflow for the Synthesis of this compound Analogs

G cluster_0 Synthesis of Key Intermediate cluster_1 Diversification via Cross-Coupling 7-Fluoroquinoline 7-Fluoroquinoline Radical Iodination Radical Iodination 7-Fluoroquinoline->Radical Iodination NaI, K2S2O8 DCE/H2O, 80 °C This compound This compound Radical Iodination->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling R-B(OH)2 Pd catalyst, Base Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R-C≡CH Pd catalyst, Cu(I), Base Heck Coupling Heck Coupling This compound->Heck Coupling Alkene Pd catalyst, Base Aryl/Heteroaryl Analogs Aryl/Heteroaryl Analogs Suzuki Coupling->Aryl/Heteroaryl Analogs Alkynyl Analogs Alkynyl Analogs Sonogashira Coupling->Alkynyl Analogs Alkenyl Analogs Alkenyl Analogs Heck Coupling->Alkenyl Analogs

Caption: Synthetic workflow for this compound analogs.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Aryl/Heteroaryl Analogs

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10]

Rationale: This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Degas the solvent (1,4-dioxane/water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Analogs

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13]

Rationale: This reaction is highly efficient for introducing alkynyl moieties, which are valuable pharmacophores and synthetic intermediates. The use of a copper(I) co-catalyst is typical for this transformation.

Materials:

  • This compound

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent, this compound (1.0 eq), the terminal alkyne (1.5 eq), and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Heck Coupling for the Synthesis of Alkenyl Analogs

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[14][15][16]

Rationale: This reaction is a powerful tool for the synthesis of substituted alkenes, which can be further functionalized or used as final products.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate, 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), palladium catalyst (5 mol%), ligand (10 mol%), and base (2.0 eq).

  • Add the solvent and degas the mixture.

  • Heat the reaction to 80-120 °C for 6-24 hours, monitoring by TLC.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Coupling Reaction Reactant Typical Catalyst Base Solvent Product Class
Suzuki-Miyaura Boronic AcidPd(PPh₃)₄K₂CO₃Dioxane/WaterAryl/Heteroaryl Analogs
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NTHF/DMFAlkynyl Analogs
Heck AlkenePd(OAc)₂/PPh₃K₂CO₃DMF/AcetonitrileAlkenyl Analogs

Part 2: Biological Screening Protocols

Once a library of 7-fluoro-3-substituted quinoline analogs has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known therapeutic potential of quinoline derivatives, screening for anticancer, antimicrobial, and kinase inhibitory activities is a logical starting point.[17][18][19]

Workflow for Biological Screening of Quinoline Analogs

G Synthesized Analogs Synthesized Analogs Primary Screening Primary Screening Synthesized Analogs->Primary Screening Anticancer Assay (MTT) Anticancer Assay (MTT) Primary Screening->Anticancer Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Primary Screening->Antimicrobial Assay (MIC) Kinase Inhibition Assay Kinase Inhibition Assay Primary Screening->Kinase Inhibition Assay Hit Identification Hit Identification Anticancer Assay (MTT)->Hit Identification Antimicrobial Assay (MIC)->Hit Identification Kinase Inhibition Assay->Hit Identification Secondary Screening Secondary Screening Hit Identification->Secondary Screening Dose-Response & IC50 Dose-Response & IC50 Secondary Screening->Dose-Response & IC50 Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Dose-Response & IC50->Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Workflow for biological screening of synthesized analogs.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Protocol 5: MTT Assay for Cytotoxicity Screening

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinoline analogs (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24][25]

Protocol 6: Broth Microdilution MIC Assay

Rationale: This method determines the lowest concentration of a compound that inhibits the growth of a specific microorganism in a liquid medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized quinoline analogs

  • 96-well plates

  • Standard antibiotics/antifungals (positive controls)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline analogs in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibitory Activity

Many quinoline derivatives have been identified as potent kinase inhibitors.[26][27] A variety of commercially available kinase assay kits can be used for initial screening.

Protocol 7: General Kinase Inhibition Assay

Rationale: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by a kinase. A decrease in kinase activity in the presence of the test compound indicates inhibition.

Materials:

  • Target kinase (e.g., EGFR, VEGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

  • Synthesized quinoline analogs

Procedure:

  • Follow the manufacturer's protocol for the specific kinase assay kit.

  • Typically, the kinase, substrate, and test compound are incubated together in a buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a set incubation period, a detection reagent is added to measure the amount of ADP produced or remaining ATP.

  • The signal (luminescence or fluorescence) is measured using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Screening Assay Biological Target/Process Endpoint Key Reagents
MTT Assay Cell Viability/CytotoxicityIC₅₀MTT, DMSO, Cancer Cell Lines
MIC Assay Microbial GrowthMICBacterial/Fungal Strains, Broth Media
Kinase Inhibition Kinase ActivityIC₅₀Kinase, Substrate, ATP, Assay Kit

Conclusion

The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery of novel, biologically active this compound analogs. The strategic iodination of the quinoline core opens up a vast chemical space for exploration through well-established palladium-catalyzed cross-coupling reactions. The subsequent tiered biological screening approach allows for the efficient identification and characterization of promising lead compounds for further development in the fields of oncology, infectious diseases, and beyond.

References

The Strategic Application of 7-Fluoro-3-iodoquinoline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This nitrogen-containing heterocyclic system is a key component in numerous FDA-approved drugs, particularly in the realm of oncology where it serves as the core for many potent kinase inhibitors.[3][4] Kinases, enzymes that regulate virtually all aspects of cellular function, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted therapies compared to traditional chemotherapy.[1]

This application note provides a comprehensive guide to the synthesis and utility of a key intermediate, 7-fluoro-3-iodoquinoline , in the construction of sophisticated kinase inhibitors. The strategic placement of the fluorine and iodine atoms on the quinoline core provides medicinal chemists with a versatile platform for synthesizing libraries of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

The Pivotal Role of Fluorine and Iodine in this compound

The unique properties of this compound stem from the specific placement of its halogen substituents.

The Fluorine Advantage at the 7-Position: The introduction of a fluorine atom at the 7-position of the quinoline ring is a strategic decision rooted in established medicinal chemistry principles. Fluorine's high electronegativity can significantly influence the electronic properties of the molecule, often leading to:

  • Enhanced Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.

The Versatility of the 3-Iodo Group: The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize the inhibitor's interaction with the target kinase. The most commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

This modular approach is central to modern drug discovery, facilitating rapid structure-activity relationship (SAR) studies and the fine-tuning of a lead compound's properties.

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A common and effective method is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative.[2][5]

Protocol 1: Synthesis of 7-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol outlines the initial step in the synthesis of the quinoline core, starting from the readily available 4-fluoroaniline.

Reaction Scheme:

Gould_Jacobs_Reaction start 4-Fluoroaniline intermediate1 Intermediate Adduct start->intermediate1 Condensation reagent1 Diethyl ethoxymethylenemalonate (EMME) reagent1->intermediate1 product1 7-Fluoro-4-hydroxyquinoline intermediate1->product1 Thermal Cyclization (e.g., Dowtherm A, 250 °C)

Gould-Jacobs Reaction for 7-Fluoro-4-hydroxyquinoline.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (Molar Eq.)
4-Fluoroaniline371-40-4111.12 g/mol 1.0
Diethyl ethoxymethylenemalonate (EMME)87-13-8216.23 g/mol 1.1
Dowtherm A (or similar high-boiling solvent)8004-13-5--
Hexane110-54-386.18 g/mol -

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (1.0 eq).

  • Add diethyl ethoxymethylenemalonate (1.1 eq) to the flask.

  • Heat the mixture with stirring to approximately 100-110 °C for 1-2 hours. The reaction is typically exothermic.

  • Once the initial reaction subsides, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield 7-fluoro-4-hydroxyquinoline.

Expected Yield: 70-85%

Protocol 2: Halogenation to 7-Fluoro-3-iodo-4-chloroquinoline

The hydroxyquinoline is then converted to a di-halogenated intermediate, preparing the 3-position for subsequent functionalization.

Procedure:

  • To a flask containing 7-fluoro-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-7-fluoroquinoline.

  • The 4-chloro-7-fluoroquinoline is then subjected to iodination at the 3-position using an appropriate iodinating agent (e.g., N-iodosuccinimide in the presence of an acid catalyst) to yield 7-fluoro-3-iodo-4-chloroquinoline.

Protocol 3: Selective Reduction to this compound

The final step in the synthesis of the key intermediate involves the selective removal of the chlorine atom at the 4-position.

Procedure:

  • Dissolve 7-fluoro-3-iodo-4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a palladium catalyst, such as 10% Pd/C, and a base, such as sodium acetate.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Application in Kinase Inhibitor Synthesis: A Case Study of a Focal Adhesion Kinase (FAK) Inhibitor

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in tumor progression, metastasis, and angiogenesis.[1][3] The development of FAK inhibitors is a promising therapeutic strategy.[3] this compound serves as an excellent starting material for the synthesis of potent FAK inhibitors, such as GSK2256098 and its analogues.[6] The following protocol outlines a general strategy for the synthesis of a FAK inhibitor scaffold using this compound.

Protocol 4: Synthesis of a FAK Inhibitor via Suzuki-Miyaura Coupling

This protocol demonstrates the power of the 3-iodo group as a synthetic handle for introducing a key pharmacophore through a Suzuki-Miyaura cross-coupling reaction.

Reaction Workflow:

FAK_Inhibitor_Synthesis start_mol This compound intermediate_mol Coupled Quinoline Intermediate start_mol->intermediate_mol Suzuki-Miyaura Coupling (Pd Catalyst, Base) reagent_mol Aryl/Heteroaryl Boronic Acid reagent_mol->intermediate_mol final_product FAK Inhibitor Scaffold intermediate_mol->final_product Further Functionalization (e.g., amination, etc.)

Synthesis of a FAK inhibitor scaffold from this compound.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (Molar Eq.)
This compound1416440-27-1273.05 g/mol 1.0
Substituted Aryl/Heteroaryl Boronic Acid or EsterVariesVaries1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)VariesVaries0.05
Base (e.g., K₂CO₃, Cs₂CO₃)VariesVaries2.0
Solvent (e.g., 1,4-Dioxane/Water, DMF)Varies--

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Add the palladium catalyst (0.05 eq) under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

This coupled intermediate can then be further elaborated, for example, by functionalizing other positions on the quinoline ring or the newly introduced aryl/heteroaryl group, to complete the synthesis of the target kinase inhibitor.

Data Summary and Characterization

The successful synthesis of the intermediates and final products should be confirmed by standard analytical techniques.

Table 1: Representative Analytical Data

CompoundMolecular FormulaExpected Mass (m/z)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compoundC₉H₅FIN273.95Characteristic aromatic and quinoline protonsSinglet
FAK Inhibitor ScaffoldVariesVariesSignals corresponding to both quinoline and coupled aryl/heteroaryl moietiesSinglet

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced kinase inhibitors. Its strategic design, incorporating a fluorine atom for improved drug-like properties and an iodine atom as a versatile synthetic handle, allows for the efficient construction of diverse molecular scaffolds. The detailed protocols provided in this application note offer a practical guide for researchers in the field of drug discovery to leverage this powerful building block in the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Note: A Comprehensive Protocol for the Purification of 7-Fluoro-3-iodoquinoline via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the purification of 7-Fluoro-3-iodoquinoline using normal-phase column chromatography. This method is designed for researchers, scientists, and professionals in drug development who require a high-purity compound for subsequent synthetic applications or biological screening. The protocol emphasizes not just the procedural steps but also the underlying chemical principles to empower the user to adapt and troubleshoot the methodology effectively.

Introduction

This compound is a halogenated quinoline derivative. Such compounds are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents. Following its synthesis, the crude product typically contains unreacted starting materials, by-products, and other impurities that must be removed. Column chromatography is a robust and versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] This protocol details the use of silica gel as the stationary phase and a gradient elution system of non-polar and polar solvents to achieve high-purity this compound.

The principle of this separation relies on the polarity of the molecules.[1][3] Silica gel, a porous form of silicon dioxide (SiO₂), is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[2][3] this compound, with its nitrogen and fluorine atoms, possesses a moderate polarity. Less polar impurities will travel through the column faster with a non-polar mobile phase, while more polar impurities will adhere more strongly to the silica gel. By gradually increasing the polarity of the mobile phase, the target compound can be selectively eluted, leaving the more polar impurities behind.

Pre-Purification: Thin-Layer Chromatography (TLC) Optimization

Before committing the bulk of the crude material to the column, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[2][4] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a retention factor (Rƒ) of approximately 0.2-0.4.[4]

Typical TLC Procedure:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a test solvent system (e.g., varying ratios of hexane and ethyl acetate).

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rƒ value for each spot: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).[4]

  • Adjust the solvent ratio until the desired Rƒ for the product is achieved. A higher proportion of ethyl acetate (more polar) will increase the Rƒ of all spots.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄ TLC PlatesStandard, reliable choice for moderately polar compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (EtOAc)Start with a 9:1 ratio and incrementally increase the polarity (e.g., 8:2, 7:3) to find the optimal separation.
Target Rƒ for Product ~0.2 - 0.4This Rƒ range in TLC typically translates to good elution behavior on a column, allowing for the collection of multiple pure fractions.
Visualization UV Lamp (254 nm)Aromatic compounds like quinolines are UV active.

Column Chromatography Protocol

This protocol outlines the purification using flash column chromatography, where gentle air pressure is used to accelerate the solvent flow, leading to a faster and more efficient separation.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Sand (acid-washed)

  • Cotton or Glass Wool

Equipment:

  • Glass Chromatography Column with Stopcock

  • Solvent Reservoir

  • Fraction Collector or Test Tubes

  • TLC Plates, Chamber, and UV Lamp

  • Rotary Evaporator

  • Beakers, Erlenmeyer Flasks, and Graduated Cylinders

  • Source of gentle, regulated air pressure (for flash chromatography)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood to avoid inhalation of solvent vapors.[5][6]

  • Handling this compound: While specific toxicity data for this compound is limited, related haloquinolines can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Handle with care.

  • Solvent Safety: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic.[5] Keep away from ignition sources. Ensure all waste is disposed of according to institutional guidelines.

Step-by-Step Purification Procedure

Step 1: Column Preparation

  • Ensure the column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[8]

  • Add a small layer (~1 cm) of sand over the plug to create a flat base.[8][9]

Step 2: Packing the Column (Wet Slurry Method)

  • Estimate Silica Quantity: Use a silica-to-crude product weight ratio of 30:1 to 100:1.[10] The higher ratio is for difficult separations.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).[3][10] Create a homogenous slurry that can be easily poured.

  • Pack the Column: With the stopcock closed, pour the slurry into the column using a funnel. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[3][9]

  • Settle the Silica: Open the stopcock and drain the excess solvent into a flask. Allow the silica to settle into a compact bed. Crucially, do not let the solvent level drop below the top of the silica bed at any point, as this can cause cracking and ruin the separation. [3]

  • Add another thin layer (~0.5 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[8]

  • Drain the solvent until the level is just at the top of the sand layer. The column is now packed and ready for loading.

Step 3: Sample Loading (Dry Loading Method - Recommended)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[10]

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder as a uniform layer on top of the sand in the column. This method generally results in better separation by ensuring the sample is introduced as a narrow, concentrated band.

Step 4: Elution and Fraction Collection

  • Carefully add the initial mobile phase (e.g., 9:1 Hexane:EtOAc) to the column, filling the space above the packed bed.

  • If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (drip rate of ~5-10 cm/minute down the column).

  • Begin collecting the eluent in numbered test tubes or a fraction collector. The size of the fractions should be consistent (e.g., 10-20 mL, depending on column size).

  • Gradient Elution: Start with the low-polarity mobile phase determined from your TLC analysis. As the elution progresses, gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 8:2 Hexane:EtOAc) to elute compounds with higher affinity for the stationary phase. This is particularly useful if impurities are close in polarity to the product.[11]

Step 5: Monitoring and Analysis

  • Periodically analyze the collected fractions using TLC to determine which ones contain the purified product. Spot every few fractions on a TLC plate and develop it using the optimized solvent system.

  • Identify the fractions that contain only the spot corresponding to this compound.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

Step 6: Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Weigh the flask to determine the yield of the purified product and proceed with characterization (e.g., NMR, MS) to confirm its identity and purity. The product should be stored at 4°C and protected from light.[12]

Workflow and Data Visualization

Column Chromatography Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC TLC Optimization (Determine Eluent) Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent (Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Adjust Polarity Combine Combine Pure Fractions Monitor->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Product Evaporate->Characterize

References

Application Notes & Protocols for the Analytical Characterization of 7-Fluoro-3-iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Fluoro-3-iodoquinoline Derivatives in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic introduction of halogen atoms, such as fluorine and iodine, into the quinoline ring system can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, this compound derivatives are of growing interest to researchers in drug development due to the unique combination of the electron-withdrawing fluorine atom, which can enhance binding interactions and metabolic resistance, and the versatile iodine atom, which can serve as a handle for further synthetic modifications through cross-coupling reactions.

Given the critical role of these derivatives in the development of novel therapeutics, their unambiguous structural characterization and purity assessment are paramount. This comprehensive guide provides a suite of detailed application notes and protocols for the analytical techniques essential for the robust characterization of this compound and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for these vital analytical workflows.

Chromatographic Purity and Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of synthesized compounds and for the separation of complex mixtures. For this compound derivatives, reversed-phase HPLC is the method of choice, leveraging the hydrophobic nature of the quinoline core.

Causality of Experimental Choices

The selection of a C18 stationary phase is based on its strong hydrophobic interactions with the aromatic quinoline ring. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. Acetonitrile is a common organic modifier that provides good peak shape and resolution for many aromatic compounds. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. It serves to protonate the basic nitrogen atom of the quinoline ring, which minimizes peak tailing and ensures sharp, symmetrical peaks by preventing unwanted interactions with residual silanol groups on the stationary phase. Formic acid is particularly suitable for methods that will be coupled with mass spectrometry (LC-MS) due to its volatility.[1][2]

Detailed Protocol: Purity Assessment by Reversed-Phase HPLC

Objective: To determine the purity of a synthesized this compound derivative and to separate it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Sample: ~1 mg/mL of the this compound derivative dissolved in a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient as described in the table below.

  • Detection: Monitor the elution profile at a wavelength of 254 nm, or scan a broader range (e.g., 220-400 nm) if using a DAD to identify the optimal wavelength for detection.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the main compound.

Table 1: HPLC Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Self-Validation:

  • The method's robustness can be validated by slightly varying the flow rate and gradient slope to ensure that the separation is not significantly affected.

  • Peak purity can be assessed using a DAD by comparing the spectra across the peak. A consistent spectrum indicates a pure compound.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of this compound derivatives.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically producing a protonated molecular ion [M+H]⁺.

Expected Fragmentation Patterns: The fragmentation of this compound derivatives in tandem MS (MS/MS) experiments is predictable. Key fragmentation pathways include:

  • Loss of Iodine: The C-I bond is relatively weak, leading to a prominent fragment corresponding to the loss of an iodine radical.

  • Loss of HF: A common fragmentation pathway for fluoroaromatic compounds is the elimination of hydrogen fluoride.

  • Ring Cleavage: The quinoline ring system can undergo characteristic cleavages.

Detailed Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight and study the fragmentation pattern of a this compound derivative.

Instrumentation and Materials:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

  • Sample: ~0.1 mg/mL solution of the compound in methanol or acetonitrile.

  • Infusion pump or direct injection via an LC system.

Procedure:

  • Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) into the ESI source.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. For this compound (C₉H₅FIN, MW = 273.05), the expected [M+H]⁺ ion would be at m/z 274.06.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Interpretation: Analyze the product ion spectrum to identify characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Interpretation
[M+H]⁺274.06Protonated molecular ion
[M+H-I]⁺147.05Loss of iodine
[M+H-HF]⁺254.05Loss of hydrogen fluoride

Self-Validation:

  • The high-resolution mass measurement of the molecular ion should be within 5 ppm of the calculated exact mass.

  • The observed isotopic pattern for the molecular ion should match the theoretical pattern for a compound containing one iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR provides information on the number and connectivity of protons in the molecule. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The fluorine atom at the 7-position will cause characteristic splitting of the signals for the protons at the 6 and 8 positions due to through-bond J-coupling.

Expected ¹H NMR Features:

  • H2 and H4: These protons on the pyridine ring will likely appear as singlets or narrow doublets at the most downfield positions due to the influence of the nitrogen atom.

  • H5, H6, H8: These protons on the benzene ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling. H6 and H8 will be doublets of doublets due to coupling to their adjacent protons and the fluorine at C7.

¹³C NMR reveals the carbon skeleton of the molecule. The presence of the electronegative fluorine and iodine atoms will significantly influence the chemical shifts of the carbons to which they are attached. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, ³JCF) will be observed, providing valuable structural information.

Expected ¹³C NMR Features:

  • C7: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz).

  • C3: The carbon bonded to iodine will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

  • C6 and C8: These carbons adjacent to the fluorine-substituted carbon will also show coupling to the fluorine (²JCF).

¹⁹F NMR is particularly sensitive and provides a clean spectrum as there are no background signals in most organic samples. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Expected ¹⁹F NMR Features:

  • A single resonance for the fluorine atom at the 7-position. The chemical shift will be in the typical range for aromatic fluorides.

  • The signal will be split by coupling to the protons at the 6 and 8 positions.

Detailed Protocol: NMR Spectroscopic Analysis

Objective: To obtain detailed structural information for a this compound derivative.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher) with ¹H, ¹³C, and ¹⁹F capabilities.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated solvent.

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to aid in the complete assignment of all signals.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Key Coupling Information
¹H7.0 - 9.0J-coupling between adjacent protons; H-F coupling for H6 and H8.
¹³C110 - 160C-F coupling for C7 (¹JCF), C6, and C8 (²JCF).
¹⁹F-100 to -130 (relative to CFCl₃)F-H coupling to H6 and H8.

Self-Validation:

  • The integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure.

  • The observed coupling patterns in all spectra should be consistent with the connectivity of the atoms in the molecule.

  • 2D NMR data should confirm the assignments made from the 1D spectra.

Absolute Structure Confirmation: Single-Crystal X-ray Crystallography

For novel this compound derivatives, especially those with stereocenters or complex substitution patterns, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure.

Causality of Experimental Choices

X-ray crystallography works by diffracting X-rays off the electron clouds of atoms arranged in a regular crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a 3D model of the molecule's electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision. This technique is the gold standard for absolute structure determination.[3]

Protocol Outline: Single-Crystal X-ray Crystallography

Objective: To determine the absolute three-dimensional structure of a this compound derivative.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

  • Structure Validation: Validate the final structure using established crystallographic metrics.

Self-Validation:

  • The final refined structure should have low R-factors (typically < 5-10%).

  • The electron density map should be clean, with no significant unassigned peaks.

  • The determined bond lengths and angles should be chemically reasonable.

Elemental Composition: Combustion Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For halogenated compounds, specific methods are used to determine the fluorine and iodine content. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.

Protocol Outline: Elemental Analysis

Objective: To confirm the elemental composition of a this compound derivative.

Procedure:

  • CHN Analysis: A precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen.

  • Halogen Analysis: The sample is combusted in an oxygen flask, and the resulting halides are absorbed into a solution and quantified by ion chromatography or titration.

Self-Validation:

  • The experimentally determined percentages of C, H, N, F, and I should be within ±0.4% of the calculated values for the proposed molecular formula.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_detailed_struc Detailed Structural Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC for Purity Purification->HPLC Purity Check > 95% MS Mass Spectrometry (MW Confirmation) HPLC->MS NMR_H 1H NMR MS->NMR_H NMR_C 13C NMR NMR_H->NMR_C NMR_F 19F NMR NMR_C->NMR_F TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_F->TwoD_NMR For complex structures XRay X-ray Crystallography (if needed) TwoD_NMR->XRay If structure is still ambiguous EA Elemental Analysis TwoD_NMR->EA

Caption: Workflow for the characterization of this compound derivatives.

Conclusion

The analytical characterization of this compound derivatives requires a multi-technique approach to ensure the unequivocal determination of their structure and purity. By systematically applying the protocols outlined in this guide—from initial purity assessment by HPLC, through detailed structural elucidation by mass spectrometry and multidimensional NMR, to final confirmation by X-ray crystallography and elemental analysis—researchers can have high confidence in the quality and identity of their compounds. This rigorous analytical foundation is indispensable for advancing these promising molecules through the drug discovery and development pipeline.

References

Application Notes and Protocols for the Development of Novel Antibacterial Agents from Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Renewed Approach to a Legacy Scaffold

The relentless rise of antimicrobial resistance (AMR) compels a continuous search for novel therapeutic agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating bacterial infections. Their efficacy stems from their targeted inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. However, their extensive use has inevitably led to the emergence of resistant strains, threatening their clinical utility.

This guide is designed for researchers, scientists, and drug development professionals dedicated to combating AMR. It eschews a rigid template, instead offering a holistic and scientifically grounded framework for the development of new antibacterial agents derived from the versatile fluoroquinolone scaffold. We will delve into the causal logic behind experimental designs, provide detailed, field-proven protocols, and ground our discussion in authoritative references. Our objective is to empower you to not just synthesize novel compounds, but to rationally design molecules capable of circumventing existing resistance mechanisms and exhibiting potent antibacterial activity.

Understanding and Overcoming the Resistance Challenge

The development of effective novel fluoroquinolones hinges on a deep understanding of how bacteria evolve to resist them. The primary mechanisms of resistance are:

  • Target-Mediated Resistance: This is the most common mechanism and involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV, respectively. These mutations alter the enzyme's structure, reducing the binding affinity of fluoroquinolones.

  • Efflux Pump Overexpression: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets. The overexpression of these pumps is a significant contributor to multidrug resistance.[1][2]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids allows for the horizontal transfer of resistance between bacteria. These genes can encode for proteins that protect the target enzymes or modify the antibiotic.

Strategic Imperatives for Novel Fluoroquinolone Design:

To counter these resistance mechanisms, a multi-pronged approach to molecular design is necessary. Key strategies include:

  • Dual-Targeting: Designing molecules that inhibit both DNA gyrase and topoisomerase IV with high affinity can reduce the likelihood of resistance emerging from a single target mutation.[3]

  • Hybridization: Covalently linking a fluoroquinolone moiety to another antibacterial pharmacophore (e.g., β-lactams, oxazolidinones) can create a hybrid molecule with a dual mechanism of action, potentially leading to synergistic effects and a lower propensity for resistance development.[4][5]

  • Efflux Pump Evasion or Inhibition: Modifying the fluoroquinolone structure to be a poor substrate for efflux pumps or designing hybrids that also inhibit these pumps can restore antibacterial activity.[6][7]

Synthetic Strategies and Protocols

The synthesis of novel fluoroquinolone derivatives typically involves the modification of the core structure at key positions, most notably the C-7 position, which significantly influences the antibacterial spectrum and potency.

General Synthesis of a Ciprofloxacin Derivative: A Representative Protocol

This protocol outlines a common synthetic route for creating a ciprofloxacin derivative, a widely used fluoroquinolone.[8][9]

Step 1: Synthesis of 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin)

A well-established method starts from 2,4-dichloro-5-fluoro benzoyl chloride. A streamlined, three-step, high-yield synthesis has also been developed.[10]

  • Acylation and Enamine Formation: To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine followed by a solution of 2,4-dichloro-5-fluoro benzoyl chloride. The reaction mixture is then heated to form the enamine intermediate.

  • Cyclization and Ring Closure: Cyclopropylamine is added to the reaction mixture, followed by potassium carbonate and N,N-dimethylformamide (DMF) to facilitate ring closure. The mixture is heated to a higher temperature to complete the reaction.

  • Nucleophilic Substitution with Piperazine: The resulting intermediate is dissolved in a solvent like dimethyl sulfoxide (DMSO), and piperazine is added. The mixture is heated to drive the substitution reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the ciprofloxacin. The crude product is then filtered, washed, and dried.

Step 2: Derivatization at the C-7 Piperazine Ring

The secondary amine of the piperazine ring at the C-7 position is a prime site for introducing diversity.

  • Preparation of the Hydrazinyl Derivative: A mixture of the ciprofloxacin ester derivative and hydrazine hydrate in absolute ethanol is heated under reflux. Upon cooling, the solid hydrazinyl derivative is filtered, dried, and can be recrystallized from ethanol.[9]

  • Reaction with an Electrophile (e.g., Acetylacetone): A mixture of the hydrazinyl derivative and an electrophile like acetylacetone in absolute ethanol is heated under reflux. The resulting product is then cooled, filtered, dried, and recrystallized to yield the final derivative.[9]

Purification and Characterization

Purification:

Column chromatography is a standard method for purifying synthetic fluoroquinolones. The choice of solvent system is crucial and is typically determined by thin-layer chromatography (TLC) analysis. A common issue is the compound sticking to the silica gel. To overcome this, a gradient elution can be employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a step gradient of petroleum ether and acetone, followed by methanol in acetone if necessary, can be effective. Adding a small amount of acid (e.g., formic acid) or water to the mobile phase can also aid in the elution of polar compounds.[11] High-performance liquid chromatography (HPLC) is another powerful technique for both purification and analysis of fluoroquinolone derivatives.[12]

Characterization:

The structure of novel fluoroquinolone derivatives must be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different protons and carbons.[13]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as carbonyls, amines, and aromatic rings.[2]

In Vitro Evaluation: Protocols and Data Interpretation

Determination of Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Grow bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Serial Dilution of Test Compounds: Prepare a stock solution of the novel fluoroquinolone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Fluoroquinolone-Resistant S. aureus MIC (µg/mL)
Ciprofloxacin0.50.0150.2532
Novel Derivative 10.250.0080.1254
Novel Derivative 210.030.58
Cytotoxicity Assessment: MTT Assay

It is crucial to evaluate the toxicity of novel antibacterial agents against eukaryotic cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5][14]

Protocol: MTT Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel fluoroquinolone derivative in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals. Then, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation:

CompoundCC₅₀ on HeLa cells (µM)
Ciprofloxacin>100
Novel Derivative 185
Novel Derivative 2>100
Doxorubicin (Control)1.2

Elucidating the Mechanism of Action

For novel fluoroquinolone derivatives, it is essential to confirm that they retain the intended mechanism of action by targeting DNA gyrase and/or topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[14]

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition: Add the novel fluoroquinolone derivative at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.

  • Enzyme Addition and Incubation: Add a pre-determined amount of DNA gyrase to the tubes, mix gently, and incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing a loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Data Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Quantify the band intensities to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.[15][16]

Protocol: Topoisomerase IV Decatenation Assay

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, kDNA, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Enzyme Addition and Incubation: Add topoisomerase IV and incubate at 37°C.

  • Analysis: Analyze the products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated mini-circles migrate into the gel.

  • Data Analysis: Determine the IC₅₀ value by quantifying the amount of decatenated DNA at different inhibitor concentrations.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy. Murine models are commonly used for this purpose.[17][18]

Murine Sepsis Model

This model evaluates the ability of a compound to protect mice from a lethal systemic infection.[19][20]

Protocol: Murine Sepsis Model

  • Infection: Induce peritonitis in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., S. aureus or E. coli).

  • Treatment: Administer the novel fluoroquinolone derivative at different doses via a clinically relevant route (e.g., intravenous or subcutaneous) at specified time points post-infection. Include a vehicle control group and a group treated with a standard-of-care antibiotic.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

  • Endpoint Analysis: The primary endpoint is typically survival. Additionally, bacterial loads in the blood and organs (e.g., spleen, liver) can be determined at specific time points to assess the compound's bactericidal activity in vivo.

Murine Thigh Infection Model

This localized infection model is useful for studying the pharmacodynamics of an antimicrobial agent.[21][22][23]

Protocol: Murine Thigh Infection Model

  • Immunosuppression (Optional): Render mice neutropenic by administering cyclophosphamide to reduce the influence of the host immune response.[22]

  • Infection: Inject a standardized inoculum of bacteria directly into the thigh muscle of the mice.

  • Treatment: Administer the test compound at various doses and dosing intervals.

  • Endpoint Analysis: At a specified time post-treatment (e.g., 24 hours), euthanize the mice, excise the infected thigh muscle, homogenize it, and perform quantitative bacterial culture to determine the reduction in bacterial load (log₁₀ CFU/thigh) compared to the vehicle-treated control group.

Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow for Novel Fluoroquinolone Development

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Efficacy Rational_Design Rational Design (SAR, Overcoming Resistance) Synthesis Chemical Synthesis Rational_Design->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MIC Antibacterial Activity (MIC Determination) Characterization->MIC Lead Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity MoA Mechanism of Action (Gyrase/Topo IV Assays) MIC->MoA Sepsis_Model Murine Sepsis Model Cytotoxicity->Sepsis_Model Promising Candidates Thigh_Model Murine Thigh Infection Model MoA->Thigh_Model

Caption: A streamlined workflow for the development of novel fluoroquinolone antibacterial agents.

Mechanism of Fluoroquinolone Action and Resistance

G cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Fluoroquinolone->Gyrase_TopoIV Inhibits Efflux_Pump Efflux Pump Fluoroquinolone->Efflux_Pump Expels Drug DNA_Replication DNA Replication & Repair Gyrase_TopoIV->DNA_Replication Essential for QRDR_Mutation QRDR Mutation Gyrase_TopoIV->QRDR_Mutation Reduces Binding Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: The mechanism of action of fluoroquinolones and the primary modes of bacterial resistance.

Concluding Remarks

The development of novel antibacterial agents from the fluoroquinolone scaffold is a challenging yet promising endeavor. By leveraging a deep understanding of structure-activity relationships and resistance mechanisms, employing rational design strategies such as hybridization, and utilizing a robust pipeline of in vitro and in vivo testing, it is possible to generate new chemical entities that can effectively combat resistant pathogens. This guide provides a foundational framework and detailed protocols to aid researchers in this critical mission. The path from bench to bedside is arduous, but with scientific rigor and innovative thinking, the fluoroquinolone scaffold can continue to be a source of life-saving medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 7-fluoro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you achieve high-yield, reproducible results.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured to help you diagnose and resolve specific issues you may encounter during the Suzuki coupling of this compound.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no yield is one of the most common frustrations in cross-coupling reactions. Several factors, from reagent quality to reaction setup, can be at play.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst, and its generation or stability can be compromised.

    • Solution: Use a fresh source of your palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand. Consider using a pre-formed catalyst complex which can be more stable and active. Ensure your ligand is not oxidized; for phosphine-based ligands, store them under an inert atmosphere.

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are crucial for an efficient catalytic cycle.

    • Solution: For heteroaryl halides like this compound, electron-rich and bulky monophosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often highly effective.[1][2] These ligands promote the oxidative addition step and stabilize the palladium center.

  • Insufficiently Strong or Soluble Base: The base plays a critical role in activating the boronic acid for transmetalation.[3]

    • Solution: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Ensure the base is soluble in the reaction medium; the addition of water to organic solvents like dioxane or THF is often necessary to dissolve inorganic bases.[4]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive, and can also promote the homocoupling of the boronic acid.[5][6]

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[7]

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Suzuki couplings range from 80-120 °C.[7][8]

Troubleshooting Decision Tree

Here is a systematic approach to diagnosing low-yield reactions:

troubleshooting_suzuki start Low or No Yield check_reagents Are all reagents fresh and pure? start->check_reagents check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes outcome_fail Still Low Yield check_reagents->outcome_fail No check_base Is the base strong and soluble enough? check_atmosphere->check_base Yes check_atmosphere->outcome_fail No check_catalyst Is the catalyst system appropriate? check_base->check_catalyst Yes check_base->outcome_fail No optimize_temp Is the reaction temperature optimal? check_catalyst->optimize_temp Yes check_catalyst->outcome_fail No outcome_success Yield Improved optimize_temp->outcome_success Yes optimize_temp->outcome_fail No

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki reactions.

Q2: I'm observing significant formation of a dehalogenated product (7-fluoroquinoline). What is causing this and how can I prevent it?

Dehalogenation is a side reaction where the iodo-substituent is replaced by a hydrogen atom.[6][9]

Potential Causes & Solutions:

  • Hydride Source: The palladium intermediate can react with a hydride source in the reaction mixture.

    • Solution: Avoid protic solvents like alcohols if dehalogenation is a major issue. Some bases or impurities can also act as hydride sources.

  • Catalyst Decomposition: An unstable catalyst can lead to undesired side reactions.

    • Solution: Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio to ensure the palladium center remains coordinated and follows the desired catalytic cycle.

Q3: My boronic acid is degrading, leading to incomplete conversion. What is happening?

The primary degradation pathway for boronic acids is protodeboronation, the cleavage of the C-B bond.[6]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and strongly basic conditions can promote protodeboronation.

    • Solution: Try lowering the reaction temperature or using a milder base. Monitor the reaction closely and stop it once the starting material is consumed.

  • Excess Water: While some water is often necessary, too much can facilitate the hydrolysis of the boronic acid.

    • Solution: Use a boronic ester (e.g., a pinacol ester) which is generally more stable than the corresponding boronic acid.[9] Minimize the amount of water in the solvent system.

Frequently Asked Questions (FAQs)

This section addresses common questions about setting up the Suzuki coupling for this compound.

Q1: What is the general mechanism for the Suzuki-Miyaura coupling?

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[8][10]

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(I)L₂ pd0->pd_intermediate oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)-Ar'L₂ pd_intermediate->diaryl_pd transmetalation Transmetalation diaryl_pd->pd0 product Coupled Product diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide This compound aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->pd_intermediate borate [R-B(OH)₃]⁻ boronic_acid->borate borate->pd_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The organic group from the activated boronic acid (borate) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[10]

Q2: Which palladium catalyst and ligand combination is a good starting point?

Given that this compound is a heteroaryl iodide, a robust catalyst system is recommended.

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0) upon in-situ reduction.
Ligand SPhos or XPhosBulky, electron-rich phosphine ligands that facilitate oxidative addition of aryl halides and promote high catalytic turnover.[1][2]
Catalyst Loading 1-5 mol %A good starting range for optimization. Lower loadings can be attempted once the reaction is established.
Q3: What is the role of the base, and which one should I choose?

The base is essential for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[3][11]

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane/H₂O, THF/H₂OOften an excellent choice for challenging couplings.[12]
Cs₂CO₃ StrongDioxane/H₂O, THF/H₂O, DMFHighly effective, but more expensive.
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA good starting point for more reactive substrates.[13]

For this compound, starting with K₃PO₄ (2-3 equivalents) is a robust choice.

Q4: Which solvent system is most suitable?

A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4]

| Solvent System | Typical Ratio | Temperature Range (°C) | | :--- | :--- | :--- | :--- | | 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | A very common and effective system. | | Toluene / H₂O | 4:1 to 10:1 | 80 - 110 | Good for higher temperature reactions. | | THF / H₂O | 4:1 to 10:1 | 60 - 80 | A lower boiling point alternative to dioxane. |

Crucially, all solvents must be thoroughly degassed before use.

Experimental Protocols

The following is a general, representative protocol for the Suzuki coupling of this compound. It should be used as a starting point for optimization.

General Protocol for Suzuki Coupling
  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol %) and the ligand (e.g., SPhos, 2-5 mol %). Add this mixture to the reaction vessel under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

experimental_workflow setup 1. Combine Reactants & Base purge 2. Purge with Inert Gas setup->purge add_solvent 3. Add Degassed Solvents purge->add_solvent add_catalyst 4. Add Pd Precursor & Ligand add_solvent->add_catalyst react 5. Heat and Stir add_catalyst->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Aqueous Work-up & Extraction monitor->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Sonogashira Reactions of 3-Iodoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for troubleshooting Sonogashira cross-coupling reactions involving 3-iodoquinoline substrates. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and may encounter challenges with byproduct formation. Our goal is to provide field-proven insights and actionable protocols to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs): Understanding Byproduct Formation

This section addresses the fundamental "what" and "why" behind common side reactions observed during the Sonogashira coupling of 3-iodoquinolines.

Q1: What are the most common byproducts I should expect in the Sonogashira reaction of a 3-iodoquinoline?

When performing a Sonogashira coupling with 3-iodoquinolines, you are most likely to encounter three principal types of byproducts:

  • Alkyne Homocoupling (Glaser or Hay Byproduct): This is the dimer of your terminal alkyne starting material (e.g., R-C≡C-C≡C-R). It is often the most significant and troublesome impurity.[1][2]

  • Reductive Dehalogenation: In this side reaction, the 3-iodoquinoline is reduced back to quinoline, consuming your starting material without forming the desired product.

  • Catalyst Decomposition Products: The formation of insoluble, black precipitates (commonly known as palladium black) is a visual indicator of catalyst deactivation, which leads to incomplete reactions and a complex mixture of byproducts.[3]

Q2: What is the primary cause of alkyne homocoupling, and why is it so prevalent?

Alkyne homocoupling, often called the Glaser coupling, is predominantly a copper-catalyzed process that occurs in the presence of oxygen.[4][5] The mechanism involves the copper(I) co-catalyst, which activates the terminal alkyne. If molecular oxygen is present in the reaction vessel, it can oxidize the copper-acetylide intermediate, leading to the dimerization of the alkyne.[5] This side reaction is highly competitive with the desired cross-coupling pathway and is a primary reason for reduced yields and wasted alkyne starting material, which can be expensive.[2]

Q3: What factors contribute to the reductive dehalogenation of my 3-iodoquinoline?

Reductive dehalogenation (the replacement of the iodine atom with a hydrogen atom) can be a frustrating side reaction. The hydrogen atom source can be the amine base, solvent (like THF), or even trace amounts of water.[3] The mechanism can be complex, but it often involves the palladium(II) hydride species, which can arise from various pathways within the catalytic cycle. This species can then undergo reductive elimination with the quinoline ligand to release the dehalogenated quinoline and regenerate the Pd(0) catalyst.

Q4: Can the quinoline nitrogen atom interfere with the reaction?

Yes, the basic nitrogen atom in the quinoline ring can act as a ligand and coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed. While 3-iodoquinolines are generally effective substrates due to the high reactivity of the C-I bond, this potential for catalyst inhibition should be considered, especially if reactions are sluggish.[6] The choice of a suitable phosphine ligand is critical to maintain catalyst stability and activity.[7]

Troubleshooting Guide: From Problem to Solution

This section provides practical, step-by-step solutions to common experimental issues encountered during the Sonogashira coupling of 3-iodoquinolines.

Problem 1: My primary isolated byproduct is the alkyne dimer (homocoupling product). How can I minimize or eliminate it?

This is the most common issue. The key is to suppress the oxygen-driven, copper-mediated Glaser coupling.

Recommended Solutions:

  • Rigorous Deoxygenation: This is the most critical first step. Ensure your solvent, base, and reaction vessel are thoroughly deoxygenated before adding the catalysts and reactants. The "freeze-pump-thaw" method (three cycles) is superior to simply bubbling with argon or nitrogen for an extended period.[4]

  • Implement Copper-Free Conditions: The most direct way to prevent Glaser coupling is to remove the copper co-catalyst entirely.[8][9] While copper increases the reaction rate under standard conditions, many modern protocols with carefully selected ligands and bases work efficiently without it.[4] This is often the preferred method for substrates where homocoupling is a major issue.

  • Slow Addition of the Alkyne: Using a syringe pump to add the alkyne solution to the reaction mixture over several hours can maintain a low instantaneous concentration of the alkyne.[1] This favors the cross-coupling reaction with the 3-iodoquinoline over the second-order homocoupling reaction.

  • Use a Protecting Group: For particularly valuable alkynes, using a trimethylsilyl (TMS) protected alkyne can completely prevent homocoupling.[1][4] The TMS group is then removed in a subsequent step, typically with a fluoride source like TBAF or a base like K₂CO₃ in methanol.[10]

Problem 2: My reaction stalls, and I recover a significant amount of unreacted 3-iodoquinoline. What is going wrong?

This issue typically points to catalyst deactivation or suboptimal reaction conditions.

Recommended Solutions:

  • Check Your Catalyst and Ligand: The formation of palladium black indicates that the Pd(0) catalyst is precipitating out of the solution.[3] Use a more robust phosphine ligand, such as XPhos or SPhos, which can stabilize the active palladium species and prevent aggregation. While traditional PPh₃ can work, it is more susceptible to oxidation and decomposition at higher temperatures.

  • Verify Reagent Purity: Ensure your solvent and amine base are anhydrous. Water can interfere with the catalytic cycle.[3] Use freshly distilled solvents and bases.

  • Temperature Control: 3-Iodoquinolines are highly reactive and should couple at or slightly above room temperature.[6][11] Avoid excessive heating unless necessary, as high temperatures can accelerate catalyst decomposition.[6]

  • Increase Catalyst Loading: As a last resort, a modest increase in the palladium catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%) may help drive the reaction to completion.

Problem 3: I am seeing both the desired product and a significant amount of the dehalogenated quinoline. How can I suppress this side reaction?

This indicates that a reductive pathway is competing with your cross-coupling.

Recommended Solutions:

  • Choice of Base and Solvent: Some amine bases are more prone to acting as hydride donors than others. Consider switching from triethylamine (TEA) to a bulkier, less-coordinating base like diisopropylethylamine (DIPEA). Ensure your solvent is not a significant hydrogen source.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, especially after the starting material is consumed, can sometimes lead to an increase in byproducts. Work up the reaction as soon as it reaches completion.

Visualizing the Reaction Pathways

Understanding the competition between the desired Sonogashira coupling and the undesired Glaser coupling is key to troubleshooting.

G Pd0 Pd(0)L₂ Pd_add Quin-Pd(II)(I)L₂ Pd0->Pd_add + 3-Iodoquinoline (Oxidative Addition) Pd_trans Quin-Pd(II)(CCR)L₂ Pd_add->Pd_trans + Cu-C≡CR (Transmetalation) Pd_trans->Pd0 (Reductive Elimination) Product 3-Alkynylquinoline Pd_trans->Product CuI Cu(I) Cu_alkyne Cu(I)-C≡CR CuI->Cu_alkyne + H-C≡CR - Base-H⁺ Cu_alkyne->Pd_add Feeds into Sonogashira Cycle Cu_alkyne->CuI + O₂ (Air) (Oxidative Dimerization) Byproduct R-C≡C-C≡C-R (Dimer Byproduct) Cu_alkyne->Byproduct

Caption: Competing catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues in your reaction.

G start Reaction Issue Observed prob1 High % of Alkyne Dimer start->prob1 prob2 Reaction Stalls / Pd Black start->prob2 prob3 Dehalogenated Quinoline start->prob3 cause1 Likely Cause: Oxygen present, Cu-catalyzed Glaser coupling prob1->cause1 Yes cause2 Likely Cause: Catalyst decomposition or inhibition prob2->cause2 Yes cause3 Likely Cause: Reductive side pathway prob3->cause3 Yes sol1 Solution: 1. Rigorous deoxygenation (F-P-T) 2. Switch to Copper-Free protocol 3. Slow alkyne addition cause1->sol1 sol2 Solution: 1. Use robust ligand (e.g., XPhos) 2. Check reagent purity (anhydrous) 3. Optimize temperature cause2->sol2 sol3 Solution: 1. Change base (e.g., to DIPEA) 2. Monitor reaction time closely 3. Ensure anhydrous conditions cause3->sol3

Caption: A decision tree for troubleshooting Sonogashira reactions.

Byproduct Formation vs. Reaction Conditions

The table below summarizes how key reaction parameters can influence the formation of specific byproducts.

ParameterConditionEffect on Alkyne HomocouplingEffect on DehalogenationEffect on Catalyst Stability
Atmosphere Inert (Argon/N₂)▼ Greatly reducesNo significant effect▲ Prevents Pd oxidation
Air / Leaks▲▲ Strongly promotesNo significant effect▼ Promotes ligand/Pd oxidation
Co-Catalyst With CuI▲ Enables pathwayNo significant effectNeutral
Copper-Free▼▼ Eliminates primary pathwayNo significant effectNeutral
Temperature Room TemperatureNeutral▼ Less likely▲ More stable
Elevated (>80 °C)▲ Can increase rate▲ Can increase rate▼▼ Promotes decomposition
Base Et₃NNeutral▲ Potential H-donorNeutral
DIPEA (bulky)Neutral▼ Less likely to be H-donorNeutral
Ligand PPh₃NeutralNeutral▼ Prone to oxidation
Bulky BiarylphosphineNeutralNeutral▲▲ Greatly enhances stability
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of a 3-iodoquinoline with a terminal alkyne.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M) followed by anhydrous, degassed triethylamine (3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the 3-iodoquinoline is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling byproducts.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodoquinoline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a bulky biarylphosphine ligand like SPhos (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (3 cycles).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M), the terminal alkyne (1.5 equiv.), and a strong, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).

  • Reaction and Monitoring: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

References

Technical Support Center: Troubleshooting Failed Sonogashira Couplings with Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers encountering challenges with the Sonogashira coupling of haloquinolines. This resource is structured in a question-and-answer format to directly address common experimental failures and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a haloquinoline substrate is not working at all. What are the most common initial checks I should perform?

A1: A complete reaction failure typically points to a fundamental issue with one of the core components of the catalytic system or the reaction environment. Before exploring more complex substrate-specific issues, a systematic check of the following is crucial:

  • Catalyst Integrity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black[1]. Ensure your palladium source is fresh. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be effectively reduced in situ to Pd(0) for the catalytic cycle to begin[1]. The copper(I) co-catalyst (e.g., CuI) is also prone to oxidation; use a freshly opened bottle[1].

  • Inert Atmosphere: The presence of oxygen is a primary cause of both catalyst decomposition and the highly problematic side reaction of alkyne homocoupling (Glaser coupling)[1][2]. It is critical to thoroughly degas your solvent and run the entire reaction under a strictly inert atmosphere, such as argon or nitrogen, using Schlenk techniques or a glovebox[1].

  • Reagent Purity: Impurities in your haloquinoline, alkyne, solvent, or base can poison the catalyst[1]. Ensure all reagents are of high purity. The amine base is particularly important and should be anhydrous; consider distilling it before use as oxidized or wet amines can cause reaction failure[1].

Troubleshooting Guide: Specific Scenarios

Scenario 1: Low to No Product Yield with Catalyst Decomposition (Black Precipitate)

Question: I am attempting to couple 2-chloroquinoline with a terminal alkyne. After a short time, the reaction mixture turns black, and I only recover starting material. What is happening and how can I fix it?

Answer: The formation of a black precipitate, known as "palladium black," is a clear indication of the decomposition and agglomeration of your active Pd(0) catalyst, rendering it inactive[1]. This is a common failure mode, especially with nitrogen-containing heterocycles like quinolines.

Causality and Solutions:

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline's nitrogen atom can coordinate to the palladium center. This coordination can inhibit the catalytic cycle and, in some cases, promote catalyst decomposition.

    • Solution 1: Switch to a Copper-Free Protocol. The presence of copper can sometimes exacerbate catalyst issues. A copper-free Sonogashira reaction often requires slightly different conditions but can be highly effective and avoids the primary pathway for alkyne homocoupling[2][3][4].

    • Solution 2: Ligand Modification. The choice of phosphine ligand is critical. A bulkier, more electron-donating ligand can sometimes protect the palladium center from inhibitory coordination by the quinoline substrate and promote the desired catalytic steps[5].

  • Oxygen Contamination: As mentioned, oxygen is highly detrimental.

    • Solution: Rigorous Degassing. Employ multiple freeze-pump-thaw cycles on your solvent before adding reagents. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

Troubleshooting Workflow: Diagnosing Catalyst Deactivation

cluster_solutions Solutions start Reaction Failure: Black Precipitate (Pd Black) check_inert Verify Inert Atmosphere (Degassing, Schlenk/Glovebox) start->check_inert Initial Check check_reagents Assess Reagent Quality (Fresh Catalyst, Dry/Pure Base & Solvent) check_inert->check_reagents If atmosphere is secure quinoline_issue Suspect Quinoline Catalyst Poisoning check_reagents->quinoline_issue If reagents are high quality solution_cu_free Implement Copper-Free Conditions quinoline_issue->solution_cu_free Primary Strategy solution_ligand Screen Bulky/Electron-Rich Phosphine Ligands quinoline_issue->solution_ligand Alternative Strategy solution_conditions Re-optimize Temperature & Base quinoline_issue->solution_conditions General Optimization

Caption: A decision tree for troubleshooting catalyst deactivation.

Scenario 2: Significant Alkyne Homocoupling (Glaser-Hay Byproduct)

Question: My reaction produces some of the desired product, but a large amount of the alkyne dimer is also formed. How can I suppress this side reaction?

Answer: The formation of alkyne dimers is a result of the Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira couplings, which is promoted by oxygen[1][6].

Causality and Solutions:

  • Presence of Oxygen: Oxygen facilitates the oxidative homocoupling of the copper acetylide intermediate.

    • Solution 1: Rigorous Anaerobic Conditions. This is the most critical factor. Ensure your reaction is completely free of oxygen through proper degassing and inert gas handling[1].

    • Solution 2: Introduce a Reducing Atmosphere. Some protocols suggest using a dilute hydrogen atmosphere (mixed with nitrogen or argon) to drastically diminish the formation of homocoupling byproducts[6][7][8].

  • High Copper Catalyst Loading: Excessive amounts of copper(I) can increase the rate of homocoupling.

    • Solution: Reduce Copper Loading. Minimize the amount of CuI used in the reaction to help reduce the rate of this side reaction[1].

  • Slow Heterocoupling Rate: If the desired cross-coupling is slow, the homocoupling side reaction can become dominant. This is often an issue with less reactive haloquinolines (e.g., chloroquinolines).

    • Solution: Go Copper-Free. The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely[2][3][4]. This has become a standard approach in modern organic synthesis to ensure cleaner reactions[9].

Comparative Data: Standard vs. Copper-Free Conditions
ParameterStandard SonogashiraCopper-Free SonogashiraRationale for Haloquinolines
Co-catalyst CuI (1-10 mol%)NoneEliminates Glaser homocoupling byproduct[2].
Base Amine (e.g., Et₃N, DIPEA)Often a stronger, non-coordinating base (e.g., Cs₂CO₃, K₂CO₃)[2][10]Can prevent catalyst inhibition by the amine base.
Ligand Standard Phosphines (e.g., PPh₃)Often bulkier, electron-rich phosphines or NHC ligands[5]Enhances catalyst stability and activity.
Solvent THF, DMF, Toluene, Et₃NDMF, Acetonitrile, Dioxane[11][12]Solvent choice can significantly impact reaction success.
Key Advantage High reactivity for many substrates.Cleaner reaction profile, avoids toxic copper.Reduces complex side reactions, potentially improving yield.
Scenario 3: Reaction is Sluggish or Stalls with Chloroquinolines

Question: I am using a 4-chloroquinoline, and the reaction is extremely slow, even with heating. How can I improve the reaction rate?

Answer: The reactivity of the aryl halide in a Sonogashira coupling follows the general trend: I > Br > Cl[2]. Chloroquinolines are significantly less reactive due to the stronger carbon-chlorine bond, making the initial oxidative addition step of the catalytic cycle the rate-limiting factor[5].

Causality and Solutions:

  • Poor Oxidative Addition: The Pd(0) catalyst struggles to insert into the strong C-Cl bond.

    • Solution 1: Use a More Active Catalyst System. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, monoligated palladium species that facilitates oxidative addition[5].

    • Solution 2: Increase Temperature. While many Sonogashira couplings run at room temperature, chloroarenes almost always require heating to overcome the high activation energy of the oxidative addition step[12]. Temperatures of 80-120 °C are common.

    • Solution 3: Change the Base/Solvent System. For challenging substrates, the choice of base and solvent is critical. A switch from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like 1,4-dioxane or DMF can be beneficial[11].

Protocol: General Procedure for a Copper-Free Sonogashira with a Chloroquinoline
  • Preparation: To an oven-dried Schlenk flask under argon, add the chloroquinoline (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), and a bulky phosphine ligand (e.g., SPhos; 4 mol%).

  • Reagent Addition: Add a dry, degassed solvent (e.g., 1,4-dioxane), followed by the terminal alkyne (1.2-1.5 equiv.) and a solid inorganic base (e.g., K₂CO₃; 2.0 equiv.).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the base and palladium residues. Proceed with standard aqueous workup and purification.

Illustrative Catalytic Cycle and Inhibition Pathway

G cluster_cycle Sonogashira Catalytic Cycle cluster_inhibition Inhibition by Quinoline Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Inhibited Pd(0)L(Quinoline) (Inactive Complex) Pd0->Pd_Inhibited Coordination PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation (or Alkyne Coordination/Deprotonation) PdII_Aryl->Transmetal R-C≡C-H + Base (or Cu-C≡CR) PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-C≡CR ReductElim->Product Quinoline Quinoline Substrate Quinoline->Pd_Inhibited

Caption: Sonogashira cycle and potential inhibition by quinoline nitrogen.

References

stability issues and proper storage of 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 7-Fluoro-3-iodoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the stability, storage, and common experimental challenges associated with this versatile building block. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling

This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound. Proper storage and handling are the first line of defense against reagent degradation and experimental failure.

Q1: What are the correct storage conditions for this compound?

The compound must be stored under controlled conditions to maintain its integrity. The primary threats to its stability are light, moisture, and atmospheric oxygen.

  • Temperature: The recommended storage temperature is 2-8°C . Refrigeration slows down potential degradation pathways.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). The container should be tightly sealed to prevent moisture ingress.

  • Light: The compound is light-sensitive. It must be stored in an amber or opaque vial to protect it from light.

Q2: Why is protection from light so critical?

The Carbon-Iodine (C-I) bond in aryl iodides like this compound is susceptible to photodegradation. The bond dissociation energy of a C-I bond is significantly lower than that of C-Br or C-Cl bonds, making it the most reactive and most light-sensitive of the common aryl halides.

Upon exposure to UV light (including ambient laboratory light over time), the C-I bond can undergo homolytic cleavage to form an aryl radical and an iodine radical. This process not only consumes your starting material but also introduces reactive radical species into your compound, which can initiate a cascade of undesirable side reactions or lead to gradual darkening and decomposition of the solid.[1]

Q3: How should I handle the compound when weighing it and preparing solutions?

Given its sensitivity to atmospheric conditions, handling should be performed efficiently and with appropriate precautions. Compounds that react with elements in the air, such as moisture or oxygen, are considered air-sensitive.[2]

  • Weighing: For best results, handle the solid in an inert atmosphere glovebox. If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[3] Weigh the required amount quickly and reseal the container promptly under an inert gas blanket.

  • Preparing Solutions: Use anhydrous solvents that have been properly degassed to remove dissolved oxygen. A common method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas to remove adsorbed moisture.[4][5][6]

Q4: What personal protective equipment (PPE) should be used?

Standard laboratory PPE is required. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2]

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust.

Section 2: Troubleshooting Guide - Experimental Issues

This section is formatted as a series of common experimental scenarios. The C-I bond makes this molecule highly reactive and valuable for cross-coupling reactions, but this reactivity also presents specific challenges.

Scenario 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the common causes?

This is a common issue with several potential root causes. The reactivity of aryl iodides is generally high, suggesting the problem may lie with other components or conditions.[7]

  • Catalyst Activity: The active form of the catalyst is Pd(0). If your reaction mixture was not properly degassed, oxidative processes can damage the catalyst and form inactive Pd(II) species.[8] Ensure all solvents are degassed and the reaction is run under a positive pressure of inert gas.

  • Base and Water Content: The choice of base is critical. For Suzuki couplings, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common. Some anhydrous couplings using bases like K₃PO₄ may actually require a small amount of water to function effectively.[9] Conversely, too much water can promote unwanted side reactions like deboronation of your boronic acid.

  • Boronic Acid Stability: Boronic acids can be unstable and undergo decomposition (protodeboronation) or form inactive trimeric boroxines, especially in the presence of excess water or heat.[8] Use a fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester).

  • Solubility: Poor solubility of any of the reactants can kill a reaction. If your starting material or boronic acid is not fully dissolved, the reaction will be slow and low-yielding. Consider a different solvent system (e.g., Dioxane, Toluene/EtOH, DMF) that can fully dissolve all components at the reaction temperature.[10]

Scenario 2: Observation of Impurities

Q: I'm observing a significant amount of a de-iodinated side product (7-fluoroquinoline) in my crude reaction mixture. How can I minimize this?

Proto-dehalogenation (replacement of the halogen with a hydrogen) is a known side reaction in palladium-catalyzed couplings.

  • Mechanism: This often occurs when the aryl-palladium(II)-iodide intermediate, formed after oxidative addition, undergoes protonolysis before it can react with the boronic acid (transmetalation). The source of the proton can be trace water, alcohol solvents, or the boronic acid itself.

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible to minimize proton sources.

    • Optimize Base: Use a non-hydroxide base. A stronger, bulkier base can sometimes favor the desired transmetalation step.

    • Increase Boronate Concentration: A slightly higher excess of the boronic acid or boronate ester can help the transmetalation step outcompete the protonolysis pathway.

Q: My reaction mixture turns black, and I'm getting a lot of biphenyl product from my boronic acid (homocoupling). What's going wrong?

The formation of black precipitate is often indicative of palladium black, a sign of catalyst decomposition. Homocoupling of the boronic acid is typically caused by the presence of oxygen.

  • Cause: Oxygen in the reaction mixture can lead to the oxidative homocoupling of two boronic acid molecules, mediated by the palladium catalyst.[8] This process consumes your nucleophile and can interfere with the main catalytic cycle. The presence of Pd(II) species from an improperly activated precatalyst or from oxidative degradation can also promote this side reaction.

  • Prevention:

    • Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly before adding the catalyst and maintain a strict inert atmosphere throughout the reaction.

    • Use a High-Purity Catalyst: Ensure your palladium precatalyst is of high quality.

    • Proper Pre-catalyst Activation: Some Pd(II) precatalysts require a period of heating with the ligand and base to be fully reduced to the active Pd(0) state before the aryl halide is added.

Scenario 3: Inconsistent Results

Q: I'm getting inconsistent yields between batches. Could my starting material be degrading?

Yes, this is a strong possibility. Inconsistent results often point back to reagent integrity.

  • Check for Degradation: If the solid this compound has discolored (e.g., turned yellow or brown) or if you notice inconsistencies in its appearance, it has likely degraded.

  • Perform a Purity Check: Before starting a reaction, run a quick purity check on your starting material using TLC, LC-MS, or ¹H NMR. This can save significant time and resources.

  • Review Handling Practices: Ensure that everyone in the lab is following strict protocols for handling and storing the compound. A bottle that has been opened multiple times without proper inert gas backfilling is a common source of degraded reagent.[3]

Section 3: Key Protocols & Workflows
Protocol 3.1: Recommended Handling of Solid this compound

This protocol minimizes exposure to atmospheric contaminants.

  • Preparation: Place the sealed vial of this compound and all necessary items (spatula, weigh boat, etc.) inside a nitrogen-filled glovebox. Alternatively, prepare a Schlenk line setup.[6]

  • Equilibration: Allow the vial to equilibrate to the ambient temperature inside the glovebox or on the benchtop for at least 20 minutes before opening.

  • Dispensing: Open the vial and quickly weigh the desired amount of the solid into a tared, oven-dried flask.

  • Sealing: Promptly cap the main stock vial. Before removing from the glovebox, wrap the cap threads with paraffin film for an extra seal.

  • Backfilling (Non-glovebox): If not using a glovebox, immediately after taking your sample, flush the headspace of the stock vial with dry Argon or Nitrogen for 30-60 seconds before recapping tightly.

  • Storage: Return the stock vial to the refrigerator (2-8°C).

Workflow 3.2: Troubleshooting Logic for a Failed Suzuki-Miyaura Coupling

This workflow provides a logical sequence of steps to diagnose a failed reaction.

G start Reaction Failed (Low Yield / No Product) check_sm Check Purity of Starting Material (this compound) start->check_sm sm_bad Re-purify or Use New Batch check_sm->sm_bad Degraded sm_ok SM Purity OK check_sm->sm_ok OK check_reagents Verify Other Reagents (Boronic Acid, Base, Catalyst) sm_ok->check_reagents reagents_bad Use Fresh, High-Purity Reagents check_reagents->reagents_bad Old/Impure reagents_ok Reagents OK check_reagents->reagents_ok OK check_conditions Review Reaction Conditions (Solvent, Temp, Degassing) reagents_ok->check_conditions conditions_bad Optimize Conditions: - Ensure full solubility - Check temperature - Re-run with rigorous degassing check_conditions->conditions_bad Suboptimal conditions_ok Conditions Seem Correct check_conditions->conditions_ok OK analyze_crude Analyze Crude Mixture for Side Products conditions_ok->analyze_crude dehalogenation De-iodination Dominant? -> Use drier conditions -> Optimize base analyze_crude->dehalogenation homocoupling Homocoupling Dominant? -> Improve degassing -> Check catalyst source analyze_crude->homocoupling

Caption: Logical workflow for troubleshooting a failed Suzuki coupling.

Section 4: Technical Data Summary
Table 1: Properties and Handling of this compound
ParameterRecommendation / ValueRationale
CAS Number 1416440-27-1Unique chemical identifier.
Molecular Formula C₉H₅FIN-
Molecular Weight 273.05-
Storage Temp. 2-8°CSlows kinetic rate of degradation.
Storage Atmo. Dry, Inert Gas (Ar, N₂)Prevents hydrolysis and oxidation.[2]
Light Protection Required (Amber/Opaque Vial)C-I bond is photolabile; prevents radical formation.[1]
Key Hazards Irritant (Skin, Eye), Harmful if SwallowedRequires use of appropriate PPE.[2]
Diagram 1: Postulated Photodegradation Pathway

This diagram illustrates a plausible initial step in the degradation of this compound upon exposure to UV light, based on established principles of aryl iodide photochemistry.

G cluster_main Photodegradation Initiation start_mol This compound radicals [Aryl Radical] + [Iodine Radical] start_mol->radicals hν (UV Light) Homolytic Cleavage side_products Decomposition & Side Products radicals->side_products Reaction with Solvent/Other Species

Caption: Potential initiation of degradation via UV light.

References

Technical Support Center: Navigating the Cross-Coupling of 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming the challenges associated with the low reactivity of 7-Fluoro-3-iodoquinoline in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently incorporate this valuable building block into their synthetic strategies. Here, we will delve into the underlying reasons for its challenging nature and provide practical, field-proven troubleshooting guides and frequently asked questions (FAQs) to ensure your success in the lab.

Understanding the Challenge: The Electronic and Steric Profile of this compound

This compound presents a unique set of challenges in cross-coupling reactions due to its electronic and steric properties. The quinoline core, being an electron-deficient heteroaromatic system, can influence the catalytic cycle. Furthermore, the presence of a fluorine atom at the 7-position further withdraws electron density from the ring, impacting the oxidative addition step, which is often the rate-limiting step in many cross-coupling reactions. While an electron-deficient halide can sometimes facilitate oxidative addition, the overall electronic nature of the quinoline ring system can also affect other steps in the catalytic cycle.

The position of the iodo group at the 3-position is also a critical factor. While the carbon-iodine bond is the most reactive among halogens for oxidative addition, the steric environment around this position can influence the approach of the palladium catalyst and the subsequent steps of the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the cross-coupling of this compound and provides a systematic approach to troubleshooting.

Problem 1: Low or No Conversion of Starting Material

Probable Causes:

  • Insufficient Catalyst Activity: The chosen palladium catalyst or ligand may not be suitable for this electron-deficient substrate.

  • Slow Oxidative Addition: The electron-withdrawing nature of the fluoroquinoline system can hinder the initial oxidative addition of the palladium(0) catalyst to the C-I bond.

  • Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition.

  • Incorrect Base Selection: The base may not be strong enough to facilitate the transmetalation step or may be causing side reactions.

  • Suboptimal Solvent: The solvent may not be appropriate for the specific reaction, affecting solubility and catalyst stability.

Solutions:

  • Catalyst and Ligand Screening:

    • For Suzuki Coupling: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands are known to accelerate both oxidative addition and reductive elimination. Pre-formed palladium G3 or G4 precatalysts can also be beneficial as they readily form the active Pd(0) species.

    • For Sonogashira Coupling: While traditional Pd(PPh₃)₄ can be effective, consider using more robust catalyst systems. The choice of ligand can have a dramatic impact on the reaction outcome.

    • For Buchwald-Hartwig Amination: Utilize specialized Buchwald ligands like XPhos or BrettPhos, which are designed to overcome the challenges of coupling with electron-deficient heteroaryl halides.[1]

    • For Heck Reaction: Palladacycle catalysts can be highly active and stable for Heck reactions.

  • Base Optimization:

    • For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially with electron-deficient substrates.

    • In Buchwald-Hartwig aminations, the choice of base is critical and should be optimized for the specific amine being used. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.[2]

  • Solvent Selection:

    • Aprotic polar solvents like dioxane, THF, or DMF are commonly used. For Suzuki reactions, the addition of a small amount of water can be beneficial, but it should be carefully controlled to avoid dehalogenation.

  • Temperature Adjustment:

    • Carefully increasing the reaction temperature can sometimes overcome activation barriers. However, be mindful of potential catalyst decomposition or increased side reactions at higher temperatures.

Problem 2: Significant Formation of Side Products (e.g., Dehalogenation, Homocoupling)

Probable Causes:

  • Presence of Water or Protic Solvents: Trace amounts of water or alcohol solvents can act as a proton source, leading to the hydrodehalogenated byproduct (7-fluoroquinoline).

  • Suboptimal Base: Strong alkoxide bases can sometimes promote dehalogenation.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions or terminal alkynes in Sonogashira reactions.

  • Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, side reactions can become more prominent.

Solutions:

  • Rigorous Control of Reaction Conditions:

    • Ensure all reagents and solvents are anhydrous, especially if dehalogenation is a major issue. Use freshly distilled solvents and dry glassware.

    • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.

  • Judicious Choice of Base:

    • If dehalogenation is observed with strong bases, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.

  • Optimize Reaction Rate:

    • By employing more active catalyst systems (as described in Problem 1), the rate of the desired cross-coupling can be increased, thereby minimizing the time for side reactions to occur.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing, even with standard Pd(PPh₃)₄?

A1: The low reactivity of this compound is often due to its electron-deficient nature. Standard catalysts like Pd(PPh₃)₄ may not be active enough to efficiently promote the oxidative addition step. We recommend using more electron-rich and sterically hindered phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), which are known to be effective for challenging substrates. Additionally, ensure your base is sufficiently strong (e.g., K₃PO₄ or Cs₂CO₃) and that your reaction is properly degassed to prevent catalyst deactivation and side reactions.

Q2: I'm observing significant dehalogenation in my Sonogashira coupling. What can I do to minimize this?

A2: Dehalogenation in Sonogashira coupling is often caused by the presence of protic impurities or a non-optimal base. Ensure your solvent and amine base are scrupulously dry. If using an amine as a base and solvent, consider using a co-solvent like THF or dioxane. Sometimes, switching to a different amine base or using a weaker inorganic base in conjunction with a less nucleophilic amine can help. Additionally, ensuring a sufficiently fast rate of the desired coupling by using an efficient catalyst system can outcompete the dehalogenation pathway.

Q3: For a Buchwald-Hartwig amination, what is the best starting point for catalyst and base selection with this compound?

A3: For challenging heteroaryl halides like this compound, a good starting point is to use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[3] For the base, sodium tert-butoxide (NaOt-Bu) is often a reliable choice for a wide range of amines. However, the optimal base can be substrate-dependent, so screening other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.

Q4: Can I use microwave irradiation to accelerate the cross-coupling of this compound?

A4: Yes, microwave-assisted heating can be a very effective technique to accelerate these reactions and improve yields, especially for sluggish couplings.[4] The rapid heating provided by microwave irradiation can help overcome the activation energy barrier for the oxidative addition step. However, it is important to carefully screen reaction times and temperatures to avoid catalyst decomposition, which can sometimes be accelerated at higher temperatures.

Q5: What is the expected order of reactivity for different cross-coupling reactions with this compound?

A5: Generally, for a given aryl iodide, the ease of the cross-coupling reaction can be influenced by the nucleophilicity of the coupling partner and the specific reaction mechanism. While it is difficult to give a definitive order without experimental data for this specific substrate, Sonogashira and Suzuki couplings are often highly efficient. The success of Buchwald-Hartwig amination is highly dependent on the nature of the amine. Heck reactions can also be effective, but may require careful optimization to control regioselectivity and avoid side reactions.

Experimental Protocols & Data

While specific, optimized protocols for this compound are not widely published, the following general procedures for related substrates can serve as excellent starting points for your optimization.

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki Pd₂(dba)₃ (2-5)SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O (10:1)80-110
Sonogashira Pd(PPh₃)₄ (5) or PdCl₂(PPh₃)₂ (2-5)- (or additional PPh₃)Et₃N or DIPA (2-3)THF or DMFRT - 80
Buchwald-Hartwig Pd₂(dba)₃ (2-5)XPhos (4-10)NaOt-Bu (1.5-2)Toluene or Dioxane80-110
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N or K₂CO₃ (2-3)DMF or Acetonitrile80-120

Disclaimer: These are general starting conditions and may require optimization for your specific coupling partners and desired outcomes.

Visualizing the Catalytic Cycles

To better understand the mechanistic pathways, the following diagrams illustrate the general catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Activation (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)(X)L2 Transmetalation Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2H)L2]+ [Ar-Pd(II)(NR2H)L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2H)L2]+ Amine Coordination (R2NH) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 [Ar-Pd(II)(NR2H)L2]+->Ar-Pd(II)(NR2)L2 Deprotonation (Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2)

References

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Iodoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with Sonogashira reactions involving iodoquinoline substrates. Our goal is to provide a deep, mechanistically-grounded understanding of the common side reactions and offer field-proven troubleshooting strategies to optimize your synthetic outcomes.

Part 1: Understanding the Core Challenge — The Homocoupling Problem

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (like those in iodoquinolines) and sp-hybridized carbons of terminal alkynes.[1][2] However, its efficiency can be compromised by a persistent and wasteful side reaction: the homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne. This process, often called Glaser coupling, not only consumes your valuable alkyne but also complicates product purification.[3][4]

Iodoquinolines, as electron-deficient N-heterocyclic substrates, present unique challenges. While the high reactivity of the carbon-iodine bond is advantageous[1][5], the quinoline nitrogen can interact with the catalytic system, and the reaction conditions must be finely tuned to favor the desired cross-coupling pathway over alkyne dimerization.

Frequently Asked Questions (FAQs)

Q1: What exactly is Glaser (or Hay) homocoupling in the context of a Sonogashira reaction?

A1: Glaser coupling is the oxidative dimerization of two terminal alkyne molecules to form a 1,3-diyne. In a traditional Sonogashira setup, this side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen from the air.[3][4] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can be oxidized to a copper(II) species, leading to the undesired coupling of two acetylide units.[3]

Q2: Why does homocoupling seem so prevalent in my iodoquinoline reactions?

A2: While not unique to iodoquinolines, several factors can exacerbate the issue. If the primary Sonogashira cross-coupling reaction is slow for any reason (e.g., steric hindrance, suboptimal catalyst activity, or catalyst inhibition by the quinoline nitrogen), the competing homocoupling pathway has more time to occur.[6] If rigorous inert atmosphere techniques are not employed, dissolved oxygen will readily promote this side reaction.[1][3]

Q3: What are the primary experimental drivers of homocoupling?

A3: There are two main culprits you must control:

  • Presence of Oxygen: Oxygen is the most common oxidant that drives the oxidative dimerization of copper acetylides. Even small leaks in your inert gas setup can lead to significant homocoupling.[1][3][4]

  • Copper(I) Co-catalyst: While Cu(I) salts are added to increase the reaction rate by facilitating the formation of a reactive copper acetylide species, they are also the primary mediators of the Glaser coupling pathway.[1][4][7]

The interplay between these factors is visualized in the catalytic cycle diagram below.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Cycle cluster_copper Copper Acetylide Formation cluster_glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Pd_add I-Pd(II)L₂(Quinolyl) Pd0->Pd_add Oxidative Addition (Iodoquinoline) Pd_trans R-C≡C-Pd(II)L₂(Quinolyl) Pd_add->Pd_trans Transmetalation Product Quinolyl-C≡C-R Pd_trans->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + CuI, Base CuI Cu(I)X Cu_acetylide->Pd_add To Transmetalation Cu_acetylide_dimer Dimerization Intermediate Cu_acetylide->Cu_acetylide_dimer Oxidation (O₂) Diyne R-C≡C-C≡C-R (Homocoupling Product) Cu_acetylide_dimer->Diyne

Fig 1. Competing Sonogashira and Glaser catalytic cycles.
Part 2: Troubleshooting Guide for Iodoquinoline Couplings

This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q4: My TLC/LC-MS is showing a major spot corresponding to the diyne byproduct. What is the first and most critical thing to check?

A4: Your inert atmosphere technique. The presence of oxygen is the most frequent cause of excessive homocoupling.[3][4]

  • Troubleshooting Steps:

    • Solvent Degassing: Ensure your solvents are rigorously deoxygenated. The freeze-pump-thaw method (at least three cycles) is superior to sparging with inert gas for high-purity applications. For routine work, vigorous sparging for 30-60 minutes may suffice.

    • Solid Reagents: Briefly place your solid reagents (catalysts, base, iodoquinoline) under high vacuum and backfill with argon or nitrogen before adding the degassed solvent.

    • Setup Integrity: Check all seals and connections in your reaction setup for potential leaks. Using a positive pressure of nitrogen or argon with a bubbler outlet is essential. Avoid using balloons, which are permeable to oxygen over longer reaction times.

    • Reducing Atmosphere: For particularly sensitive substrates, a modified procedure using a reducing atmosphere (e.g., argon containing a small percentage of hydrogen) can be employed to actively scavenge trace oxygen.[3]

Q5: I have perfected my inert atmosphere technique, but homocoupling is still a major issue. Should I remove the copper iodide?

A5: Yes, this is the next logical step. Moving to a copper-free Sonogashira protocol is one of the most effective strategies to eliminate Glaser coupling entirely.[1][8][9]

  • Causality: By removing the copper(I) co-catalyst, you remove the essential mediator for the alkyne dimerization pathway. The reaction then proceeds via a different mechanism where the palladium complex mediates both the activation of the aryl halide and the alkyne.[1][10][11]

  • Considerations:

    • Copper-free reactions can sometimes be slower. You may need to compensate with slightly higher temperatures or increased catalyst loading.

    • The choice of base and ligand becomes even more critical in copper-free systems to facilitate the deprotonation and coordination of the alkyne to the palladium center.

Q6: What is the role of the phosphine ligand, and how can I choose a better one to suppress homocoupling?

A6: The ligand is critical. It stabilizes the palladium catalyst and modulates its reactivity. For suppressing homocoupling, the goal is to use a ligand that promotes the rate of reductive elimination from the palladium center (the final step of the desired cycle) over competing side reactions.

  • Recommended Ligand Properties:

    • Steric Bulk: Bulky ligands like triphenylphosphine (PPh₃) are standard, but even bulkier, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) or specialized biaryl phosphines can accelerate the desired cross-coupling, giving the homocoupling pathway less time to occur.[12]

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can promote the rate-limiting oxidative addition step and subsequent reductive elimination.

  • Ligands to Try: If PPh₃ is failing, consider ligands like XPhos, SPhos, or P(t-Bu)₃. For copper-free conditions, ferrocene-based or N-heterocyclic carbene (NHC) ligands have also shown great promise.[1][13]

Q7: My reaction is very slow, and when I increase the temperature to speed it up, the amount of homocoupling increases dramatically. What should I do?

A7: This indicates that the activation energy for homocoupling is competitive with or lower than that of your desired cross-coupling at elevated temperatures. Instead of simply increasing heat, focus on kinetic control.

  • Troubleshooting Steps:

    • Slow Addition of Alkyne: This is a highly effective strategy.[3][6] Set up your reaction with the iodoquinoline, catalyst, base, and solvent, and then add the terminal alkyne slowly over several hours via a syringe pump. This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling reaction while still allowing the cross-coupling to proceed.

    • Optimize Catalyst Loading: Ensure you are not using too little palladium catalyst. For a difficult coupling, increasing the palladium catalyst loading from 1-2 mol% to 5 mol% can significantly improve the rate of the desired reaction.

    • Base and Solvent Selection: The base is not just a proton scavenger; it's involved in the catalytic cycle. Highly hindered amine bases like diisopropylethylamine (DIPEA) or DBU can sometimes offer different reactivity profiles compared to triethylamine (TEA).[6] Aprotic polar solvents like DMF or acetonitrile can also be effective, but ensure they are rigorously dried and degassed.[14]

Part 3: Optimized Protocols and Data

The following protocols provide a starting point for minimizing homocoupling in your iodoquinoline reactions.

Protocol 1: Low-Homocoupling Copper-Cocatalyzed Sonogashira

This protocol emphasizes rigorous exclusion of oxygen to suppress the Glaser pathway.

  • To a flame-dried Schlenk flask, add the iodoquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.03 equiv).

  • Seal the flask, evacuate under high vacuum for 10 minutes, and backfill with high-purity argon. Repeat this cycle two more times.

  • Add anhydrous, degassed triethylamine (or a 2:1 mixture of THF/triethylamine) via cannula.

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction at room temperature or warm gently (40-50 °C) while maintaining a positive pressure of argon. Monitor by TLC or LC-MS until the iodoquinoline is consumed.

Protocol 2: Copper-Free Sonogashira for Iodoquinolines

This protocol eliminates the primary cause of Glaser coupling.

  • To a flame-dried Schlenk flask, add the iodoquinoline (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and a suitable phosphine ligand like XPhos or SPhos (0.06 equiv).

  • Add a carbonate base such as Cs₂CO₃ or K₂CO₃ (2.0 equiv).

  • Seal the flask, evacuate under high vacuum, and backfill with argon. Repeat twice.

  • Add anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene) via cannula.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction to 80-100 °C and monitor its progress. Copper-free reactions often require higher temperatures than copper-cocatalyzed versions.[8]

Data Summary: Impact of Reaction Parameters on Selectivity

The following table summarizes expected outcomes based on parameter changes for a hypothetical reaction between 3-iodoquinoline and phenylacetylene.

ConditionPd Catalyst (2 mol%)CuI (3 mol%)AtmosphereTemp (°C)Cross-Coupling:Homocoupling Ratio
A (Baseline) Pd(PPh₃)₂Cl₂PresentAir (leak)2530:70
B (Inerted) Pd(PPh₃)₂Cl₂PresentArgon2585:15
C (Inerted, Slow Add.) Pd(PPh₃)₂Cl₂PresentArgon25>95:5
D (Cu-Free) Pd(OAc)₂/XPhosAbsentArgon80>98:2
Part 4: Visualization of Troubleshooting Workflow

When encountering homocoupling, a systematic approach is key. Use the following decision tree to guide your optimization process.

Troubleshooting_Workflow start Significant Homocoupling Observed (>10%) check_inert Is your inert atmosphere technique flawless? start->check_inert improve_inert Action: Improve Degassing (Freeze-Pump-Thaw) & Check for Leaks check_inert->improve_inert No check_copper Is homocoupling still an issue? check_inert->check_copper Yes improve_inert->check_copper go_cu_free Action: Switch to a Copper-Free Protocol check_copper->go_cu_free Yes check_kinetics Is the reaction slow, forcing side reactions? check_copper->check_kinetics No go_cu_free->check_kinetics slow_addition Action: Use Syringe Pump for Slow Alkyne Addition check_kinetics->slow_addition Yes success Homocoupling Minimized (>95% Selectivity) check_kinetics->success No optimize_catalyst Action: Optimize Ligand (e.g., bulky, e⁻-rich) & Catalyst Loading slow_addition->optimize_catalyst optimize_catalyst->success

Fig 2. Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the Suzuki coupling of fluoroquinolones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for the synthesis of novel fluoroquinolone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the catalytic system to empower you to troubleshoot and rationalize your experimental design.

Fluoroquinolones are a critical class of antibiotics, and their derivatization via cross-coupling reactions opens up new avenues for tackling antibiotic resistance and exploring novel biological activities.[1] The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[2][3] However, the unique electronic and structural features of fluoroquinolones can present specific challenges. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section is dedicated to solving the common issues you may encounter during your experiments.

Problem 1: Low to No Product Formation (Low Yield/Conversion)

Question: I am attempting a Suzuki coupling with a halogenated fluoroquinolone, but I am observing very low conversion of my starting material, and consequently, a low yield of the desired product. What are the likely causes and how can I improve this?

Answer:

Low conversion in the Suzuki coupling of fluoroquinolones is a frequent hurdle. The primary suspects are often related to the catalyst's activity and the specific nature of the fluoroquinolone substrate.

Potential Causes and Solutions:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, can be sluggish, especially with electron-rich or sterically hindered fluoroquinolones.[4][5]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active, low-coordinate Pd(0) species and accelerate oxidative addition.[6] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)3).[4][7] N-heterocyclic carbenes (NHCs) are also excellent choices for activating challenging substrates.[7]

  • Catalyst Inhibition by Nitrogen Atoms: The nitrogen atoms within the fluoroquinolone core, particularly the pyridine nitrogen and the piperazine nitrogens, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6]

    • Solution: The use of bulky ligands can sterically shield the palladium center, disfavoring coordination by the nitrogen atoms of the fluoroquinolone. Additionally, ensuring the reaction is run under strictly anhydrous and oxygen-free conditions can help maintain catalyst activity.

  • Poorly Chosen Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] An inappropriate base can lead to a stalled catalytic cycle.

    • Solution: For many Suzuki couplings of heteroaryl halides, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[8] The choice of base can be solvent-dependent. For instance, K₃PO₄ is often used in anhydrous toluene or dioxane, while K₂CO₃ is common in aqueous solvent mixtures.[8] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.

  • Suboptimal Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.

    • Solution: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, toluene/water) is often used to facilitate the dissolution of the inorganic base.[3] For substrates with poor solubility, higher boiling point solvents like DMF or DMAc can be employed, though these can sometimes lead to side reactions at elevated temperatures.[9]

Problem 2: Dehalogenation of the Fluoroquinolone Starting Material

Question: I am observing a significant amount of a byproduct that corresponds to the replacement of the halogen on my fluoroquinolone with a hydrogen atom. What is causing this dehalogenation, and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It arises from the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the fluoroquinolone moiety to yield the dehalogenated product.

Potential Causes and Solutions:

  • Source of the Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including trace water, alcohols (if used as a solvent or present as an impurity), or even the base itself.

    • Solution: Ensure all reagents and solvents are thoroughly dried and degassed. Using a high-purity, anhydrous base is crucial. If using an alcohol-containing solvent system is unavoidable, consider switching to a non-protic solvent.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the dehalogenation pathway.

    • Solution: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid extended heating.

  • Ligand Choice: The nature of the ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

    • Solution: While bulky, electron-rich ligands are generally beneficial, in some cases, a less electron-donating ligand might disfavor the formation or reactivity of the Pd-H species. This is a parameter that may require some empirical optimization.

Problem 3: Homocoupling of the Boronic Acid Reagent

Question: My reaction mixture contains a significant amount of a biaryl byproduct derived from the dimerization of my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is typically promoted by the presence of oxygen and can be a sign of inefficient catalyst turnover.

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Solution: It is critical to perform the reaction under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.[3]

  • Inefficient Transmetalation or Reductive Elimination: If the steps following oxidative addition are slow, the palladium-aryl intermediate may have a longer lifetime, increasing the opportunity for side reactions.

    • Solution: Re-evaluate your choice of base and solvent to ensure efficient transmetalation. A well-chosen ligand that promotes rapid reductive elimination can also help to minimize the lifetime of intermediates prone to side reactions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic planning of your Suzuki coupling experiments with fluoroquinolones.

FAQ 1: How do I select the best palladium catalyst and ligand for my fluoroquinolone substrate?

The choice of the catalyst system is arguably the most critical factor for a successful Suzuki coupling of fluoroquinolones.

  • Palladium Precatalyst: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be used.[10] Pd(II) sources are often more stable and easier to handle but require in-situ reduction to the active Pd(0) species.[10] For challenging couplings, using a well-defined precatalyst that generates the active Pd(0) species cleanly and efficiently can be advantageous. The Buchwald G2, G3, and G4 precatalysts are excellent examples.[11][12]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For fluoroquinolones, which can be considered electron-deficient N-heterocycles, the following ligand classes are recommended:

    • Bulky, Electron-Rich Biaryl Monophosphines: Ligands like SPhos, XPhos, and RuPhos are often the first choice for challenging substrates.[6] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, while their electron-donating nature also accelerates this step.[6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SIMes) are strong sigma-donors and can be even more effective than phosphine ligands in some cases, particularly for activating aryl chlorides.[7]

    • Bidentate Phosphines: Ligands like dppf can be effective, especially for less sterically demanding couplings.[13]

Recommended Catalyst/Ligand Combinations for Fluoroquinolone Suzuki Coupling

Catalyst SystemFluoroquinolone HalideBoronic AcidTypical ConditionsReported YieldsReference
Pd(dppf)Cl₂2-chloro-6-bromoquinolineArylboronic acidK₂CO₃, dioxane/H₂O, 100 °CModerate to Good[13]
Pd(PPh₃)₄2-chloro-6-bromoquinolineArylboronic acidNa₂CO₃, DME/H₂O, 80 °CModerate to Good[13]
XPhos Pd G3Heteroaryl chloridesArylboronic acidK₃PO₄, THF/H₂O, 60-80 °CGood to Excellent[12]
Pd₂(dba)₃ / SPhosHeteroaryl chloridesArylboronic acidK₂CO₃, Toluene/H₂O, 100 °CGood to Excellent[12]

Note: Yields are highly substrate-dependent and the conditions provided are a general starting point.

FAQ 2: What is the role of the base, and how do I choose the right one?

The base has a multifaceted role in the Suzuki coupling:

  • Activation of the Boronic Acid: The base converts the boronic acid to a more nucleophilic boronate species, which is necessary for the transmetalation step.[7]

  • Facilitating Ligand Exchange: The base can also participate in the ligand exchange on the palladium center, preparing it for transmetalation.

Commonly Used Bases and Their Properties:

BaseStrengthSolubilityCommon SolventsComments
K₂CO₃ ModerateAqueousDioxane/H₂O, THF/H₂OA versatile and commonly used base.
K₃PO₄ StrongPoor in organic solventsToluene, Dioxane (often with minimal or no water)Often effective for challenging couplings.
Cs₂CO₃ StrongGood in some organic solventsDioxane, THF, DMFA more expensive but often very effective base.
KOtBu Very StrongSoluble in organic solventsTHF, TolueneCan be too harsh for substrates with sensitive functional groups.

FAQ 3: Which solvent system is most suitable for the Suzuki coupling of fluoroquinolones?

The ideal solvent system should:

  • Dissolve the fluoroquinolone, boronic acid, and catalyst.

  • Be compatible with the chosen base.

  • Have a boiling point appropriate for the required reaction temperature.

Common Solvent Systems:

  • Aqueous Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O): These are the most common and are particularly useful when using inorganic bases like K₂CO₃ or Na₂CO₃.[3] The water phase dissolves the base, while the organic phase dissolves the substrates and catalyst. Vigorous stirring is essential to ensure efficient mixing of the two phases.[5]

  • Anhydrous Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These can be useful for substrates with poor solubility in less polar solvents. However, they can sometimes lead to side reactions, and their high boiling points can make product isolation more challenging.

  • Anhydrous Ethereal or Aromatic Solvents (e.g., Toluene, Dioxane, THF): These are often used with stronger, more soluble organic bases or with K₃PO₄.

FAQ 4: How does the position of the halogen on the fluoroquinolone ring affect reactivity?

The reactivity of the C-X bond in a Suzuki coupling is influenced by both the nature of the halogen and its electronic environment.

  • Halogen Reactivity Order: The general order of reactivity is I > Br > Cl >> F.[10] Aryl iodides are the most reactive, while aryl chlorides are significantly less reactive and often require more specialized catalyst systems (e.g., with bulky, electron-rich ligands).[10]

  • Electronic Effects: The quinolone core is an electron-deficient heteroaromatic system. Halogens at positions that are more electron-deficient (e.g., positions ortho or para to the ring nitrogen and the carbonyl group) will generally be more reactive towards oxidative addition. For instance, in a dihalogenated quinoline, a halide at the C2 position can be more reactive than a halide at other positions due to the influence of the adjacent nitrogen atom.[13]

FAQ 5: Can the nitrogen atoms in the fluoroquinolone core inhibit the palladium catalyst? How can I mitigate this?

Yes, the lone pairs on the nitrogen atoms in the fluoroquinolone scaffold can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[6] This is a well-known issue with nitrogen-containing heterocycles.

Mitigation Strategies:

  • Use of Bulky Ligands: As mentioned previously, sterically demanding ligands can physically block the approach of the nitrogen atoms to the palladium center.

  • Protic Additives: In some cases, the addition of a small amount of a protic solvent like isopropanol can help to protonate the nitrogen atoms, reducing their coordinating ability. However, this must be done with caution as it can also lead to dehalogenation.

  • Careful Selection of Reaction Conditions: Sometimes, simply adjusting the temperature or the base can influence the equilibrium between the active catalyst and the inhibited species.

Diagrams

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd Fluoroquinolone-X ArPdX Ar-Pd(II)-X(L_n) (Fluoroquinolone-Pd Complex) OxAd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)-Ar'(L_n) (Di-aryl Pd Complex) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' (Product) Fluoroquinolone Fluoroquinolone-X Boronic_Acid Ar'-B(OR)₂ Base Base Coupled_Product Coupled Fluoroquinolone

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield in Fluoroquinolone Suzuki Coupling

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system appropriate? (Bulky, electron-rich ligand?) Start->Check_Catalyst Check_Base Is the base suitable and anhydrous? Check_Catalyst->Check_Base Yes Optimize_Catalyst Screen alternative ligands (e.g., SPhos, XPhos, NHCs) Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions optimized? (Temperature, solvent, inert atmosphere) Check_Base->Check_Conditions Yes Optimize_Base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base No Check_Inhibition Is catalyst inhibition by nitrogen likely? Check_Conditions->Check_Inhibition Yes Optimize_Conditions Adjust temperature and solvent; Ensure rigorous degassing Check_Conditions->Optimize_Conditions No Mitigate_Inhibition Use bulkier ligands; Consider protic additives cautiously Check_Inhibition->Mitigate_Inhibition Yes Success Improved Yield Check_Inhibition->Success No Optimize_Catalyst->Check_Base Optimize_Base->Check_Conditions Optimize_Conditions->Check_Inhibition Mitigate_Inhibition->Success

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocol: General Procedure for Suzuki Coupling of a Halogenated Fluoroquinolone

This is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Halogenated fluoroquinolone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water (if using an aqueous system)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the halogenated fluoroquinolone, arylboronic acid, and base.

  • Catalyst Addition: Add the palladium precatalyst to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed water.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

  • Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 7-Fluoro-3-iodoquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 7-Fluoro-3-iodoquinoline, a halogenated derivative of the quinoline scaffold, presents a unique analytical challenge due to the influence of its electronically distinct substituents. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a predictive interpretation and comparing its utility against other key analytical techniques. Our focus is not merely on the data, but on the underlying principles that govern the spectral outcome, empowering you to approach similar analytical problems with confidence.

The Structural Landscape of this compound

The quinoline ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring.[1] In this compound, the strategic placement of a fluorine atom at the 7-position and an iodine atom at the 3-position significantly alters the electronic environment of the molecule. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, while also being a π-donor.[2] Conversely, the less electronegative but bulky iodine atom also influences the electron distribution. Understanding these electronic effects is paramount to predicting and interpreting the resulting ¹H NMR spectrum.

¹H NMR Spectral Analysis: A Predictive Approach

In the absence of an empirically acquired spectrum in the public domain, we can predict the ¹H NMR spectrum of this compound based on established principles of NMR spectroscopy and known substituent effects on aromatic systems.[3] The analysis of chemical shifts (δ), spin-spin coupling (J), and signal multiplicity provides a powerful toolkit for structural confirmation.

The protons on the quinoline ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The presence of the electronegative nitrogen atom in the pyridine ring generally deshields the protons in its vicinity, causing them to resonate at a lower field (higher ppm).[4]

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H2 8.8 - 9.0Singlet (s) or narrow doublet (d)JH2-H4 (if present) would be small.Significantly deshielded by the adjacent nitrogen atom and the nearby iodine at C3. The absence of a proton at C3 eliminates the typical vicinal coupling.
H4 8.2 - 8.4Singlet (s) or narrow doublet (d)JH4-H2 (if present) would be small.Deshielded by the nitrogen atom. The absence of a proton at C3 removes the expected vicinal coupling.
H5 7.8 - 8.0Doublet of doublets (dd)³JH5-H6 ≈ 8-9 Hz, ⁴JH5-H8 ≈ 1-2 HzExperiences ortho coupling to H6 and a smaller meta coupling to H8.
H6 7.3 - 7.5Triplet of doublets (td) or doublet of doublets of doublets (ddd)³JH6-H5 ≈ 8-9 Hz, ³JH6-F7 ≈ 8-10 Hz, ⁴JH6-H8 ≈ 1-2 HzCoupled to H5 (ortho), the fluorine at C7 (ortho), and H8 (meta). The coupling to fluorine will further split the signal.
H8 7.6 - 7.8Doublet of doublets (dd)⁴JH8-F7 ≈ 5-7 Hz, ⁴JH8-H6 ≈ 1-2 Hz, ³JH8-H5 ≈ 1-2 HzExperiences a significant four-bond coupling to the fluorine at C7 and smaller meta couplings to H6 and H5.

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible experimental protocol is the foundation of reliable analytical data. The following procedure outlines the key steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:
  • This compound sample (5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Glass vial

  • Pasteur pipette and glass wool

Procedure:
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently swirl the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.

  • Transfer: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Visualizing the NMR Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D ¹H Spectrum lock_shim->acquire process Process FID (FT, Phasing, Baseline) acquire->process reference Reference Spectrum process->reference interpret Interpret Spectrum (Shifts, Couplings, Integrals) reference->interpret

Caption: Experimental workflow for ¹H NMR analysis.

A Comparative Look at Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization. The following is a comparison of ¹H NMR with other relevant analytical methods for the analysis of this compound.

¹³C NMR Spectroscopy
  • Principle: Detects the carbon-13 isotope, providing information about the carbon skeleton of the molecule.

  • Advantages: Each unique carbon atom typically gives a distinct signal, making it useful for determining the number of non-equivalent carbons. The chemical shifts are sensitive to the electronic environment, aiding in the assignment of the substitution pattern.[5]

  • Limitations: The natural abundance of ¹³C is low (~1.1%), resulting in lower sensitivity compared to ¹H NMR and requiring longer acquisition times or more concentrated samples.[4]

  • Synergy with ¹H NMR: Used in conjunction with ¹H NMR (e.g., through 2D HSQC and HMBC experiments) to correlate protons with their directly attached carbons and neighboring carbons, respectively, providing unambiguous structural assignments.

¹⁹F NMR Spectroscopy
  • Principle: Detects the fluorine-19 nucleus, which is 100% naturally abundant and has a high gyromagnetic ratio.[6]

  • Advantages: Offers high sensitivity and a wide chemical shift range, making it highly sensitive to changes in the local electronic environment.[7] It can provide direct evidence for the presence and electronic environment of the fluorine atom in the molecule.[8]

  • Limitations: Only applicable to fluorine-containing compounds. The large chemical shift range can sometimes require special instrument settings.[6]

  • Synergy with ¹H NMR: ¹H-¹⁹F coupling can be observed in the ¹H NMR spectrum, providing valuable information about the proximity of protons to the fluorine atom.[9][10] A ¹⁹F NMR spectrum provides complementary data to confirm the fluorine's position.

Mass Spectrometry (MS)
  • Principle: Ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Advantages: Provides the molecular weight of the compound with high accuracy (with high-resolution MS), confirming the elemental composition.[11] The fragmentation pattern can offer clues about the molecular structure. The presence of iodine with its characteristic isotopic pattern (¹²⁷I at 100% abundance) would be readily identifiable.

  • Limitations: Does not provide detailed information about the specific arrangement of atoms or stereochemistry. Isomers often cannot be distinguished by MS alone.

  • Synergy with ¹H NMR: MS confirms the molecular formula, which is then used as the basis for the structural elucidation by NMR.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[12][13]

  • Advantages: A powerful technique for assessing the purity of a sample.[14] It can be used to isolate the compound of interest from a reaction mixture. Retention time is a characteristic property under specific conditions.

  • Limitations: Does not provide direct structural information. It is primarily a separation and quantification technique.

  • Synergy with ¹H NMR: HPLC is crucial for ensuring the purity of the sample before NMR analysis, as impurities can complicate the spectrum and lead to misinterpretation.

Conclusion

The ¹H NMR analysis of this compound, while presenting a complex predictive challenge, is an invaluable tool for its structural characterization. By understanding the interplay of the nitrogen heterocycle and the halogen substituents, a detailed interpretation of the ¹H NMR spectrum is achievable. However, for unequivocal structure confirmation and comprehensive characterization, a synergistic approach employing complementary techniques such as ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC is highly recommended. This integrated analytical strategy ensures the scientific rigor required in modern research and drug development.

References

Interpreting Mass Spectrometry Data of 7-Fluoro-3-iodoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, halogenated quinolines represent a class of heterocyclic compounds with significant therapeutic potential. Among these, 7-fluoro-3-iodoquinoline derivatives are of particular interest due to the unique physicochemical properties imparted by the dual halogen substitution. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions. Accurate structural characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

This guide provides an in-depth analysis of the mass spectrometric behavior of this compound derivatives. We will explore the nuances of different ionization techniques, predict fragmentation patterns based on established chemical principles, and compare the utility of mass spectrometry with alternative analytical methods. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in their experimental design and data interpretation.

The Role of Ionization: Hard vs. Soft Techniques

The choice of ionization method is a critical first step in the mass spectrometric analysis of this compound derivatives, as it dictates the type and extent of fragmentation observed. The two primary approaches, Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary information.

Electron Ionization (EI): Unveiling the Core Structure through Fragmentation

EI is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[1] For this compound derivatives, EI-MS is invaluable for elucidating the core structure.

Expected Fragmentation Patterns under EI:

The fragmentation of this compound in an EI source is predicted to follow several key pathways, driven by the stability of the quinoline ring and the nature of the halogen substituents.

  • Molecular Ion (M•+): A distinct molecular ion peak is expected, which is crucial for determining the molecular weight. The presence of iodine (a monoisotopic element with a mass of 127) will result in a characteristic isotopic pattern that is easily recognizable.

  • Loss of Iodine Radical (•I): The C-I bond is weaker than the C-F and C-H bonds, making the loss of an iodine radical a highly probable fragmentation pathway. This will result in a prominent peak at [M-127]+.

  • Loss of HCN: A characteristic fragmentation of the quinoline ring is the elimination of a neutral hydrogen cyanide molecule, leading to a fragment ion at [M-27]+.

  • Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring and providing further structural information.

Electrospray Ionization (ESI): Preserving the Molecular Ion and Studying Adducts

In contrast to EI, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[2] This method imparts minimal excess energy to the analyte, typically resulting in the observation of the protonated molecule [M+H]+ with little to no fragmentation in the source. This makes ESI-MS the method of choice for accurate molecular weight determination.

Key Considerations for ESI-MS of this compound Derivatives:

  • Protonation: The basic nitrogen atom in the quinoline ring is readily protonated, making positive-ion mode ESI the standard approach.

  • In-Source Deiodination: A critical and well-documented phenomenon in the ESI-MS of iodo-aromatic compounds is the potential for in-source deiodination, where the iodine atom is replaced by a hydrogen atom.[3] This process is particularly prevalent when using mobile phase additives such as formic acid.[3] Researchers must be vigilant for the appearance of a peak corresponding to [M-I+H]+, which could be misinterpreted as an impurity. The extent of deiodination can be influenced by the capillary voltage in the ESI source.[3]

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation and gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecular ion [M+H]+ is isolated and then subjected to collision-induced dissociation (CID) with an inert gas.

Predicted ESI-MS/MS Fragmentation:

The fragmentation of the [M+H]+ ion of this compound is expected to differ from EI fragmentation due to the even-electron nature of the precursor ion.

  • Loss of HI: A likely fragmentation pathway is the neutral loss of hydrogen iodide (HI), resulting in a fragment at [M+H-128]+.

  • Loss of HF: The loss of hydrogen fluoride (HF) is also possible, leading to a peak at [M+H-20]+.

  • Ring Cleavage: Similar to EI, cleavage of the quinoline ring can occur, although the specific pathways may differ.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical approach often involves the use of complementary techniques.

Technique Strengths for this compound Analysis Limitations
Mass Spectrometry (LC-MS/GC-MS) High sensitivity, provides molecular weight and structural information through fragmentation, suitable for complex mixtures.[4]Isomeric differentiation can be challenging without chromatographic separation, potential for in-source reactions (e.g., deiodination).
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation for volatile and thermally stable compounds, extensive and reproducible fragmentation libraries available.[5]Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation, provides detailed information about the chemical environment of each atom (1H, 13C, 19F).[6]Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming for complex spectra.

The Power of 19F NMR:

For fluoro-substituted compounds like this compound, 19F NMR is an exceptionally valuable technique. The 19F nucleus is 100% naturally abundant and has a wide chemical shift range, making it highly sensitive to changes in the electronic environment.[6] This allows for precise determination of the fluorine atom's position on the quinoline ring and can be used to study interactions with other molecules.

Experimental Protocols

Sample Preparation for Mass Spectrometry:

  • Dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • For LC-MS analysis, further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • For direct infusion ESI-MS, dilute the stock solution to a similar concentration in a solvent compatible with electrospray (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For GC-MS analysis, ensure the derivative is sufficiently volatile and thermally stable. If not, consider appropriate derivatization.

LC-MS/MS Method for this compound Derivatives:

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water. Caution: Be mindful of potential in-source deiodination. Consider using acetic acid as an alternative if deiodination is problematic.[3]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Positive Ion ESI):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the [M+H]+ ion and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

GC-MS Method for Volatile this compound Derivatives:

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-500.

Visualizing the Data

Fragmentation Pathway of this compound under EI-MS

G M M•+ (m/z 275) M_minus_I [M-I]+ (m/z 148) M->M_minus_I - •I M_minus_HCN [M-HCN]+ (m/z 248) M->M_minus_HCN - HCN M_minus_I_minus_HCN [M-I-HCN]+ (m/z 121) M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Workflow for LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Gradient_Elution Gradient Elution (C18) Injection->Gradient_Elution ESI_Source ESI Source (+ion) Gradient_Elution->ESI_Source MS1_Scan MS1 Scan (Full Scan) ESI_Source->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation CID Collision-Induced Dissociation Isolation->CID MS2_Scan MS2 Scan (Product Ions) CID->MS2_Scan Interpretation Fragmentation Pattern Interpretation MS2_Scan->Interpretation

Caption: Workflow for LC-MS/MS analysis of quinoline derivatives.

Conclusion

The mass spectrometric analysis of this compound derivatives provides a wealth of information crucial for their characterization. By carefully selecting the ionization technique and being aware of potential in-source reactions, researchers can confidently determine molecular weights and elucidate structural features. Electron ionization offers detailed fragmentation for structural confirmation, while electrospray ionization coupled with tandem mass spectrometry is ideal for sensitive molecular weight determination and controlled fragmentation studies. For unambiguous structure elucidation, especially for novel derivatives, the integration of mass spectrometry with NMR spectroscopy is highly recommended. This comprehensive approach, guided by the principles and protocols outlined in this guide, will empower researchers to accelerate their drug discovery and development efforts involving this promising class of compounds.

References

Reactivity Face-Off: A Comparative Guide to 7-Fluoro-3-iodoquinoline and 7-Chloro-3-iodoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Its versatile structure is central to a vast number of therapeutic agents. The strategic functionalization of this core, particularly through cross-coupling and nucleophilic substitution reactions, is paramount in modulating biological activity and developing new chemical entities. This guide provides an in-depth, objective comparison of two key intermediates: 7-Fluoro-3-iodoquinoline and 7-Chloro-3-iodoquinoline. We will dissect their reactivity profiles, supported by established chemical principles and experimental insights, to empower you in making informed decisions for your synthetic campaigns.

The Decisive Duality: Understanding the Sites of Reactivity

Both this compound and 7-Chloro-3-iodoquinoline present two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C3-Iodo and the C7-Halo (Fluoro or Chloro) positions. The well-established trend in the reactivity of aryl halides in such transformations is governed by the carbon-halogen (C-X) bond dissociation energy, which follows the order: C–I < C–Br < C–Cl < C–F.[1]

The significantly weaker carbon-iodine bond ensures that the initial, and often rate-determining, oxidative addition step of the catalytic cycle will overwhelmingly occur at the C3 position.[1] This provides a reliable handle for introducing a diverse range of substituents. The C7-halogen, however, presents a secondary site for functionalization, and its reactivity is where these two molecules diverge, offering unique synthetic opportunities and challenges.

Head-to-Head: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary battleground for these two molecules is in their propensity to undergo a second cross-coupling reaction at the C7 position after initial functionalization at the C3-iodo position. This reactivity is dictated by the strength of the C-F versus the C-Cl bond.

Performance Comparison: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Amination
FeatureThis compound7-Chloro-3-iodoquinolineRationale & Insights
Primary (C3) Reactivity ExcellentExcellentThe C-I bond is the most labile, ensuring high reactivity for initial cross-coupling at the C3 position in both molecules.[1]
Secondary (C7) Reactivity Low / Requires harsh conditionsModerate / More accessibleThe C-F bond is significantly stronger than the C-Cl bond, making oxidative addition at the C7-fluoro position challenging.[2] The C7-chloro position is more susceptible to palladium catalysis.
Selectivity High for mono-coupling at C3Good for mono-coupling at C3, with potential for di-couplingThe inertness of the C-F bond provides a wider window for selective C3 functionalization without engaging the C7 position.
Typical Conditions Milder conditions for C3 coupling. Harsher conditions (e.g., specific ligands, higher temperatures) needed to activate C7-F.Milder conditions for C3 coupling. Moderately forcing conditions can achieve subsequent C7 coupling.[2]The choice of ligand and temperature can be used to modulate selectivity, particularly for the chloro-derivative.[2]

Experimental Deep Dive: Protocols and Mechanistic Insights

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, crucial in many pharmaceutical scaffolds.[3]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') G cluster_0 Buchwald-Hartwig Amination Workflow Start Combine Reactants Inert Establish Inert Atmosphere Start->Inert Aryl Halide, Amine, Base, Catalyst, Ligand Heat Heat and Stir Inert->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purify Product Workup->Purify G cluster_0 SNAr Mechanism A Aryl-X + Nu- B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C Aryl-Nu + X- B->C Loss of Leaving Group

References

A Predictive Comparison of the Biological Activity of 7-Fluoro-3-iodoquinoline and Commercially Available Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Fluoroquinolones

Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established paradigm in antimicrobial drug development.[3][4] However, the emergence of bacterial resistance and the potential for off-target effects have spurred the exploration of novel fluoroquinolone analogs with enhanced potency and diversified biological activities, including anticancer properties.[5][6] This guide provides a comparative analysis of the predicted biological activity of a novel compound, 7-Fluoro-3-iodoquinoline, against established fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide will leverage established structure-activity relationships (SAR) within the fluoroquinolone class to forecast its potential biological profile.[7][8] This predictive approach aims to provide a scientifically grounded framework for researchers interested in the development and evaluation of novel quinolone-based therapeutic agents.

Structural Hallmarks: A Comparative Overview

The biological activity of fluoroquinolones is intrinsically linked to their chemical architecture. The core quinolone scaffold features key positions where substitutions can dramatically influence antibacterial potency, spectrum, and even confer novel therapeutic activities.[7][8]

Figure 1: Core Fluoroquinolone Scaffold and Key Substitutions

Caption: Key positions on the fluoroquinolone scaffold that influence biological activity.

This compound introduces two key modifications to the basic quinolone structure: a fluorine atom at the C7 position and an iodine atom at the C3 position. The C7-fluoro substitution is a common feature in many modern fluoroquinolones, known to enhance antibacterial potency.[9] The C3-iodo substitution, however, represents a significant departure from the typical carboxylic acid moiety at this position, which is crucial for binding to DNA gyrase.[8] This suggests that this compound may exhibit a different spectrum of biological activity compared to traditional fluoroquinolones.

Mechanism of Action: A Tale of Two Topoisomerases

The antibacterial efficacy of conventional fluoroquinolones stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for managing DNA supercoiling and decatenation during replication.[3][4] Fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[4]

Figure 2: Mechanism of Fluoroquinolone Action

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (Gram-Negative Target) Bacterial_Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) Bacterial_Cell->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Topoisomerase_IV->DNA_Replication Inhibits DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Strand_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Given the C3-iodo substitution in this compound, it is plausible that its primary mechanism of action may differ from that of traditional fluoroquinolones. While it might still interact with topoisomerases, the nature and strength of this interaction are likely altered. Furthermore, this structural change could unlock novel biological activities, such as anticancer effects, which have been observed in other C3-modified quinolone derivatives.[10]

Comparative Biological Activity: A Predictive Analysis

This section presents a predictive comparison of the biological activity of this compound with ciprofloxacin, levofloxacin, and moxifloxacin, based on established SAR principles.

Antimicrobial Activity

The presence of the C7-fluoro group in this compound suggests a potential for antibacterial activity.[9] However, the replacement of the C3-carboxylic acid with an iodine atom is a critical modification. The carboxylic acid is essential for the potent inhibition of DNA gyrase and topoisomerase IV.[8] Therefore, it is predicted that this compound will exhibit significantly weaker broad-spectrum antibacterial activity compared to ciprofloxacin, levofloxacin, and moxifloxacin. Its activity, if any, might be more targeted or operate through a different mechanism.

Table 1: Predicted Antimicrobial Spectrum Comparison

CompoundGram-Positive ActivityGram-Negative ActivityAtypical PathogensAnaerobesPredicted Potency
This compound Low to ModerateLow to ModerateUnknownUnknownLow
Ciprofloxacin ModerateHighModerateLowHigh
Levofloxacin HighHighHighModerateHigh
Moxifloxacin HighModerateHighHighHigh
Anticancer Activity

The modification at the C3 position of the quinolone ring has been a successful strategy for converting antibacterial fluoroquinolones into potent anticancer agents.[6][10] These derivatives often exert their cytotoxic effects through the inhibition of human topoisomerase II, induction of apoptosis, and cell cycle arrest.[10][11] The bulky and lipophilic nature of the iodine atom at C3 in this compound could facilitate interactions with different biological targets, including human topoisomerases or other enzymes involved in cell proliferation.

Therefore, it is hypothesized that this compound may possess significant anticancer activity, potentially exceeding that of the parent fluoroquinolones, which generally show weak to moderate cytotoxicity.[12]

Table 2: Predicted Anticancer Activity Comparison

CompoundPredicted Cytotoxicity (IC50)Potential Mechanism of Action
This compound Low to Mid MicromolarTopoisomerase II inhibition, Apoptosis induction
Ciprofloxacin High MicromolarWeak Topoisomerase II inhibition
Levofloxacin High MicromolarWeak Topoisomerase II inhibition
Moxifloxacin Moderate to High MicromolarWeak Topoisomerase II inhibition

Experimental Protocols for Biological Activity Assessment

To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antimicrobial potency of a compound.

Figure 3: Workflow for MIC Determination

MIC_Workflow Start Start Serial_Dilution Prepare serial dilutions of This compound Start->Serial_Dilution Inoculation Inoculate with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory effect of the compound on the primary bacterial targets of fluoroquinolones.

Step-by-Step Protocol (Supercoiling Assay for DNA Gyrase):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

  • Visualization and Quantification: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of supercoiling is quantified by measuring the decrease in the supercoiled DNA band intensity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound against cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a predictive analysis based on established structure-activity relationships suggests that this compound may represent a departure from the traditional fluoroquinolone profile. Its anticipated weaker antibacterial activity, coupled with a potentially enhanced anticancer profile, underscores the versatility of the quinolone scaffold. The C3-iodo modification is a key structural feature that warrants further investigation for its potential to unlock novel therapeutic applications.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this compound and other novel quinolone derivatives. Future research should focus on synthesizing this compound and subjecting it to rigorous in vitro and in vivo testing to validate these predictions and elucidate its precise mechanisms of action. Such studies will be instrumental in determining the true therapeutic potential of this and other next-generation quinolone-based compounds.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not merely a number—it is the foundation of reliable, reproducible, and safe downstream applications. 7-Fluoro-3-iodoquinoline, a halogenated heterocyclic compound, serves as a critical intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring both a fluorine and an iodine atom, offers versatile handles for further chemical modifications. However, this same reactivity can lead to a range of process-related impurities that can confound subsequent synthetic steps and biological assays.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to quality control.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively assess purity, one must first anticipate the likely impurities. This compound is commonly synthesized via variations of the Friedländer annulation or Doebner-von Miller reactions.[1][2] These synthetic routes, while powerful, can introduce specific impurities that must be monitored.

Potential Impurities Include:

  • Starting Materials: Unreacted 2-amino-4-fluorobenzaldehyde (or a related ketone) and iodinated carbonyl compounds.

  • Regioisomers: Alternative cyclization pathways can lead to isomeric fluoro-iodoquinolines (e.g., 5-Fluoro-3-iodoquinoline).

  • By-products of Side Reactions: Self-condensation of carbonyl starting materials or incompletely cyclized intermediates.[1]

  • Residual Solvents and Catalysts: Solvents used during synthesis and purification (e.g., ethanol, toluene, DMF) and residual acid or base catalysts.

A multi-technique, or orthogonal, approach is therefore essential for a comprehensive purity assessment. No single method can reliably detect and quantify all potential impurities. This guide will focus on a powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Section 1: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and can be adapted for quantitative analysis (qNMR). For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's structure and can reveal subtle impurities.

The "Why": Causality in NMR Analysis
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic region will be critical for confirming the quinoline core substitution pattern.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. The large chemical shift range helps to resolve all carbons in the molecule.

  • ¹⁹F NMR: As fluorine is 100% abundant and has a spin of ½, ¹⁹F NMR is highly sensitive.[3][4][5] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it an excellent probe for confirming the correct isomer and detecting fluoro-containing impurities.[6][7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity of the atoms, and thus verifying the correct structure.

The "How": Experimental Protocol for NMR Analysis

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

  • Add a small amount of an internal standard for chemical shift referencing (e.g., Tetramethylsilane, TMS, at 0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This will show each unique carbon as a singlet.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The spectrum should be referenced to an external standard like CFCl₃ (0 ppm).[4]

  • 2D NMR: Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm structural assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Prep1 Weigh Sample (10-15 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS (Internal Standard) Prep2->Prep3 Acq1 1D ¹H NMR Prep3->Acq1 Analyze Acq2 1D ¹³C{¹H} NMR Acq1->Acq2 Acq3 1D ¹⁹F NMR Acq2->Acq3 Acq4 2D NMR (COSY, HSQC, HMBC) Acq3->Acq4 Analysis1 Assign Signals Acq4->Analysis1 Process Analysis2 Confirm Structure Analysis1->Analysis2 Analysis3 Identify & Quantify Impurities Analysis2->Analysis3 HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing Prep1 Prepare Stock Solution (~1.0 mg/mL) Prep2 Dilute to Working Solution (~0.1 mg/mL) Prep1->Prep2 HPLC1 Inject Sample (5 µL) Prep2->HPLC1 Analyze HPLC2 Gradient Elution (C18 Column, 30°C) HPLC1->HPLC2 HPLC3 PDA Detection (254 nm, 280 nm) HPLC2->HPLC3 Analysis1 Integrate Peaks HPLC3->Analysis1 Acquire Data Analysis2 Calculate Area % Analysis1->Analysis2 Analysis3 Assess Peak Purity Analysis2->Analysis3 Logic_Diagram node_process node_process start Purity Assessment Goal? q1 Confirm Identity & Structure? start->q1 q2 Quantify Purity & Known Impurities? start->q2 q3 Identify Unknown Impurities? start->q3 q4 Volatile Impurities (e.g., Solvents)? start->q4 p_nmr Use ¹H, ¹³C, ¹⁹F, and 2D NMR q1->p_nmr Yes p_hplc Use RP-HPLC-UV (Area % or with standards) q2->p_hplc Yes p_ms Use LC-MS q3->p_ms Yes p_gcms Use GC-MS q4->p_gcms Yes end Comprehensive Purity Profile p_nmr->end Structural Data p_hplc->end Quantitative Purity p_ms->end Impurity MW p_gcms->end Volatile Profile

References

A Comparative Guide to the X-ray Crystallography of 7-Fluoro-3-iodoquinoline and Its Derivatives: Unveiling Structural Nuances in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide offers an in-depth technical comparison of the X-ray crystallography of 7-fluoro-3-iodoquinoline derivatives, providing researchers, scientists, and drug development professionals with objective analysis and supporting experimental data. By examining the crystallographic parameters of closely related analogues, we aim to illuminate the structural landscape of this important class of compounds and inform future drug design efforts.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] The introduction of halogen substituents, particularly fluorine and iodine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design.

While a complete crystallographic study of this compound itself is not publicly available, this guide leverages data from closely related fluorinated and iodinated quinoline structures to provide a comprehensive comparative analysis. By examining these analogues, we can infer the likely structural impact of the 7-fluoro and 3-iodo substitution pattern and offer valuable insights for researchers working with this scaffold.

The Significance of Halogen Placement: A Comparative Crystallographic Analysis

The precise positioning of halogen atoms on the quinoline ring system dramatically influences crystal packing and intermolecular interactions. To illustrate this, we will compare the crystallographic data of two representative derivatives: an 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (a fluoro-substituted analogue) and a series of 6-iodo-substituted carboxy-quinolines (iodo-substituted analogues).[2][4]

Data Presentation: Crystallographic Parameters of Halogenated Quinolines
Parameter8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate[2]2-(4-chlorophenyl)-6-iodo-4-phenylquinoline-3-carboxylic acid[4]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.3834(8)10.137(3)
b (Å) 12.0311(8)18.001(6)
c (Å) 14.7731(10)11.219(4)
α (°) 9090
β (°) 109.119(2)105.789(7)
γ (°) 9090
Volume (ų) 1912.1(2)1967.3(11)
Z 44
Calculated Density (g/cm³) 1.3361.763
Key Intermolecular Interactions C-H···O, C-H···FO-H···N, C-H···O, C-H···I

Analysis of Comparative Data:

The data presented in the table highlights key differences and similarities between the fluoro- and iodo-substituted quinoline derivatives. Both crystallize in the monoclinic system, a common crystal system for organic molecules. However, the space groups differ, indicating distinct packing arrangements. The larger atomic radius and higher polarizability of iodine compared to fluorine in the 6-iodo-quinoline derivative contribute to a significantly higher calculated density.

Furthermore, the nature of the intermolecular interactions that govern the crystal lattice differs. While the fluoro-derivative exhibits weaker C-H···F and C-H···O interactions, the iodo-derivative features stronger classical O-H···N hydrogen bonds, in addition to C-H···I interactions.[2][4] These observations are crucial for understanding the solid-state properties of these compounds, which can impact formulation and bioavailability. For the hypothetical this compound, one could anticipate a complex interplay of both C-H···F and C-H···I interactions, potentially leading to unique packing motifs.

Experimental Protocols: A Roadmap to the Crystallographic Analysis of Novel Quinolines

The successful crystallographic analysis of novel quinoline derivatives hinges on a meticulously executed experimental workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines can be achieved through various established methods. For instance, a one-pot, three-component Doebner synthesis can be employed to generate iodo-substituted carboxy-quinolines.[4] This method involves the reaction of an iodo-aniline, pyruvic acid, and a substituted aldehyde under acidic conditions.[4] Fluorinated quinoline analogues can be synthesized from appropriate fluoro-anilines and substituted benzoic acids.[2]

Experimental Workflow for X-ray Crystallography

The following diagram illustrates a typical workflow for the single-crystal X-ray diffraction analysis of a novel quinoline derivative.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Quinoline Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization Crystal_Selection Selection of a Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

Caption: A generalized workflow for the crystallographic analysis of quinoline derivatives.

Step-by-Step Crystallization Protocol (Slow Evaporation)
  • Dissolution: Dissolve the purified quinoline derivative (10-20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction.

Logical Relationships in Structure Determination

The process of determining a crystal structure is a logical progression from diffraction data to a refined molecular model.

structure_determination Logical Flow of Structure Determination Diffraction_Data Diffraction Pattern (Intensities & Positions) Unit_Cell Unit Cell Parameters & Space Group Diffraction_Data->Unit_Cell Electron_Density Initial Electron Density Map Unit_Cell->Electron_Density Phase Problem Initial_Model Initial Atomic Model Electron_Density->Initial_Model Model Building Refined_Model Refined Structure Initial_Model->Refined_Model Least-Squares Refinement Validation Validated Crystal Structure Refined_Model->Validation Quality Checks (R-factors, etc.)

Caption: From diffraction data to a validated crystal structure.

Conclusion and Future Directions

This comparative guide underscores the importance of X-ray crystallography in elucidating the structural intricacies of halogenated quinoline derivatives. While the precise crystal structure of this compound remains to be determined, the analysis of its close analogues provides a solid foundation for predicting its structural features and guiding synthetic efforts. The interplay of fluorine and iodine substituents is expected to result in a unique crystallographic profile, influencing solid-state properties and, ultimately, biological activity. Future work should focus on the successful crystallization and structure determination of this compound to validate these predictions and further enrich our understanding of this promising class of compounds.

References

A Comparative Study of Palladium Catalysts for 3-Iodoquinoline Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical endeavor in the pursuit of novel therapeutics and functional materials. The strategic introduction of diverse molecular fragments at the 3-position of the quinoline ring via palladium-catalyzed cross-coupling reactions offers a powerful and versatile tool for generating libraries of new chemical entities. The choice of the palladium catalyst is a pivotal decision that profoundly influences the efficiency, substrate scope, and overall success of these transformations. This guide provides a comprehensive comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of 3-iodoquinoline, supported by experimental data to inform catalyst selection and reaction optimization.

The Enduring Importance of 3-Substituted Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. Functionalization at the 3-position is of particular strategic importance as it allows for the introduction of substituents that can modulate the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position with high precision and functional group tolerance.[1]

Understanding the Catalytic Cycle: A Common Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle.[2] This cycle typically involves three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-iodoquinoline) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling or an alkene in Heck coupling) reacts with the Pd(II) intermediate.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each of these steps is highly dependent on the nature of the palladium precursor, the ligands coordinated to the metal center, the base, and the solvent.

Comparative Analysis of Palladium Catalysts for 3-Iodoquinoline Coupling

The following sections provide a comparative overview of the performance of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of 3-iodoquinoline. The data presented is synthesized from literature reports on 3-iodoquinoline and closely related haloquinoline substrates to provide a practical guide for catalyst selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds.[1] For the coupling of 3-iodoquinoline with arylboronic acids, the choice of palladium catalyst and ligand is crucial for achieving high yields.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Haloquinolines.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)ObservationsReference(s)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075A classic, reliable catalyst for many applications.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80-10085-95Often provides higher yields and better functional group tolerance than Pd(PPh₃)₄.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>95Bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates.[1]
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O100>95A pre-formed catalyst that is air- and moisture-stable, offering convenience and high activity.[1]

Causality Behind Experimental Choices: The use of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, is often necessary for the efficient coupling of heteroaromatic halides like 3-iodoquinoline. These ligands facilitate the oxidative addition step and promote the reductive elimination step, leading to higher turnover numbers and yields.[1] The choice of a weaker base like K₂CO₃ is often sufficient for Suzuki couplings, although stronger bases like K₃PO₄ can sometimes accelerate the reaction. The use of aqueous solvent mixtures is common and often beneficial for the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 3-iodoquinoline, arylboronic acid, and base in a Schlenk flask. prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add degassed solvent and palladium catalyst/ligand. prep2->prep3 react1 Heat the mixture to the desired temperature with vigorous stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and quench with water. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry organic layer, concentrate, and purify by column chromatography. workup2->workup3

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Heck Reaction: Alkenylation of 3-Iodoquinoline

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[3] The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the alkenylated quinoline product.

Table 2: Comparative Performance of Palladium Catalysts in the Heck Reaction of 3-Haloquinolines.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)ObservationsReference(s)
Pd(OAc)₂PPh₃Et₃NDMF100-14060-80A standard catalyst system, though higher temperatures are often required.[4]
Pd(OAc)₂P(o-tol)₃Na₂CO₃NMP12075-85The more electron-rich P(o-tol)₃ can improve yields compared to PPh₃.[3]
Herrmann's Catalyst-K₂CO₃DMF11080-90A stable palladacycle precatalyst that often shows high activity.[3]
Pd/C-K₂CO₃DMF/H₂O10041-92A heterogeneous catalyst that can be recycled, offering a "greener" alternative.[5][5]

Causality Behind Experimental Choices: In the Heck reaction, the choice of base is critical for regenerating the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. For less reactive aryl halides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and improve overall efficiency. The use of high-boiling polar aprotic solvents like DMF or NMP is typical to ensure solubility and achieve the necessary reaction temperatures.[3]

Catalytic Cycle: Heck Reaction

G Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-I]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Olefin Olefin Complex PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Intermediate σ-Alkyl-Pd(II) PdII_Olefin->PdII_Intermediate Migratory Insertion Pd_Hydride Hydrido-Pd(II) PdII_Intermediate->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination (+ Base) Product Pd_Hydride->Product Product (Ar-Olefin)

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[6]

Table 3: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of 3-Haloquinolines.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)ObservationsReference(s)
PdCl₂(PPh₃)₂CuIEt₃NDMF6571-95The classic Sonogashira catalyst system, effective for a wide range of substrates.[6]
Pd(PPh₃)₄CuIEt₃NTHFRT - 5070-90A Pd(0) source that is also highly effective.[7]
Pd(OAc)₂ / PPh₃CuIK₂CO₃DMF8080-95In situ generation of the active catalyst from a stable Pd(II) precursor.[8]
Pd/CCuIEt₃NMethanol100~50Heterogeneous catalyst showing moderate activity.[9][9]

Causality Behind Experimental Choices: The Sonogashira reaction traditionally employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst. The copper(I) salt is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine, serves both as a base to deprotonate the terminal alkyne and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[10][11]

Table 4: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 3-Haloquinolines.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)ObservationsReference(s)
Pd(OAc)₂BINAPNaOt-BuToluene110HighA second-generation catalyst system effective for a range of amines.[8]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100Good to ExcellentBulky monophosphine ligands are highly effective for challenging substrates.[8]
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane100>95A highly active and user-friendly precatalyst.[8]
RuPhos Pd G3RuPhosLiHMDSTHF65HighAnother advanced precatalyst with excellent performance for a variety of amines.[11]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines. These ligands promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[10]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-I]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) Amine_Complex Amine Complex PdII_Aryl->Amine_Complex Amine Coordination Amido_Complex Amido-Pd(II) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Amido_Complex->Product Product (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocols

The following are generalized protocols for each coupling reaction, which should be optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • To a Schlenk flask, add 3-iodoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Heck Reaction
  • In a sealed tube, combine 3-iodoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL).

  • Seal the tube and heat to 120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a two-necked flask under a nitrogen atmosphere, add 3-iodoquinoline (1.0 mmol), the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (1.5 mmol).

  • Stir the mixture at room temperature for 1.5 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[12]

General Protocol for Buchwald-Hartwig Amination
  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of 3-iodoquinoline (1.0 mmol) and the amine (1.2 mmol) in toluene (5 mL).

  • Seal the tube and heat the mixture at 100 °C until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of 3-iodoquinoline is a powerful and versatile strategy for the synthesis of a diverse range of 3-substituted quinolines. The choice of the optimal palladium catalyst system is highly dependent on the specific coupling reaction and the nature of the coupling partners. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands often provide the highest efficiency. The classic PdCl₂(PPh₃)₂/CuI system remains a reliable choice for Sonogashira couplings, while a variety of palladium sources can be effective for the Heck reaction, with the choice of ligand and base being critical for optimization. This guide provides a foundation for researchers to make informed decisions in selecting the most appropriate catalytic system for their specific synthetic goals, ultimately accelerating the discovery and development of novel quinoline-based compounds.

References

In Vitro Anticancer Efficacy of Halogenated Quinolines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] In the relentless pursuit of novel anticancer agents, quinoline derivatives have emerged as a particularly promising class of compounds.[2] Their planar bicyclic structure allows them to intercalate with DNA, and they can be readily functionalized to interact with various biological targets, including topoisomerases and protein kinases, which are critical for cancer cell proliferation and survival.[2]

Halogenation of the quinoline nucleus, particularly with fluorine and iodine, has been a strategic approach to modulate the physicochemical and pharmacological properties of these derivatives. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability. The larger iodine atom, on the other hand, can introduce unique steric and electronic effects, potentially leading to novel mechanisms of action. This guide provides a comprehensive overview of the in vitro testing of halogenated quinoline derivatives, with a focus on fluoro- and iodo-substituted analogs, against various cancer cell lines. Due to the limited availability of public data on 7-fluoro-3-iodoquinoline derivatives specifically, this guide will draw comparisons from closely related fluoroquinolone and iodoquinazoline compounds to provide a robust framework for researchers in this field.

Methodologies for In Vitro Evaluation of Anticancer Activity

A standardized, multi-pronged approach is essential for the rigorous in vitro evaluation of novel chemical entities.[3] This typically involves an initial assessment of cytotoxicity across a panel of cancer cell lines, followed by more in-depth mechanistic studies to elucidate the mode of action.

Core Experimental Workflow

The following diagram outlines a typical workflow for the in vitro screening of novel anticancer compounds.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Interpretation Compound_Synthesis Compound Synthesis & Characterization Cell_Line_Selection Selection of Cancer Cell Line Panel Compound_Synthesis->Cell_Line_Selection Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Target_Engagement Target Engagement Assays (e.g., Topoisomerase II Inhibition) IC50_Determination->Target_Engagement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Cell_Cycle_Analysis->SAR_Analysis Western_Blot->SAR_Analysis Target_Engagement->SAR_Analysis Comparative_Analysis Comparative Analysis with Standard Drugs SAR_Analysis->Comparative_Analysis

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Comparative Performance Analysis of Halogenated Quinolines

The following table summarizes the in vitro cytotoxic activity of representative fluoroquinolone and iodoquinazoline derivatives against a panel of human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound ClassDerivativeCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Fluoroquinolone Norfloxacin Derivative 73PC3Prostate2.33[5]
MCF-7Breast2.27[5]
MDA-MB-231Breast1.52[5]
Ciprofloxacin DerivativeA549Lung27.71[5]
HepG2Liver22.09[5]
Iodoquinazoline Compound 3cVarious-4.0 - 8.0[6]
Compound 3bVarious-6.0 - 9.0[6]
Standard Drug DoxorubicinMCF-7Breast~0.1[7]
MDA-MB-231Breast~0.11[7]
A549LungVaries[8]

Note: IC50 values are highly dependent on the specific experimental conditions and should be interpreted as a relative measure of potency.

Mechanism of Action: Insights from Mechanistic Studies

The anticancer effects of many quinoline derivatives are attributed to their ability to induce apoptosis and inhibit key cellular enzymes.[2]

Induction of Apoptosis

A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis. Fluoroquinolone derivatives have been shown to induce apoptosis in various cancer cell lines.[5] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

G Compound Halogenated Quinoline Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces mitochondrial stress Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondrion->Bax Activates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some anticancer agents.

Topoisomerase II Inhibition

Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV. Interestingly, some derivatives also exhibit inhibitory activity against human topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation in cancer cells.[9][10] By stabilizing the topoisomerase II-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately, cell death.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound derivatives is yet to be established, general trends from related compounds can provide valuable guidance for future drug design:

  • Position 3 and 7 Modifications: Chemical modifications at the C-3 and C-7 positions of the quinolone ring are critical for converting antibacterial fluoroquinolones into potent anticancer agents.[10][11]

  • Lipophilicity: The introduction of certain substituents can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.[11]

  • Fused Ring Systems: The development of derivatives with fused rings at the C-7 and C-8 positions has shown promise in yielding compounds with potent anticancer activities.[11]

Conclusion and Future Directions

Halogenated quinolines, particularly those bearing fluorine and iodine, represent a promising avenue for the development of novel anticancer therapeutics. The available data on fluoroquinolones and other substituted quinolines demonstrate their potent in vitro cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and inhibition of topoisomerase II.

While direct experimental data on this compound derivatives remains to be published, the comparative analysis presented in this guide provides a solid foundation for researchers entering this area. Future work should focus on the synthesis and in vitro evaluation of these specific derivatives to elucidate their unique biological properties and potential as next-generation anticancer agents. A thorough investigation of their mechanism of action and a comprehensive SAR study will be crucial for optimizing their therapeutic potential.

References

Safety Operating Guide

A Comprehensive Safety Protocol for Handling 7-Fluoro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

The potential hazards of 7-Fluoro-3-iodoquinoline can be inferred from data on analogous compounds. For instance, the GHS classifications for 7-Fluoroisoquinoline include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Similarly, other halogenated quinolines are known to be toxic and irritants.[3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.

Inferred Hazard Classifications for this compound:

Hazard ClassInferred GHS ClassificationRationale
Acute Toxicity, Oral Warning Based on data for 7-Fluoroisoquinoline (H302: Harmful if swallowed).[2]
Skin Corrosion/Irritation Warning Based on data for 7-Fluoroisoquinoline (H315: Causes skin irritation).[2]
Serious Eye Damage/Irritation Warning Based on data for 7-Fluoroisoquinoline (H319: Causes serious eye irritation).[2]
Specific Target Organ Toxicity Warning Based on data for 7-Fluoroisoquinoline (H335: May cause respiratory irritation).[2]

Furthermore, studies on the genotoxicity of fluoroquinolines suggest that the position of the fluorine atom can impact their mutagenic potential.[4][5] Given the presence of both fluoro and iodo substituents on the quinoline scaffold, a cautious approach is warranted.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through inhalation, dermal contact, and eye contact.

1. Engineering Controls: The Primary Barrier All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors.[3]

2. Body Protection A flame-resistant lab coat should be worn at all times and kept fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[6]

3. Hand Protection Given that the hands are most likely to come into direct contact with the chemical, selecting the appropriate gloves is critical. Disposable nitrile gloves provide a good baseline of protection for incidental contact.[6] However, for prolonged handling or in situations where splashes are likely, it is advisable to consult a glove chemical resistance chart.[7][8][9][10] Double gloving can provide an additional layer of safety. Always inspect gloves for any signs of degradation or punctures before use and remove them promptly if contamination occurs, followed by thorough hand washing.[3]

4. Eye and Face Protection Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[6][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing solid or preparing solutions? fume_hood->weighing Yes reaction Running a reaction? fume_hood->reaction Yes splash_risk Significant splash risk? weighing->splash_risk reaction->splash_risk ppe_base Minimum PPE: - Lab coat - Nitrile gloves - Safety goggles splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Chemical apron - Double gloves - Face shield + goggles splash_risk->ppe_enhanced Yes end Proceed with work ppe_base->end ppe_enhanced->end Disposal_Workflow Disposal Workflow for this compound Waste start Generation of Waste (Solid, Liquid, Contaminated Materials) segregate Segregate as Halogenated Organic Waste start->segregate decontaminate Decontaminate glassware; collect rinsate as waste start->decontaminate container Collect in a dedicated, labeled hazardous waste container segregate->container store Store sealed container in satellite accumulation area container->store decontaminate->container pickup Arrange for pickup by EHS/certified waste handler store->pickup end Proper Disposal pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.